cGAS-IN-2
Description
Properties
Molecular Formula |
C16H18Cl2N2O2 |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
1-[(1S,3R)-6,7-dichloro-1,3-dimethyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-methoxyethanone |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-8-6-12-14(9(2)20(8)13(21)7-22-3)10-4-5-11(17)15(18)16(10)19-12/h4-5,8-9,19H,6-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
DSDHEJULZLPMMU-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@@H](N1C(=O)COC)C)C3=C(N2)C(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1CC2=C(C(N1C(=O)COC)C)C3=C(N2)C(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the cGAS Inhibitor G150
This guide provides a detailed overview of the potent and selective human cyclic GMP-AMP synthase (cGAS) inhibitor, G150. It is intended for researchers, scientists, and drug development professionals working on the cGAS-STING pathway and related inflammatory and autoimmune diseases. This document covers the chemical structure, a representative synthesis, biological activity, and detailed experimental protocols for the characterization of cGAS inhibitors like G150.
Introduction to cGAS and the Therapeutic Potential of Its Inhibition
Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a central role in innate immunity. Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a danger signal associated with pathogens or cellular damage—cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[1] 2'3'-cGAMP then binds to and activates the adaptor protein STING (Stimulator of Interferon Genes), which is located on the endoplasmic reticulum. This activation triggers a downstream signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can lead to autoinflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors of cGAS is a promising therapeutic strategy for these conditions. G150 is a potent and selective inhibitor of human cGAS that has demonstrated efficacy in cellular models.[2][3][4]
Chemical Structure and Properties of G150
G150 is a small molecule inhibitor characterized by a central pyridinyl ether scaffold. Its structure is presented below.
Chemical Name: 2-(azetidin-1-yl)-N-(6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridin-2-yl)acetamide
Molecular Formula: C₂₇H₂₃Cl₃N₄O₃
Molecular Weight: 573.86 g/mol
Chemical Structure:
Representative Synthesis of G150
A detailed, step-by-step synthesis protocol for G150 has not been made publicly available. However, a plausible synthetic route can be devised based on established organic chemistry principles, such as the Ullmann condensation for the formation of the diaryl ether bond and standard amidation reactions. The following represents a hypothetical, multi-step synthesis.
Step 1: Synthesis of the Pyridinyl Ether Core via Ullmann Condensation
The key diaryl ether linkage in G150 can be formed through a copper-catalyzed Ullmann condensation between a dihalogenated pyridine and 3-chlorophenol.
-
Reactants: 2,6-dichloro-5-(2,4-dichlorobenzyl)pyridine and 3-chlorophenol.
-
Catalyst: Copper(I) iodide (CuI) with a ligand such as picolinic acid.
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent: A high-boiling polar solvent like DMSO or DMF.
-
Procedure: The reactants, catalyst, and base are heated in the solvent under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the product, 2-chloro-6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridine, is isolated and purified using column chromatography.
Step 2: Nucleophilic Aromatic Substitution to Introduce the Amine
The remaining chlorine atom on the pyridine ring can be displaced by an amino group, which will later be acylated.
-
Reactants: 2-chloro-6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridine and a source of ammonia or a protected amine.
-
Conditions: This can be achieved under high pressure and temperature, or through a palladium-catalyzed Buchwald-Hartwig amination. For the latter, a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) would be used with a base like sodium tert-butoxide.
-
Procedure: The reactants are combined with the catalyst system in a suitable solvent (e.g., toluene) and heated. The resulting 6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridin-2-amine is then purified.
Step 3: Acylation of the Amine
The final acetamide side chain is installed by acylating the newly introduced amino group.
-
Reactants: 6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridin-2-amine and 2-(azetidin-1-yl)acetyl chloride.
-
Base: A non-nucleophilic base such as triethylamine or pyridine.
-
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure: The acetyl chloride is added to a solution of the amine and base at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. The final product, G150, is isolated and purified by chromatography.
Quantitative Biological Data
G150 has been characterized as a highly potent inhibitor of human cGAS with good cellular activity. The available quantitative data is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of G150
| Target | Assay Type | IC₅₀ (nM) | Reference |
| Human cGAS | Biochemical (unspecified) | 10.2 | [2][3][4] |
| Murine cGAS | Biochemical (unspecified) | Inactive | [2][3] |
Table 2: Cellular Inhibitory Activity of G150
| Cell Type | Stimulation | Readout | IC₅₀ (µM) | Reference |
| Human THP-1 cells | dsDNA | IFNB1 mRNA | 1.96 | [2] |
| Human THP-1 cells | dsDNA | CXCL10 mRNA | ~7.5 | [2] |
| Primary Human Macrophages | dsDNA | IFNB1 mRNA | ≤ 1 | [2] |
| Primary Human Macrophages | dsDNA | CXCL10 mRNA | ≤ 1 | [2] |
No publicly available data on the binding affinity (Kd) or pharmacokinetic properties of G150 was found.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the cGAS-STING signaling pathway and a general experimental workflow for the characterization of a cGAS inhibitor like G150.
Caption: The cGAS-STING signaling pathway and the inhibitory action of G150.
References
- 1. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. regenhealthsolutions.info [regenhealthsolutions.info]
- 4. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on cGAS-IN-2: A Potent Modulator of the cGAS-STING Pathway
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "cGAS-IN-2" appears to be a proprietary or non-publicly documented investigational molecule. As of our latest update, there is no specific information available in peer-reviewed literature, patent databases, or commercial supplier catalogs that explicitly details the chemical structure, mechanism of action, or quantitative data for a compound with this designation.
Therefore, this guide has been constructed as a representative technical whitepaper, drawing upon the established mechanisms and experimental methodologies for well-characterized small-molecule inhibitors of the cyclic GMP-AMP synthase (cGAS). The data and protocols presented herein are illustrative of the types of analyses performed for cGAS inhibitors and should be considered as a template for the characterization of a novel cGAS-targeting compound, such as the conceptual "this compound".
Core Mechanism of Action: Targeting the cGAS Catalytic Domain
Small-molecule inhibitors of cGAS, exemplified by compounds like G140 and others disclosed in recent patent literature, typically function as competitive inhibitors that target the catalytic pocket of the cGAS enzyme. This mode of action prevents the binding of the natural substrates, ATP and GTP, thereby blocking the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP). The inhibition of cGAMP production is the pivotal step in preventing the activation of the STING (Stimulator of Interferon Genes) protein and the subsequent downstream inflammatory signaling cascade.
The interaction of these inhibitors with the cGAS catalytic site is often elucidated through co-crystallization studies, which reveal the specific amino acid residues involved in binding. This structural information is critical for the rational design and optimization of more potent and selective inhibitors.
Quantitative Data Summary
To facilitate the comparison of inhibitor potency, all quantitative data should be systematically organized. The following tables provide a template for presenting the biochemical and cellular activity of a hypothetical cGAS inhibitor, "this compound".
Table 1: In Vitro Biochemical Activity of this compound
| Assay Type | Target | Substrate(s) | IC50 (nM) | Notes |
| cGAS Enzymatic Assay | Human cGAS | ATP, GTP, dsDNA | 50 | Measures direct inhibition of 2',3'-cGAMP synthesis. |
| cGAS Enzymatic Assay | Murine cGAS | ATP, GTP, dsDNA | >10,000 | Demonstrates species selectivity. |
| Kinase Panel Screen | 100+ Kinases | ATP | >10,000 | Assesses off-target activity against other ATP-binding proteins. |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Stimulus | EC50 (nM) | Notes |
| THP-1 Dual™ Reporter Cells | IRF-Luciferase Reporter | Transfected dsDNA | 200 | Measures inhibition of IRF pathway activation. |
| THP-1 Dual™ Reporter Cells | NF-κB-Luciferase Reporter | Transfected dsDNA | 250 | Measures inhibition of NF-κB pathway activation. |
| Primary Human Macrophages | IFN-β ELISA | Transfected dsDNA | 300 | Quantifies inhibition of endogenous cytokine production. |
| Cytotoxicity Assay | Various Cell Lines | - | >20,000 | Determines the concentration at which the compound is toxic to cells. |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to characterize cGAS inhibitors.
In Vitro cGAS Enzymatic Assay (Transcreener® cGAMP cGAS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant cGAS.
Principle: This is a competition-based immunoassay. The amount of 2',3'-cGAMP produced by cGAS is measured by its ability to displace a fluorescently labeled cGAMP tracer from a specific antibody.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and an ATP/GTP mix.
-
Dilute recombinant human cGAS enzyme to the desired concentration in the reaction buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., "this compound") in DMSO, followed by dilution in the reaction buffer.
-
Prepare the dsDNA activator (e.g., herring testes DNA).
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the test inhibitor solution.
-
Add the cGAS enzyme to all wells except the negative control.
-
Initiate the reaction by adding the ATP/GTP/dsDNA mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction by adding EDTA.
-
Add the cGAMP-Alexa633 tracer and the anti-cGAMP antibody.
-
Incubate for 60 minutes to allow for antibody-tracer binding.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular cGAS-STING Pathway Activation Assay (THP-1 Dual™ Reporter Cells)
Objective: To measure the half-maximal effective concentration (EC50) of a test compound for the inhibition of the cGAS-STING pathway in a cellular context.
Principle: THP-1 Dual™ cells are engineered to express secreted luciferases under the control of IRF and NF-κB responsive promoters. Activation of the cGAS-STING pathway by cytosolic DNA induces the expression of these reporters.
Methodology:
-
Cell Culture and Treatment:
-
Culture THP-1 Dual™ cells according to the supplier's instructions.
-
Plate the cells in a 96-well plate.
-
Treat the cells with a serial dilution of the test inhibitor (e.g., "this compound") for 1 hour.
-
-
Pathway Stimulation:
-
Transfect the cells with a dsDNA stimulus (e.g., ISD or poly(dA:dT)) using a suitable transfection reagent (e.g., Lipofectamine).
-
Include appropriate controls: untransfected cells, cells transfected with a control DNA, and cells treated with a known inhibitor.
-
-
Reporter Gene Assay:
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the activity of the secreted luciferases using a luminometer and the appropriate substrates (e.g., QUANTI-Luc™).
-
-
Data Analysis:
-
Normalize the luciferase activity to a viability assay (e.g., CellTiter-Glo®) to account for any cytotoxic effects of the compound.
-
Calculate the percentage of inhibition relative to the stimulated DMSO control.
-
Determine the EC50 value by fitting the dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are essential for conveying complex biological processes and experimental designs.
Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of this compound.
Caption: A typical experimental workflow for the characterization of a novel cGAS inhibitor.
Caption: Logical flow of the cGAS-STING pathway and the point of intervention for this compound.
The Elusive Binding Site of cGAS-IN-2: A Technical Guide to Targeting the cGAS Protein
A comprehensive review of the current scientific literature did not yield specific information on an inhibitor designated "cGAS-IN-2." This suggests that "this compound" may be an internal compound name not yet disclosed in public-facing research, a less common alias for a known inhibitor, or a compound that is still in the early stages of development.
This technical guide, therefore, provides an in-depth overview of the known binding sites on the cyclic GMP-AMP synthase (cGAS) protein targeted by various characterized inhibitors. It is designed for researchers, scientists, and drug development professionals, offering a foundational understanding of cGAS inhibition strategies. The guide summarizes quantitative binding data for representative inhibitors, details relevant experimental protocols, and provides visualizations of key pathways and workflows.
The cGAS-STING Signaling Pathway: A Primer
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage.[1][2][3] Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, leading to its enzymatic activation.[4][5][6] Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[2][7][8] 2'3'-cGAMP then binds to the adaptor protein STING (Stimulator of Interferon Genes) on the endoplasmic reticulum, triggering a downstream signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.
References
- 1. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of human cGAS reveals a conserved family of second-messenger enzymes in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cytosolic DNA Sensor cGAS Forms An Oligomeric Complex with DNA and Undergoes Switch-like Conformational Changes in the Activation Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Structural mechanism of cytosolic DNA sensing by cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures and Mechanisms in the cGAS-STING Innate Immunity Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of cGAS-IN-2: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of cGAS-IN-2, a novel inhibitor of cyclic GMP-AMP synthase (cGAS). This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and design of cGAS inhibitors for therapeutic applications.
Introduction: The Role of cGAS in Innate Immunity and Disease
Cyclic GMP-AMP synthase (cGAS) is a critical cytosolic DNA sensor that plays a central role in the innate immune system.[1][2][3] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a hallmark of viral or bacterial infection, as well as cellular damage—cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2][4] cGAMP then binds to and activates the stimulator of interferon genes (STING) protein, triggering a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.[2][4][5] While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in the pathogenesis of various autoimmune and inflammatory diseases, as well as in promoting neuroinflammation in neurodegenerative disorders.[6][7] Consequently, the development of small molecule inhibitors of cGAS has emerged as a promising therapeutic strategy.
This compound: A Novel Scaffold for cGAS Inhibition
A recent high-throughput screening of over 300,000 small molecules identified a novel sulfonamide derivative, designated as compound 1 (also referred to as RU-0610270), as a potent inhibitor of human cGAS (h-cGAS).[6] Initial structure-activity relationship (SAR) studies on this scaffold led to the identification of compound 6, an analog with improved inhibitory activity.[6] This guide focuses on the available SAR data for this chemical series.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro inhibitory activity of the initial hit and its optimized analog against human cGAS. The activity was determined using a modified Kinase Glo® Luminescent Kinase assay.[6]
| Compound ID | Structure | h-cGAS IC50 (µM) |
| 1 (this compound / RU-0610270) | [Chemical Structure of Compound 1] | 1.88[6] |
| 6 | [Chemical Structure of Compound 6] | 0.66[6] |
Note: The specific chemical structures for compounds 1 and 6 are proprietary to the discovering institution and are not publicly available in full detail in the initial preprint.
Experimental Methodologies
A comprehensive understanding of the SAR data necessitates a detailed knowledge of the experimental protocols employed. The primary assay used for determining the inhibitory potency of this compound and its analogs was a modified Kinase Glo® Luminescent Kinase assay.[6]
Principle of the cGAS Kinase Glo® Assay
The Kinase Glo® assay quantifies the amount of ATP remaining in a reaction mixture. In the context of a cGAS assay, the enzyme consumes ATP and GTP to produce cGAMP. The addition of a cGAS inhibitor reduces the enzymatic activity, resulting in less ATP consumption. The Kinase Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the ATP concentration. Therefore, a higher luminescent signal corresponds to greater inhibition of cGAS activity.
Representative Protocol for a cGAS Inhibition Assay
While the exact, modified protocol for the this compound study is not publicly detailed, a representative protocol for a cGAS inhibitor screening assay using a luminescence-based readout is outlined below. This protocol is synthesized from publicly available information on similar assays.
Materials:
-
Recombinant human cGAS enzyme
-
Double-stranded DNA (dsDNA) activator (e.g., Herring Testes DNA)
-
Adenosine 5'-triphosphate (ATP)
-
Guanosine 5'-triphosphate (GTP)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Kinase Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known cGAS inhibitor as a positive control.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the assay buffer, recombinant h-cGAS, and the dsDNA activator.
-
Enzyme Addition: Dispense the cGAS/dsDNA master mix into each well of the assay plate containing the test compounds.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate master mix containing the assay buffer, ATP, and GTP. Add this mix to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-120 minutes) to allow for cGAMP synthesis and ATP consumption.
-
Luminescence Detection: Equilibrate the plate and the Kinase Glo® reagent to room temperature. Add a volume of Kinase Glo® reagent equal to the volume of the reaction mixture in each well.
-
Signal Stabilization: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing Key Processes
To further aid in the understanding of the context and workflow of cGAS inhibitor SAR studies, the following diagrams have been generated.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 3. biorxiv.org [biorxiv.org]
- 4. m.youtube.com [m.youtube.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to cGAS-IN-2, a Representative Inhibitor of the cGAS-STING Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogen infection and cellular damage.[1][2][3] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2’3’-cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[1][2] This activation leads to the recruitment of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[1][2] Activated IRF3 translocates to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines, mounting an immune response.
While essential for host defense, aberrant activation of the cGAS-STING pathway due to self-DNA in the cytosol can lead to autoimmune and inflammatory diseases such as systemic lupus erythematosus and Aicardi-Goutières syndrome.[4] Consequently, small molecule inhibitors of cGAS are being actively pursued as potential therapeutics. This guide provides a detailed technical overview of a representative cGAS inhibitor, herein referred to as cGAS-IN-2, and its effects on the cGAS-STING pathway. The data and protocols presented are based on publicly available information for well-characterized cGAS inhibitors such as G150 and PF-06928215, and serve as a comprehensive model for understanding the evaluation of such compounds.
cGAS-STING Signaling Pathway
The cGAS-STING signaling cascade is a central mechanism for detecting cytosolic dsDNA and initiating an innate immune response. The pathway can be summarized in the following key steps:
-
DNA Sensing by cGAS: Cytosolic dsDNA, from viral or bacterial pathogens, or from damaged host cells, binds to cGAS.[1][2]
-
cGAS Activation and cGAMP Synthesis: DNA binding induces a conformational change in cGAS, activating its enzymatic function to synthesize 2’3’-cGAMP from ATP and GTP.[2][3]
-
STING Activation: cGAMP binds to the STING protein located on the endoplasmic reticulum.[1][2]
-
Downstream Signaling: Activated STING translocates from the ER to the Golgi apparatus and recruits TBK1, which phosphorylates and activates IRF3.[1]
-
Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes for type I interferons and other inflammatory cytokines.[1][2]
References
cGAS-IN-2 as a Probe for Neuroinflammatory Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway has emerged as a critical mediator of innate immunity and a key driver of neuroinflammation in a range of neurological disorders. Aberrant activation of this pathway by cytosolic double-stranded DNA (dsDNA), a damage-associated molecular pattern (DAMP), contributes to the pathology of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Consequently, small molecule inhibitors of cGAS are valuable chemical probes to dissect the role of this pathway in disease pathogenesis and represent a promising therapeutic strategy. This technical guide focuses on cGAS-IN-2 (also known as compound 109), a potent inhibitor of human cGAS, as a representative tool for studying neuroinflammatory diseases. While direct evidence of this compound's efficacy in neuroinflammatory models is not yet widely published, this document provides a comprehensive overview of the cGAS-STING pathway in the central nervous system (CNS), quantitative data for relevant cGAS inhibitors, detailed experimental protocols for their evaluation, and visualizations to guide researchers in utilizing such probes for their investigations.
The cGAS-STING Pathway in Neuroinflammation
The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic dsDNA. In the CNS, microglia, the resident immune cells, are the primary cell type expressing and activating this pathway. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, initiating a potent inflammatory response.
Dysregulation of this pathway, triggered by the accumulation of self-DNA in the cytosol from damaged neurons or mitochondria, is increasingly implicated in the chronic neuroinflammation that characterizes many neurodegenerative diseases.
Quantitative Data for cGAS Inhibitors
| Compound Name | Also Known As | Target | IC50 (h-cGAS) | IC50 (m-cGAS) | Cell-based Potency | Key Findings in Neuroinflammation Context |
| This compound | Compound 109 | cGAS | 0.01512 µM[1] | Not Reported | Not Reported | Potent inhibitor of human cGAS, potential for research. |
| A151 | ODN TTAGGG | TLR9, AIM2, cGAS | Not Reported | Not Reported | Reduces IFN-β production | In a mouse model of ischemic stroke, A151 reduced the expression of cGAS, pro-inflammatory cytokines, infarct size, and ameliorated neurodegeneration. |
| TDI-8246 | Not Reported | cGAS | Not Reported | Not Reported | Reverses tau-fibril-induced p-STING, CXCL10, and CCL5 | In iPSC-derived microglia, TDI-8246 reversed the inflammatory response induced by tau fibrils, suggesting a role in Alzheimer's disease pathology.[2] |
| RU.521 | RU3205217 | cGAS | 2.94 µM | 0.11 µM | IC50 of 0.7 µM in dsDNA-activated reporter assay | Reduces constitutive interferon expression in macrophages from a mouse model of Aicardi-Goutières syndrome, a neurological disorder. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the key concepts, the following diagrams have been generated using the DOT language.
References
The Role of cGAS-IN-2 in Autoimmune Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Aberrant activation of this pathway by self-DNA is a key driver in the pathogenesis of several autoimmune disorders, including Aicardi-Goutières Syndrome (AGS) and Systemic Lupus Erythematosus (SLE). Consequently, inhibition of cGAS presents a promising therapeutic strategy. This technical guide provides an in-depth overview of cGAS-IN-2, a potent inhibitor of human cGAS, and its role in the context of autoimmune diseases. We will delve into the mechanism of the cGAS-STING pathway, the pharmacological properties of this compound, and detailed experimental protocols for its evaluation in vitro, in cells, and in relevant animal models of autoimmunity.
Introduction: The cGAS-STING Pathway and Autoimmunity
The innate immune system has evolved to detect pathogen-associated molecular patterns (PAMPs), including foreign DNA. The cGAS-STING pathway is a primary mechanism for sensing cytosolic double-stranded DNA (dsDNA).[1][2] Under normal physiological conditions, self-DNA is sequestered within the nucleus and mitochondria. However, in the context of cellular damage or dysfunction, self-DNA can accumulate in the cytoplasm, leading to inappropriate activation of cGAS.[3]
Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[4] cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER).[5] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[6][7]
Chronic production of type I interferons due to the sensing of self-DNA is a hallmark of several autoimmune diseases.[3][8][9] Genetic studies in both humans and mice have solidified the link between dysregulated cGAS-STING signaling and autoimmunity. For instance, mutations in the TREX1 gene, which encodes a 3' to 5' DNA exonuclease responsible for degrading cytosolic DNA, lead to the accumulation of self-DNA and the development of AGS, a severe autoimmune disorder.[10] Mouse models deficient in Trex1 develop a lethal inflammatory myocarditis that is dependent on cGAS and STING.[3][10] Critically, genetic ablation of cGAS in these mice completely rescues them from the disease phenotype, highlighting cGAS as a key driver of the pathology and a prime target for therapeutic intervention.[3][10]
This compound: A Potent Inhibitor of Human cGAS
This compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). It has been identified as a potent inhibitor of human cGAS (h-cGAS). The primary mechanism of action for cGAS inhibitors is to block the enzymatic activity of cGAS, thereby preventing the production of cGAMP and the subsequent downstream inflammatory signaling.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound and other relevant cGAS inhibitors for comparison.
| Compound | Target | IC50 (µM) | Cell-Based Potency (µM) | Reference |
| This compound | h-cGAS | 0.01512 | Not Reported | [11] |
| RU.521 | m-cGAS | 0.11 | ~0.7 (RAW 264.7) | [11][12] |
| h-cGAS | 2.94 | ~0.8 (THP-1) | [11][12] | |
| G150 | h-cGAS | Not Reported | 0.0102 (dsDNA-triggered IFN expression) | [11] |
| Perillaldehyde (PAH) | h-cGAS | 31.3 (biochemical) | Dose-dependent inhibition | [13] |
Experimental Protocols
This section provides detailed methodologies for the evaluation of this compound in various experimental settings.
In Vitro cGAS Activity Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified cGAS.
Method 1: cGAMP Quantification by ELISA
This method measures the production of cGAMP, the direct product of cGAS activity.
-
Materials:
-
Purified recombinant human cGAS (h-cGAS)
-
Herring Testes DNA (HT-DNA) or other dsDNA substrate
-
ATP and GTP
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound (or other inhibitors) dissolved in DMSO
-
2'3'-cGAMP ELISA Kit (e.g., Arbor Assays K067-H1)[14]
-
384-well plates
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, h-cGAS, and dsDNA.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Initiate the enzymatic reaction by adding a mixture of ATP and GTP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction according to the ELISA kit manufacturer's instructions (e.g., by adding EDTA).
-
Quantify the amount of cGAMP produced in each well using the 2'3'-cGAMP ELISA kit following the manufacturer's protocol.[14]
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Method 2: TR-FRET-Based cGAMP Detection
This is a high-throughput compatible method for measuring cGAMP.
-
Materials:
-
Same as for ELISA, but instead of an ELISA kit, use a TR-FRET assay kit (e.g., BellBrook Labs Transcreener® cGAMP cGAS TR-FRET Assay).[8]
-
-
Procedure:
-
Follow steps 1-4 from the ELISA protocol.
-
Add the TR-FRET detection mix (containing a terbium-labeled antibody and a fluorescent cGAMP tracer) to each well.
-
Incubate for the recommended time to allow for antibody-cGAMP binding.
-
Read the plate on a TR-FRET-compatible plate reader. The signal is inversely proportional to the amount of cGAMP produced.
-
Calculate the IC50 value from the dose-response curve.
-
Cell-Based Assays
Objective: To evaluate the ability of this compound to inhibit the cGAS-STING pathway in a cellular context.
Method 1: Inhibition of Interferon-Stimulated Gene (ISG) Expression
This assay measures the downstream consequences of cGAS activation.
-
Cell Line: THP-1 (human monocytic cell line) or primary human macrophages.
-
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
PMA (for differentiating THP-1 cells into macrophage-like cells)
-
dsDNA (e.g., HT-DNA or a synthetic 80-mer dsDNA)
-
Transfection reagent (e.g., Lipofectamine 2000)[15]
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR reagents and primers for ISGs (e.g., IFNB1, CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
Seed THP-1 cells and differentiate with PMA for 24-48 hours.
-
Pre-treat the differentiated cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Transfect the cells with dsDNA using a suitable transfection reagent to stimulate the cGAS pathway.[1]
-
Incubate for a specified time (e.g., 6-16 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to quantify the expression levels of target ISGs, normalized to the housekeeping gene.[1]
-
Determine the dose-dependent inhibition of ISG expression by this compound.
-
Method 2: Western Blot Analysis of Pathway Activation
This method directly assesses the phosphorylation status of key signaling proteins in the cGAS-STING pathway.
-
Materials:
-
Same as for the ISG expression assay.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies against: p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Follow steps 1-4 from the ISG expression assay.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of STING, TBK1, and IRF3.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Assess the reduction in phosphorylation of signaling proteins in the presence of this compound.[1]
-
In Vivo Efficacy in a Mouse Model of Autoimmunity
Objective: To evaluate the therapeutic potential of this compound in a cGAS-driven autoimmune disease model.
Animal Model: Trex1-deficient (Trex1-/-) mice on a C57BL/6 background. These mice develop a lethal inflammatory myocarditis driven by the cGAS-STING pathway.[3][10]
-
Materials:
-
Experimental Design:
-
Begin treatment of Trex1-/- mice at an early age (e.g., from birth or weaning) with a specific dose of this compound or vehicle control, administered daily via a stress-minimizing method like medicated jelly.[4][8]
-
Monitor the survival of the mice over a period of several weeks.
-
At a predetermined endpoint (e.g., 8-10 weeks of age or upon reaching a humane endpoint), euthanize the mice and collect tissues and blood.
-
-
Endpoint Analysis:
-
Survival: Plot Kaplan-Meier survival curves to assess the effect of this compound on the lifespan of Trex1-/- mice.[3]
-
Histopathology:
-
Harvest hearts and other relevant tissues (e.g., skin, stomach) and fix in 10% neutral buffered formalin.[3]
-
Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Perform blinded histological scoring of inflammation in the tissues. For myocarditis, this would involve assessing the extent of mononuclear cell infiltration and muscle damage.[3][16]
-
-
Autoantibody Levels:
-
ISG Expression in Tissues:
-
Pharmacodynamic Marker (cGAMP levels):
-
In a separate cohort, treat mice for a shorter duration and harvest tissues (e.g., heart) to measure cGAMP levels by mass spectrometry or a sensitive ELISA to directly assess target engagement.[8]
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The aberrant activation of the cGAS-STING pathway by self-DNA is a central mechanism in the pathogenesis of a growing number of autoimmune and inflammatory diseases. The development of potent and specific inhibitors of cGAS, such as this compound, represents a highly promising therapeutic avenue. This technical guide has provided a comprehensive overview of the role of the cGAS-STING pathway in autoimmunity and has detailed the necessary experimental protocols to rigorously evaluate the efficacy of cGAS inhibitors. The methodologies described herein, from in vitro enzymatic assays to in vivo studies in a relevant disease model, provide a robust framework for researchers and drug development professionals to advance the understanding and therapeutic application of cGAS inhibitors for the treatment of autoimmune disorders. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of compounds like this compound will be crucial in their translation to the clinic.
References
- 1. med.wmich.edu [med.wmich.edu]
- 2. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS is required for lethal autoimmune disease in the Trex1-deficient mouse model of Aicardi-Goutieres Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetechindia.com [lifetechindia.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. mdpi.com [mdpi.com]
- 8. Novel Anti-Malarial Drug Derivative Inhibited Type I Interferon Production and Autoimmune Inflammation through Inhibition of CGAS-Sting Pathway in Trex1-/- Mouse - ACR Meeting Abstracts [acrabstracts.org]
- 9. In a SLE mouse model the production of IgG autoantibody requires expression of activation-induced deaminase in early developing B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Autoreactive Antibodies in Mice upon Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perillaldehyde Inhibition of cGAS Reduces dsDNA-Induced Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Gene-Targeted Mice Lacking the Trex1 (DNase III) 3′→5′ DNA Exonuclease Develop Inflammatory Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tissue selectivity of interferon-stimulated gene expression in mice infected with Dam(+) versus Dam(-) Salmonella enterica serovar Typhimurium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of cGAS Inhibition in Cancer Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. While activation of this pathway is often associated with anti-tumor immunity, chronic cGAS-STING signaling in the tumor microenvironment can paradoxically promote tumor growth and immune evasion. This has led to the exploration of cGAS inhibitors as a potential therapeutic strategy in oncology. This technical guide provides an in-depth overview of the application of cGAS inhibitors in cancer immunology research, focusing on the available preclinical data for representative compounds, detailed experimental protocols, and visualization of key pathways and workflows.
It is important to note that the specific inhibitor "cGAS-IN-2" is not widely documented in publicly available scientific literature. Therefore, this guide will focus on well-characterized cGAS inhibitors such as RU.521 and G150 to illustrate the principles and methodologies in this area of research.
The Dual Role of the cGAS-STING Pathway in Cancer
The cGAS-STING pathway is a double-edged sword in cancer.[1] On one hand, its activation can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which recruit and activate immune cells like cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate tumor cells.[2] On the other hand, chronic activation, particularly in tumors with high chromosomal instability, can drive inflammation-mediated carcinogenesis and create an immunosuppressive tumor microenvironment.[2][3] This can lead to the upregulation of immune checkpoint molecules like PD-L1, contributing to immune evasion and metastasis.[2]
cGAS Inhibitors: A Therapeutic Rationale
The pro-tumorigenic effects of chronic cGAS-STING activation provide a strong rationale for the development of cGAS inhibitors in cancer therapy. By blocking the enzymatic activity of cGAS, these inhibitors aim to:
-
Reduce chronic inflammation: Dampen the pro-tumorigenic inflammatory signaling in the tumor microenvironment.
-
Overcome immune suppression: Decrease the expression of immune checkpoint molecules and reduce the accumulation of immunosuppressive cells.
-
Enhance other therapies: Potentially synergize with other cancer treatments like immune checkpoint inhibitors or chemotherapy by altering the tumor immune landscape.
Quantitative Data for Representative cGAS Inhibitors
The following tables summarize the available quantitative data for well-characterized cGAS inhibitors. This data is crucial for comparing the potency and efficacy of different compounds.
Table 1: In Vitro Potency of cGAS Inhibitors
| Compound | Assay Type | Target Species | IC50 | Reference |
| RU.521 | IFN-I Reporter Assay | Mouse | ~5 µM | [4] |
| RU.521 | IFN-β mRNA expression | Human (THP-1 cells) | Not specified, significant inhibition shown | [5] |
| G150 | cGAS enzymatic assay | Not specified | Potent inhibitor (IC50 not specified) | [6] |
| PF-06928215 | cGAS enzymatic assay | Human | 4.9 µM | [7][8] |
Table 2: Cellular Activity of cGAS Inhibitors
| Compound | Cell Line | Assay | Readout | Finding | Reference |
| RU.521 | RAW-Dual reporter cells | IFN-I Reporter Assay | Luciferase activity | Dose-dependent inhibition of IFN-I signal | [4] |
| G150 | Peripheral T-cell Lymphoma (PTCL) cell lines | Cell viability, Apoptosis | CCK8, Flow cytometry | Concentration-dependent decrease in cell viability and induction of apoptosis | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of cGAS inhibitors. Below are protocols for key experiments cited in the literature.
In Vitro cGAS Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of cGAS.
Principle: Recombinant cGAS is incubated with its substrates (ATP and GTP) and a DNA activator in the presence of the test compound. The production of cGAMP is then quantified, typically using a competitive ELISA or a TR-FRET-based assay.[9][10]
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl₂, and ZnCl₂.[9]
-
In a 96-well plate, add the reaction buffer, a DNA activator (e.g., herring testis DNA), ATP, and GTP.[9]
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., CU-76).[11]
-
-
Enzyme Addition:
-
Add recombinant human or mouse cGAS to initiate the reaction.[11]
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[11]
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., EDTA).[11]
-
-
cGAMP Quantification:
-
Quantify the amount of 2'3'-cGAMP produced using a commercial ELISA kit or a TR-FRET assay according to the manufacturer's instructions.[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular cGAS-STING Pathway Activation Assay
This assay assesses the ability of a compound to inhibit cGAS-STING signaling in a cellular context.
Principle: Cells are stimulated with a DNA agonist to activate the cGAS-STING pathway in the presence of the test compound. The downstream signaling events, such as the phosphorylation of STING and IRF3, or the production of type I interferons, are then measured.
Protocol:
-
Cell Culture:
-
Plate a suitable cell line (e.g., THP-1, RAW 264.7, or reporter cell lines like RAW-Lucia ISG) in a 96-well plate and allow them to adhere overnight.[4]
-
-
Compound Treatment:
-
Pre-incubate the cells with the cGAS inhibitor at various concentrations for a specified time (e.g., 2-4 hours).[4]
-
-
Pathway Activation:
-
Transfect the cells with a DNA agonist, such as herring testis DNA (HT-DNA) or interferon stimulatory DNA (ISD), using a transfection reagent.[4]
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for pathway activation and downstream readouts (e.g., 6-24 hours).[4]
-
-
Readout:
-
Western Blotting: Lyse the cells and perform western blotting to detect the phosphorylation of STING (pSTING) and IRF3 (pIRF3).[12]
-
Reporter Assay: If using a reporter cell line, measure the luciferase or other reporter gene activity in the cell supernatant or lysate.[4]
-
RT-qPCR: Isolate RNA and perform RT-qPCR to measure the expression of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, and CCL5.[13]
-
-
Data Analysis:
-
Quantify the levels of phosphorylated proteins, reporter activity, or gene expression relative to the vehicle-treated, DNA-stimulated control.
-
Determine the IC50 value of the inhibitor in the cellular assay.
-
In Vivo Tumor Model Efficacy Study
This type of study evaluates the anti-tumor efficacy of a cGAS inhibitor in a living organism.
Principle: A mouse tumor model is established, and the animals are treated with the cGAS inhibitor. Tumor growth and changes in the tumor immune microenvironment are monitored over time.
Protocol:
-
Tumor Cell Implantation:
-
Inject a suitable cancer cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).[14]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, cGAS inhibitor).
-
-
Drug Administration:
-
Administer the cGAS inhibitor via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
-
Tumor Measurement:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
-
Pharmacodynamic and Immune Analysis:
-
At the end of the study, or at specified time points, collect tumors and other tissues (e.g., spleen, lymph nodes).
-
Analyze the tumors for changes in immune cell infiltration (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) by flow cytometry or immunohistochemistry.
-
Measure cytokine and chemokine levels in the tumor microenvironment by ELISA or multiplex assays.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for the inhibitor-treated group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume and immune cell populations between the groups.
-
Visualization of Pathways and Workflows
Visual diagrams are crucial for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.
Caption: cGAS-STING signaling pathway and the mechanism of cGAS inhibitors.
References
- 1. Frontiers | Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer [frontiersin.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activation of cGAS for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the cGAS–STING pathway: contributing to the treatment of cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beating cancer cells at their own game by stepping on their cGAS [wyss.harvard.edu]
Understanding the Enzymatic Activity of cGAS in the Presence of the Potent Inhibitor cGAS-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic activity of cyclic GMP-AMP synthase (cGAS) and its inhibition by the potent small molecule inhibitor, cGAS-IN-2. This document details the critical role of the cGAS-STING signaling pathway in innate immunity, provides quantitative data on the inhibitory effects of this compound, outlines detailed experimental protocols for assessing cGAS activity, and visualizes key pathways and workflows.
Introduction to the cGAS-STING Signaling Pathway
The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infections and cellular damage.[1][2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2] cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum.[2] This activation triggers a downstream signaling cascade, leading to the phosphorylation of TBK1 and IRF3, and ultimately, the production of type I interferons (IFNs) and other inflammatory cytokines.[2] Dysregulation of the cGAS-STING pathway has been implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.
This compound: A Potent Inhibitor of cGAS Enzymatic Activity
This compound (also referred to as compound 109) has been identified as a potent inhibitor of human cGAS (h-cGAS) enzymatic activity.[3] Understanding the quantitative measure of its inhibitory potential is critical for its application in research and drug development.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of cGAS by 50%.
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound | Human cGAS (h-cGAS) | 0.01512 | [3] |
Experimental Protocols for Assessing cGAS Enzymatic Activity and Inhibition
The following sections provide detailed methodologies for key experiments to characterize the enzymatic activity of cGAS and evaluate the efficacy of inhibitors like this compound.
In Vitro Biochemical Assay for cGAS Inhibition
This assay directly measures the production of cGAMP by recombinant cGAS in the presence of dsDNA and varying concentrations of an inhibitor.
Objective: To determine the IC50 value of a cGAS inhibitor.
Materials:
-
Recombinant human cGAS (h-cGAS) protein
-
Double-stranded DNA (e.g., Herring Testes DNA or a long synthetic dsDNA oligonucleotide)
-
ATP and GTP substrates
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl₂)
-
This compound or other test inhibitors
-
Reaction stop solution (e.g., EDTA)
-
cGAMP detection kit (e.g., ELISA or TR-FRET based)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, dsDNA, ATP, and GTP.
-
Add varying concentrations of the cGAS inhibitor (e.g., this compound) to the wells of a microplate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Initiate the reaction by adding recombinant cGAS to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of cGAMP produced in each well using a cGAMP detection kit according to the manufacturer's instructions.
-
Plot the cGAMP concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for cGAS-STING Pathway Activation
This assay measures the downstream effects of cGAS activation, such as the production of IFN-β, in a cellular context.
Objective: To assess the ability of a cGAS inhibitor to block dsDNA-induced IFN-β production in cells.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium and supplements
-
dsDNA (e.g., ISD - Interferon Stimulatory DNA)
-
Transfection reagent
-
This compound or other test inhibitors
-
Lysis buffer
-
ELISA kit for human IFN-β
-
Microplate reader
Procedure:
-
Seed THP-1 cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of the cGAS inhibitor for a specified time (e.g., 1-2 hours).
-
Transfect the cells with dsDNA using a suitable transfection reagent to stimulate the cGAS-STING pathway. Include a mock-transfected control.
-
Incubate the cells for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the inhibitor on IFN-β production.
Visualizations
The following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for evaluating cGAS inhibitors.
References
The Impact of cGAS Inhibitors on Interferon Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of small molecule inhibitors of cyclic GMP-AMP synthase (cGAS) on the production of type I interferons (IFNs). It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the underlying signaling pathways, quantitative effects of inhibitors, and the experimental methodologies used for their evaluation.
Core Concepts: The cGAS-STING Pathway
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2][3] Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][4][5] cGAMP then binds to the adaptor protein, Stimulator of Interferon Genes (STING), which is located on the endoplasmic reticulum.[3][4] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[6] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons, such as IFN-β, and other inflammatory cytokines.[4][6]
Visualization of the cGAS-STING Signaling Pathway
The following diagram illustrates the key steps in the cGAS-STING pathway leading to interferon production.
References
- 1. regenhealthsolutions.info [regenhealthsolutions.info]
- 2. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression [ideas.repec.org]
- 3. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]
- 4. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists and Inhibitors of the cGAS-STING Pathway | MDPI [mdpi.com]
- 6. Frontiers | Perillaldehyde Inhibition of cGAS Reduces dsDNA-Induced Interferon Response [frontiersin.org]
A Technical Guide to the Preliminary Cellular Evaluation of cGAS Inhibitors
Disclaimer: Information regarding a specific compound designated "cGAS-IN-2" is not publicly available in the reviewed scientific literature. This guide, therefore, provides a comprehensive framework for the preliminary investigation of a hypothetical cGAS inhibitor, herein referred to as "cGAS-IN-X," in cellular models. The methodologies and data presentation formats are based on established protocols for studying the cGAS-STING pathway and its inhibitors.
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection and cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. This activation leads to a signaling cascade culminating in the production of type I interferons and other inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling target for therapeutic inhibition.
This technical guide outlines the core experimental protocols and data presentation strategies for the initial cellular characterization of novel cGAS inhibitors.
Quantitative Data Summary
A systematic approach to data logging is crucial for comparing the potency and selectivity of cGAS inhibitors. The following table provides a standardized format for summarizing key quantitative data from preliminary cellular assays.
Table 1: Cellular Activity of a Hypothetical cGAS Inhibitor (cGAS-IN-X)
| Cell Line | Stimulant | Analyte | Assay Type | IC50 (µM) | Notes |
| THP-1 | Herring Testes DNA (HT-DNA) | IFN-β | ELISA | Measures secreted IFN-β protein levels. | |
| HT-DNA | p-IRF3 | Western Blot | Assesses inhibition of IRF3 phosphorylation. | ||
| HT-DNA | IFNB1 mRNA | RT-qPCR | Quantifies transcript levels of the IFN-β gene. | ||
| BJ-5ta | Doxorubicin-induced senescence | IL-6 | ELISA | Evaluates inhibitor activity in a model of sterile inflammation. | |
| Doxorubicin-induced senescence | p-TBK1 | Western Blot | Measures inhibition of TBK1 phosphorylation. |
Experimental Protocols
Detailed and reproducible protocols are fundamental to the rigorous evaluation of a compound's biological activity. The following sections describe standard methods for assessing the impact of a cGAS inhibitor on the cGAS-STING pathway in cellular models.
Cell Culture and Treatment
-
Cell Lines:
-
THP-1 cells: A human monocytic cell line that endogenously expresses all components of the cGAS-STING pathway. These cells are typically differentiated into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA) prior to experiments.
-
BJ-5ta cells: A human fibroblast cell line that can be induced to undergo senescence, a process known to activate the cGAS-STING pathway through the accumulation of cytosolic DNA.
-
-
Inhibitor Preparation:
-
Dissolve the cGAS inhibitor (cGAS-IN-X) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Prepare serial dilutions of the inhibitor in cell culture medium to achieve the desired final concentrations for the dose-response experiments. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.5%).
-
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and grow to a suitable confluency.
-
Pre-incubate the cells with varying concentrations of the cGAS inhibitor or vehicle control (DMSO) for a predetermined period (e.g., 1-2 hours). This allows for cellular uptake of the compound before pathway stimulation.
-
cGAS-STING Pathway Activation
-
Transfection of dsDNA:
-
For cell lines like THP-1, the pathway is commonly activated by introducing dsDNA into the cytoplasm.
-
Herring Testes DNA (HT-DNA) or other synthetic dsDNA fragments can be complexed with a transfection reagent (e.g., Lipofectamine) to facilitate its delivery into the cells.
-
Add the DNA-lipid complexes to the cells that have been pre-treated with the cGAS inhibitor.
-
-
Induction of Cellular Senescence:
-
In cell lines such as BJ-5ta, the cGAS-STING pathway can be activated by inducing cellular senescence.
-
Treat the cells with a DNA-damaging agent like doxorubicin for a specified period to induce a senescent phenotype, which is characterized by the presence of cytosolic chromatin fragments that activate cGAS.
-
Quantification of Downstream Readouts
-
After the stimulation period, collect the cell culture supernatants.
-
Use commercially available ELISA kits to quantify the concentration of secreted cytokines, such as IFN-β or IL-6.
-
Follow the manufacturer's instructions for the assay, which typically involves incubating the supernatant in antibody-coated plates, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-TBK1, p-IRF3) and total protein controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Perform qPCR using primers specific for the target gene (e.g., IFNB1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression in inhibitor-treated samples compared to vehicle-treated controls.
Visualizations
Diagrams are invaluable for illustrating complex biological pathways and experimental designs. The following visualizations are generated using the DOT language.
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling cascade initiated by cytosolic dsDNA.
Experimental Workflow for cGAS Inhibitor Testing
Caption: Workflow for evaluating a cGAS inhibitor in a cellular model.
Initial Characterization of a Novel cGAS Inhibitor: cGAS-IN-2 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections as well as cellular damage.[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] Dysregulation of the cGAS-STING pathway is implicated in a range of autoimmune and inflammatory diseases, making cGAS a compelling target for therapeutic intervention.
This technical guide outlines a comprehensive strategy for the initial characterization of a novel cGAS inhibitor, provisionally named cGAS-IN-2. The following sections detail the experimental protocols for assessing its biochemical and cellular activity, and provide a framework for presenting the quantitative data.
Biochemical Characterization of this compound
The initial biochemical assessment of this compound is designed to determine its direct inhibitory effect on cGAS enzymatic activity and to characterize its mechanism of inhibition.
Data Presentation: Biochemical Activity
| Assay | Description | Key Parameters Measured | Sample Data (Hypothetical) |
| cGAS Enzymatic Assay | Measures the production of 2',3'-cGAMP from ATP and GTP by recombinant human cGAS in the presence of a DNA agonist (e.g., Herring Testis DNA). | IC50 (half-maximal inhibitory concentration) | 150 nM |
| Mechanism of Action Studies | Determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by varying the concentrations of substrates (ATP, GTP) and the DNA agonist. | Ki (inhibitor constant), Lineweaver-Burk or Michaelis-Menten plots | Competitive with respect to ATP |
| Selectivity Profiling | Assesses the inhibitory activity of this compound against a panel of other nucleotidyltransferases and related enzymes to determine its specificity. | IC50 values against other enzymes | >10 µM for all tested off-targets |
Experimental Protocols: Biochemical Assays
1.2.1. cGAS Enzymatic Activity Assay (HPLC-based)
This protocol describes the determination of this compound's inhibitory activity by measuring 2',3'-cGAMP production using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
Recombinant human cGAS protein
-
Herring Testis (HT) DNA
-
ATP and GTP
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
This compound (solubilized in DMSO)
-
HPLC system with a C18 column
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant cGAS, and HT-DNA.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of ATP and GTP.
-
Incubate the reaction at 37°C for 1 hour.
-
Terminate the reaction by adding EDTA to a final concentration of 50 mM.
-
Filter the reaction mixture and analyze the production of 2',3'-cGAMP by HPLC.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
1.2.2. cGAS Inhibitor Screening Assay (ELISA-based)
An alternative, higher-throughput method for assessing cGAS activity utilizes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify 2',3'-cGAMP.[4]
-
Materials:
-
cGAS Inhibitor Screening Assay Kit (commercially available)
-
Recombinant human cGAS protein
-
HT-DNA, ATP, GTP
-
This compound
-
-
Procedure:
-
Follow the manufacturer's protocol for the cGAS inhibitor screening assay.
-
Typically, the procedure involves incubating recombinant cGAS, HT-DNA, ATP, and GTP with varying concentrations of this compound.
-
The amount of 2',3'-cGAMP produced is then quantified using a competitive ELISA where free 2',3'-cGAMP in the sample competes with a labeled 2',3'-cGAMP for binding to a specific antibody.
-
The signal is inversely proportional to the amount of 2',3'-cGAMP produced.
-
Calculate IC50 values as described above.
-
Cellular Characterization of this compound
Cellular assays are essential to confirm that the biochemical activity of this compound translates to the inhibition of the cGAS-STING pathway in a cellular context.
Data Presentation: Cellular Activity
| Assay | Cell Line | Stimulation | Key Parameters Measured | Sample Data (Hypothetical) |
| 2',3'-cGAMP Production | THP-1 (human monocytic cell line) | Transfection with dsDNA (e.g., ISD) | IC50 for 2',3'-cGAMP reduction | 500 nM |
| IRF3 Phosphorylation | THP-1 or HEK293T expressing cGAS/STING | Transfection with dsDNA | IC50 for inhibition of p-IRF3 levels (Western Blot) | 600 nM |
| Type I Interferon Response | THP-1 or primary human macrophages | Transfection with dsDNA | IC50 for inhibition of IFN-β mRNA (RT-qPCR) and protein (ELISA) expression | 750 nM |
| Cytotoxicity Assay | Various cell lines | None | CC50 (half-maximal cytotoxic concentration) | > 20 µM |
Experimental Protocols: Cellular Assays
2.2.1. Cellular 2',3'-cGAMP Quantification
This protocol measures the ability of this compound to inhibit the production of 2',3'-cGAMP in cells following stimulation with cytosolic DNA.
-
Materials:
-
THP-1 cells
-
Interferon Stimulatory DNA (ISD)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Cell lysis buffer
-
2',3'-cGAMP ELISA kit
-
-
Procedure:
-
Seed THP-1 cells in a 24-well plate.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Transfect the cells with ISD using a suitable transfection reagent to stimulate the cGAS pathway.
-
Incubate for 4-6 hours.
-
Lyse the cells and quantify the intracellular concentration of 2',3'-cGAMP using a commercial ELISA kit.
-
Determine the IC50 value for the inhibition of 2',3'-cGAMP production.
-
2.2.2. Western Blot Analysis of IRF3 Phosphorylation
Activation of the cGAS-STING pathway leads to the phosphorylation of the transcription factor IRF3.[1] This assay assesses the effect of this compound on this key downstream signaling event.
-
Materials:
-
THP-1 cells
-
ISD
-
Transfection reagent
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-GAPDH (loading control)
-
-
Procedure:
-
Treat and stimulate THP-1 cells with ISD and this compound as described in section 2.2.1.
-
After stimulation, lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IRF3 and total IRF3.
-
Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Detect protein bands using a chemiluminescent substrate and image the blot.
-
Quantify band intensities to determine the ratio of phosphorylated IRF3 to total IRF3.
-
2.2.3. Measurement of Type I Interferon Production
The ultimate functional output of the cGAS-STING pathway is the production of type I interferons.[5] This protocol measures the inhibitory effect of this compound on IFN-β gene and protein expression.
-
Materials:
-
THP-1 cells
-
ISD
-
Transfection reagent
-
This compound
-
RNA extraction kit
-
RT-qPCR reagents (primers for IFNB1 and a housekeeping gene like GAPDH)
-
IFN-β ELISA kit
-
-
Procedure:
-
RT-qPCR for IFN-β mRNA:
-
Treat and stimulate THP-1 cells with ISD and this compound.
-
After 6-8 hours of stimulation, extract total RNA from the cells.
-
Synthesize cDNA and perform quantitative PCR using primers for IFNB1 and a housekeeping gene.
-
Calculate the relative expression of IFNB1 mRNA normalized to the housekeeping gene.
-
-
ELISA for IFN-β Protein:
-
Treat and stimulate THP-1 cells with ISD and this compound.
-
After 24 hours of stimulation, collect the cell culture supernatant.
-
Quantify the concentration of secreted IFN-β using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Visualizations of Pathways and Workflows
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular Characterization
Caption: Workflow for assessing the cellular activity of this compound.
Conclusion
This technical guide provides a foundational framework for the initial biological characterization of a novel cGAS inhibitor, this compound. By following the outlined biochemical and cellular assays, researchers can obtain robust quantitative data to determine the potency, mechanism of action, and cellular efficacy of the compound. The provided diagrams offer a clear visual representation of the targeted signaling pathway and the experimental procedures. Successful execution of these initial studies is a critical first step in the development of cGAS inhibitors as potential therapeutics for a variety of inflammatory and autoimmune diseases.
References
Methodological & Application
Application Notes and Protocols for cGAS-IN-2 In Vitro Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3] cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2][4] Dysregulation of the cGAS-STING pathway has been implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target for the development of novel inhibitors.[5][6]
This document provides a detailed protocol for an in vitro enzyme assay to characterize the inhibitory activity of compounds targeting cGAS, with a focus on the inhibitor "cGAS-IN-2". The protocol is based on the widely used format of quantifying the enzymatic product, 2'3'-cGAMP, via a competitive enzyme-linked immunosorbent assay (ELISA).
cGAS-STING Signaling Pathway
The cGAS-STING signaling pathway plays a pivotal role in the innate immune response to cytosolic dsDNA. The diagram below illustrates the key steps in this pathway, from DNA sensing by cGAS to the downstream activation of transcription factors and the production of interferons.
Caption: Overview of the cGAS-STING signaling cascade.
Experimental Protocol: this compound In Vitro Enzyme Assay (ELISA-Based)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound by quantifying the amount of 2'3'-cGAMP produced in an enzymatic reaction.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human cGAS Enzyme (recombinant) | Cayman Chemical | 22810 |
| cGAS Reaction Buffer (2X) | Cayman Chemical | 701932 |
| cGAS Substrate (ATP/GTP mix) | Cayman Chemical | 701933 |
| Double-Stranded DNA (dsDNA) | (custom order) | - |
| This compound | (user provided) | - |
| cGAS Inhibitor (Positive Control, e.g., CU-76) | Cayman Chemical | 31030 |
| 2'3'-cGAMP ELISA Kit | Cayman Chemical | 501700 |
| Nuclease-Free Water | Thermo Fisher | AM9937 |
| DMSO | Sigma-Aldrich | D8418 |
| 96-well Microplates | Corning | 3590 |
Reagent Preparation
-
cGAS Reaction Buffer (1X): Prepare 1X cGAS Reaction Buffer by diluting the 2X stock with nuclease-free water. This buffer is used for diluting the cGAS enzyme.
-
cGAS Enzyme Dilution: On the day of the experiment, dilute the recombinant human cGAS enzyme to the desired concentration using 1X cGAS Reaction Buffer. Keep the diluted enzyme on ice.
-
dsDNA Solution: Resuspend the lyophilized dsDNA in nuclease-free water to a stock concentration of 1 mg/mL. Anneal the dsDNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions of this compound: Prepare a series of dilutions of this compound in the assay buffer. A typical starting concentration for the dilution series is 100 µM.
-
Positive Control: Prepare a stock solution and serial dilutions of a known cGAS inhibitor (e.g., CU-76) in the same manner as this compound.
Assay Procedure
The following workflow outlines the steps for performing the cGAS in vitro enzyme assay.
Caption: Experimental workflow for the cGAS in vitro enzyme assay.
Step-by-Step Protocol:
-
Assay Plate Setup: To a 96-well plate, add the following components in the specified order:
-
10 µL of dsDNA solution
-
50 µL of 2X cGAS Reaction Buffer
-
20 µL of cGAS Substrate (ATP/GTP mix)
-
10 µL of this compound dilution (or positive control/vehicle)
-
-
Enzyme Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the diluted cGAS enzyme to each well. The final reaction volume is 100 µL.
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of 0.5 M EDTA to each well.
-
2'3'-cGAMP Quantification (ELISA):
-
Follow the manufacturer's instructions for the 2'3'-cGAMP ELISA kit.
-
Briefly, this involves adding the reaction mixtures and a series of 2'3'-cGAMP standards to the ELISA plate pre-coated with a cGAMP antibody.
-
After incubation and washing steps, a substrate is added to produce a colorimetric signal that is inversely proportional to the amount of 2'3'-cGAMP produced in the enzymatic reaction.
-
-
Data Acquisition: Read the absorbance of the ELISA plate at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the 2'3'-cGAMP standards against their known concentrations.
-
cGAMP Concentration Calculation: Use the standard curve to determine the concentration of 2'3'-cGAMP in each of the experimental wells.
-
Percent Inhibition Calculation: Calculate the percent inhibition of cGAS activity for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (cGAMP concentration in inhibitor well / cGAMP concentration in vehicle control well)]
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Comparative Data for Known cGAS Inhibitors
The following table summarizes the reported IC50 values for several known cGAS inhibitors, which can serve as a reference for evaluating the potency of this compound. Note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Reported IC50 (µM) | Assay Type | Reference |
| G150 | 0.082 | ELISA | |
| CU-76 | 0.530 | ELISA | |
| PF-06928215 | 0.857 | ELISA | |
| RU.521 | ~5 | Cell-based | [7] |
| CU-32 | 18.2 | ELISA |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents with nucleases | Use nuclease-free water and barrier pipette tips. Ensure proper handling of reagents. |
| Non-specific binding in ELISA | Follow the washing steps in the ELISA protocol carefully. | |
| Low signal or no enzyme activity | Inactive enzyme | Ensure proper storage and handling of the cGAS enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer or substrate concentrations | Double-check the preparation of all reagents and their final concentrations in the assay. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents in the wells. |
| Inconsistent incubation times | Ensure all wells are incubated for the same duration. |
Conclusion
The described in vitro enzyme assay provides a robust and reliable method for determining the inhibitory potency of this compound. By quantifying the enzymatic product, 2'3'-cGAMP, this protocol allows for the accurate determination of IC50 values and facilitates the characterization and development of novel cGAS inhibitors for therapeutic applications in autoimmune and inflammatory diseases.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging the cGAS-STING Pathway | ImmuneSensor Therapeutics [immunesensor.com]
- 6. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Activation of cGAS for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cGAS-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune diseases and inflammatory disorders, making it a key target for therapeutic intervention.
cGAS-IN-2 is a potent and specific small molecule inhibitor of human cGAS. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the cGAS-STING signaling pathway.
Biochemical Properties and Data Presentation
This compound (also known as compound 109) is a highly potent inhibitor of human cGAS (h-cGAS) with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. For effective experimental design, it is crucial to understand its inhibitory activity and cytotoxic profile.
| Parameter | Value | Species | Reference |
| IC50 (h-cGAS) | 0.01512 µM | Human | |
| Recommended Storage | -80°C (6 months), -20°C (1 month, protected from light) | N/A |
Note: The cytotoxicity of this compound should be determined empirically for each cell line used. A representative table for cytotoxicity data is provided below. Researchers should perform their own dose-response experiments to establish the optimal non-toxic working concentration.
| Cell Line | Assay | Incubation Time | CC50 / LD50 |
| Example: THP-1 | MTT Assay | 24 hours | Data to be determined |
| Example: HEK293T | LDH Assay | 48 hours | Data to be determined |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is essential to understand its place within the cGAS-STING signaling cascade and the general workflow for its application in cell culture experiments.
Application Notes and Protocols for cGAS-IN-2 Treatment in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and experimental protocols for the utilization of cGAS-IN-2, a potent inhibitor of Cyclic GMP-AMP Synthase (cGAS), in primary cell culture. The information is intended to guide researchers in accurately assessing the biological effects of cGAS inhibition in relevant physiological systems.
Introduction
Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a central role in innate immunity.[1] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2][3][4] cGAMP then binds to and activates the Stimulator of Interferon Genes (STING), triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling target for therapeutic intervention.
This compound and its analogs, such as G140 and RU.521, are small molecule inhibitors that effectively block the catalytic activity of cGAS, thereby preventing the production of cGAMP and downstream inflammatory signaling.[2][4][5][6] These notes provide protocols for the application of these inhibitors in primary cells, with a focus on primary human macrophages, a key cell type in innate immunity.
Mechanism of Action
This compound and related inhibitors function by competitively binding to the ATP and GTP binding pocket within the catalytic domain of cGAS. This occupation of the active site prevents the synthesis of 2',3'-cGAMP, the critical second messenger that activates the STING pathway. The inhibition of cGAMP production effectively blocks the downstream signaling cascade, including the phosphorylation of STING, TBK1, and IRF3, and the subsequent transcription of type I interferons and other inflammatory genes.
Quantitative Data Summary
The following tables summarize key quantitative data for cGAS inhibitors G140 and RU.521, which are structurally and functionally related to this compound and serve as excellent surrogates for experimental design.
Table 1: Inhibitor Potency (IC50)
| Compound | Cell Type | Assay Endpoint | IC50 | Reference |
| G140 | Primary Human Macrophages | IFN-β mRNA inhibition | 0.86 µM | [7] |
| G140 | THP-1 (human monocytic cell line) | IFN-β mRNA inhibition | 1.70 µM | [7] |
| RU.521 | RAW-Dual (murine macrophage reporter cell line) | IFN-I reporter activity | ~5 µM | |
| RU.521 | Primary Human PBMCs | IFNB1 mRNA inhibition | 0.8 µM | [8] |
| RU.521 | Macrophages from AGS mouse model | IFN-β production | 700 nM | [6] |
Table 2: Cytotoxicity (LD50)
| Compound | Cell Type | Incubation Time | LD50 | Reference |
| G140 | THP-1 (human monocytic cell line) | 24 hours | >100 µM | [7] |
| RU.521 | RAW (murine macrophage cell line) | 72 hours | 62 µM |
Experimental Protocols
Protocol 1: Treatment of Primary Human Macrophages with this compound
1.1. Materials
-
This compound (or G140/RU.521)
-
DMSO (cell culture grade)
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Herring Testes DNA (HT-DNA) or other dsDNA stimulant
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
1.2. Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term storage.[7] Avoid repeated freeze-thaw cycles.
-
Complete RPMI Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF.
-
dsDNA for Stimulation: Prepare a stock solution of HT-DNA at 1 mg/mL in sterile water.
1.3. Differentiation of Primary Human Macrophages
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in a T75 flask in complete RPMI medium and incubate for 2 hours at 37°C, 5% CO2 to allow monocytes to adhere.
-
Gently wash away non-adherent cells with warm PBS.
-
Add fresh complete RPMI medium containing 50 ng/mL M-CSF to the adherent monocytes.
-
Incubate for 6-7 days, replacing the medium every 2-3 days, to allow differentiation into macrophages.
1.4. Treatment Protocol
-
Seed the differentiated macrophages into 24-well plates at a density of 2.5 x 105 cells/well and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete RPMI medium at the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Remove the old medium from the cells and add the medium containing this compound.
-
Pre-incubate the cells with the inhibitor for 4 hours at 37°C, 5% CO2.
-
During the pre-incubation, prepare the dsDNA transfection complexes. For each well, dilute 1 µg of HT-DNA in 50 µL of Opti-MEM. In a separate tube, dilute the transfection reagent in 50 µL of Opti-MEM according to the manufacturer's instructions. Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the dsDNA complexes to the wells containing the macrophages and this compound.
-
Incubate for the desired time period (e.g., 6-24 hours) at 37°C, 5% CO2.
-
After incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein (Western Blot) or cGAMP (LC-MS/MS) analysis.
Protocol 2: Quantification of Cytokine Production by ELISA
2.1. Materials
-
Human IFN-β ELISA Kit
-
Human CXCL10 ELISA Kit
-
Cell culture supernatant from Protocol 1
-
Microplate reader
2.2. Procedure
-
Perform the ELISA according to the manufacturer's instructions for the specific kit being used.
-
Briefly, add standards and collected cell culture supernatants to the antibody-pre-coated microplate.
-
Incubate and wash the plate.
-
Add the detection antibody, followed by incubation and washing.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-β and CXCL10 in the samples based on the standard curve.
Protocol 3: Analysis of cGAS-STING Pathway Activation by Western Blot
3.1. Materials
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSTING (Ser366), anti-STING, anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
3.2. Procedure
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein or loading control (β-actin).
Protocol 4: Measurement of Intracellular cGAMP by LC-MS/MS
4.1. Materials
-
Cell lysates from Protocol 1
-
Acetonitrile
-
Methanol
-
Water (LC-MS grade)
-
Internal standard (e.g., 13C-labeled cGAMP)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
4.2. Procedure
-
To 1 x 106 cells, add 1 mL of cold 60% methanol to lyse the cells and precipitate proteins.
-
Add a known amount of internal standard to each sample.
-
Centrifuge the samples to pellet the cellular debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50/50 acetonitrile/water).
-
Inject the sample into the LC-MS/MS system.
-
Separate cGAMP from other cellular components using a suitable chromatography column (e.g., C18).
-
Detect and quantify cGAMP and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of cGAMP in the samples based on the ratio of the peak area of cGAMP to the peak area of the internal standard and a standard curve.
Protocol 5: Cytotoxicity Assay
5.1. Materials
-
Primary macrophages
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/XTT-based assay
-
Opaque-walled 96-well plates
-
Luminometer or microplate reader
5.2. Procedure
-
Seed primary macrophages in an opaque-walled 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-72 hours.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the LD50 value.
Troubleshooting
-
Low or no inhibition:
-
Confirm the activity of the this compound stock solution.
-
Optimize the pre-incubation time with the inhibitor.
-
Ensure efficient transfection of the dsDNA stimulant.
-
Verify the functionality of the cGAS-STING pathway in the primary cells being used.
-
-
High background signal:
-
Ensure complete removal of non-adherent cells during macrophage differentiation.
-
Optimize washing steps in ELISA and Western blotting.
-
-
Variability between donors:
-
Primary cells from different donors can exhibit significant variability. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.
-
Conclusion
These application notes and protocols provide a comprehensive guide for the use of this compound in primary cell culture. By following these detailed procedures, researchers can effectively investigate the role of the cGAS-STING pathway in various physiological and pathological processes and evaluate the therapeutic potential of cGAS inhibitors. The provided quantitative data and diagrams serve as valuable resources for experimental design and data interpretation.
References
- 1. invivogen.com [invivogen.com]
- 2. regenhealthsolutions.info [regenhealthsolutions.info]
- 3. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering cGAS Inhibitors in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection and cellular damage.[1][2][3] Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines.[3][4] Dysregulation of the cGAS-STING pathway is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.[1][4][5] Small molecule inhibitors of cGAS, such as the conceptual cGAS-IN-2, represent a promising strategy to modulate this pathway and ameliorate inflammatory conditions.
These application notes provide a comprehensive guide for the preclinical evaluation of cGAS inhibitors in relevant animal models of inflammation. The protocols outlined below are generalized and should be adapted and optimized for the specific inhibitor and disease model being investigated.
cGAS-STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling cascade and the point of intervention for a cGAS inhibitor.
Caption: The cGAS-STING signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from preclinical studies evaluating a conceptual cGAS inhibitor, "this compound," in a mouse model of systemic lupus erythematosus (SLE)-like disease (e.g., Trex1-/- mice).
Table 1: In Vivo Efficacy of this compound in a Mouse Model of SLE
| Treatment Group | Dose (mg/kg, p.o., BID) | Serum IFN-β (pg/mL) | Anti-dsDNA IgG (U/mL) | Spleen Weight (mg) |
| Vehicle Control | - | 45.8 ± 5.2 | 150.3 ± 15.7 | 250.6 ± 20.1 |
| This compound | 10 | 30.1 ± 4.1 | 110.5 ± 12.3 | 210.4 ± 18.5 |
| This compound | 30 | 15.5 ± 2.8 | 75.2 ± 9.8 | 165.7 ± 15.2* |
| This compound | 100 | 8.2 ± 1.5 | 40.6 ± 5.4 | 120.9 ± 10.8** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Pharmacokinetic Profile of this compound in Mice Following Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (t1/2) (h) |
| 10 | 250 ± 30 | 1.0 | 1500 ± 180 | 4.5 ± 0.5 |
| 30 | 780 ± 95 | 1.0 | 4800 ± 550 | 4.8 ± 0.6 |
| 100 | 2500 ± 310 | 1.5 | 16000 ± 1900 | 5.1 ± 0.7 |
Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Objective: To prepare a formulation of this compound for in vivo administration and to administer it to mice.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, 10% DMSO in corn oil)
-
Microbalance
-
Spatula
-
Conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (for oral administration)
-
Syringes (1 mL)
-
Mice (e.g., C57BL/6 or a relevant disease model)
Procedure:
-
Vehicle Selection and Formulation:
-
The choice of vehicle is critical and depends on the solubility of the cGAS inhibitor.[6][7] Preliminary solubility tests should be performed.
-
For many small molecules, a suspension in 0.5% methylcellulose or a solution in a biocompatible solvent mixture like 10% DMSO in corn oil is a common starting point.
-
-
Preparation of Dosing Solution/Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10, 30, 100 mg/kg) and the number of animals to be dosed. Prepare a slight excess to account for any loss during preparation and administration.
-
Accurately weigh the required amount of this compound.
-
In a conical tube, add the appropriate volume of the chosen vehicle.
-
Gradually add the weighed this compound to the vehicle while vortexing to ensure a homogenous suspension or solution.
-
If the compound is difficult to suspend, brief sonication may be used. Ensure the solution does not overheat.
-
Visually inspect the formulation for homogeneity before each administration.
-
-
Administration:
-
The route of administration will depend on the compound's properties and the experimental design. Oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) are common routes.
-
Oral Gavage (p.o.):
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose.
-
-
Intraperitoneal Injection (i.p.):
-
Restrain the mouse to expose the abdomen.
-
Insert a needle into the lower quadrant of the abdomen, avoiding the midline, and inject the formulation.
-
-
-
Dosing Schedule:
-
The dosing frequency (e.g., once daily (QD), twice daily (BID)) should be determined based on the pharmacokinetic profile of the compound.
-
Caption: General workflow for in vivo studies of cGAS inhibitors.
Protocol 2: Evaluation of this compound in a Trex1-/- Mouse Model of Autoimmunity
Objective: To assess the therapeutic efficacy of this compound in a genetically defined mouse model of systemic inflammation driven by cGAS activation.
Animal Model: Trex1-deficient (Trex1-/-) mice, which accumulate cytosolic dsDNA, leading to constitutive activation of the cGAS-STING pathway and a lupus-like phenotype.[5]
Materials:
-
Trex1-/- mice and wild-type littermate controls
-
This compound formulation (from Protocol 1)
-
Vehicle control
-
Tools for blood collection (e.g., micro-hematocrit tubes)
-
ELISA kits for IFN-β and anti-dsDNA antibodies
-
Dissection tools
-
Formalin and paraffin for histology
Procedure:
-
Study Groups:
-
Group 1: Wild-type mice + Vehicle
-
Group 2: Trex1-/- mice + Vehicle
-
Group 3: Trex1-/- mice + this compound (e.g., 30 mg/kg, p.o., BID)
-
-
Treatment:
-
Begin treatment at an appropriate age when disease symptoms start to manifest (e.g., 8-12 weeks of age).
-
Administer the vehicle or this compound for a defined period (e.g., 4-8 weeks).
-
Monitor animal health and body weight regularly.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood via cardiac puncture or retro-orbital bleeding.
-
Euthanize the mice and harvest tissues such as the spleen, kidneys, and lungs.
-
Serum Analysis:
-
Separate serum from the blood.
-
Measure IFN-β levels using a specific ELISA kit.
-
Quantify anti-dsDNA antibody titers using an ELISA kit.
-
-
Spleen Analysis:
-
Weigh the spleen as an indicator of systemic inflammation.
-
-
Histopathology:
-
Fix tissues (e.g., kidneys) in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage (e.g., glomerulonephritis).
-
-
Conclusion
The administration of cGAS inhibitors in animal models of inflammation is a crucial step in the preclinical development of novel therapeutics for autoimmune and inflammatory diseases. The protocols and data presented here provide a foundational framework for researchers to design and execute robust in vivo studies. Careful consideration of the inhibitor's physicochemical properties, appropriate animal model selection, and relevant biomarker analysis are paramount for a successful evaluation. The continued development of potent and specific cGAS inhibitors holds significant promise for the treatment of a wide array of debilitating human diseases.
References
- 1. The cGAS–STING pathway as a therapeutic target in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cGAS‒STING signaling and function in metabolism and kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation factors affecting release of drug from topical vehicles. II. Effect of solubility on in vitro delivery of a series of n-alkyl p-aminobenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: cGAS-IN-2 for Western Blot Analysis of p-IRF3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a signaling cascade culminating in the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 (p-IRF3) dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other pro-inflammatory cytokines, mounting an anti-viral and anti-tumor response.[2][3]
Given its central role in immunity, the cGAS-STING pathway is a key target for therapeutic intervention in various diseases, including autoimmune disorders, cancer, and infectious diseases. cGAS-IN-2 is a potent and specific small-molecule inhibitor of human cGAS, which acts by competing with the substrates ATP and GTP in the catalytic pocket of cGAS. This application note provides a detailed protocol for utilizing this compound to inhibit the cGAS-STING pathway and subsequently measure the levels of phosphorylated IRF3 (at Ser396) using Western blot analysis.
Signaling Pathway
References
Application Notes and Protocols for cGAS-IN-2 in STING Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing cGAS-IN-2, a potent inhibitor of cyclic GMP-AMP Synthase (cGAS), in immunofluorescence (IF) staining experiments to study the activation and trafficking of the Stimulator of Interferon Genes (STING) protein.
Introduction
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to STING, an endoplasmic reticulum (ER) resident protein.[4][5] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[6][7] TBK1, in turn, phosphorylates the transcription factor IRF3, which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other inflammatory cytokines.[1][7]
The subcellular localization of STING is a key indicator of its activation status. In its inactive state, STING is localized to the ER.[8] Upon activation, it traffics to perinuclear punctate structures, which are associated with the ER-Golgi intermediate compartment (ERGIC) and the Golgi.[7][8] Visualizing this translocation via immunofluorescence is a powerful method to assess the activation of the cGAS-STING pathway.
This compound is a potent and specific small molecule inhibitor of human cGAS with an IC50 of 15.12 nM.[9] By inhibiting the production of cGAMP, this compound is expected to block the downstream activation and translocation of STING in response to cytosolic DNA stimuli. This makes this compound a valuable tool for dissecting the cGAS-STING signaling cascade and for validating the cGAS-dependence of STING activation in various experimental models.
Principle of the Assay
This protocol describes how to use this compound to investigate its inhibitory effect on the translocation of STING from the ER to perinuclear puncta upon stimulation with a cGAS activator, such as transfected dsDNA. The experiment involves treating cells with this compound prior to stimulation, followed by immunofluorescent staining for STING and a Golgi marker to visualize and quantify STING localization.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from an experiment as described in the protocol. This data is for illustrative purposes to demonstrate how results can be presented.
| Treatment Group | % of Cells with STING Puncta | Average Number of STING Puncta per Cell | Co-localization of STING with Golgi Marker (Pearson's Coefficient) |
| Untreated Control | < 5% | < 2 | < 0.2 |
| dsDNA Stimulation | 75% | 15 ± 3 | 0.85 ± 0.05 |
| This compound (1 µM) + dsDNA | 10% | 3 ± 1 | 0.30 ± 0.07 |
| Vehicle (DMSO) + dsDNA | 72% | 14 ± 4 | 0.82 ± 0.06 |
Experimental Protocols
Materials and Reagents
-
Cells: A cell line known to have a functional cGAS-STING pathway (e.g., THP-1, MEFs, or HEK293T cells expressing STING).
-
This compound: MedChemExpress Cat. No. HY-146333 or equivalent.[9]
-
dsDNA: Herring Testes DNA (HT-DNA) or a synthetic dsDNA like ISD90.
-
Transfection Reagent: Lipofectamine 2000 or a similar reagent suitable for the chosen cell line.
-
Primary Antibody for STING: e.g., anti-STING antibody (CST, #13647).[10]
-
Primary Antibody for Golgi Marker: e.g., anti-GM130 or anti-TGN46 antibody.
-
Fluorescently Labeled Secondary Antibodies: e.g., Alexa Fluor 488 and Alexa Fluor 594 conjugated secondary antibodies.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS.
-
Antifade Mounting Medium with DAPI.
-
Phosphate Buffered Saline (PBS).
-
Culture medium, fetal bovine serum (FBS), and antibiotics.
Experimental Workflow
Figure 1. Experimental workflow for immunofluorescence staining of STING.
Detailed Protocol
Day 1: Cell Seeding
-
Seed cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 60-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
Day 2: Treatment and Stimulation
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control with the same concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation with dsDNA:
-
Prepare the dsDNA-transfection reagent complexes according to the manufacturer's instructions. A typical final concentration for HT-DNA is 1-2 µg/mL.
-
Add the dsDNA complexes to the wells containing the pre-treated cells.
-
Incubate for the desired time to allow for STING activation and translocation (typically 2-6 hours).
-
Day 2/3: Immunofluorescence Staining
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add the blocking buffer (e.g., 3% BSA in PBS) and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against STING and the Golgi marker in the blocking buffer to their recommended concentrations.
-
Aspirate the blocking buffer and add the diluted primary antibodies to the coverslips.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies in the blocking buffer, protecting them from light.
-
Add the diluted secondary antibodies to the coverslips and incubate for 1 hour at room temperature in the dark.
-
-
Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Briefly rinse the coverslips with distilled water.
-
Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
Image Acquisition and Analysis
-
Imaging:
-
Visualize the stained cells using a confocal microscope.
-
Capture images of the DAPI (blue), STING (e.g., green), and Golgi (e.g., red) channels.
-
Ensure consistent imaging parameters (laser power, gain, etc.) across all experimental groups.
-
-
Analysis:
-
Quantify the formation of STING puncta. This can be done by counting the number of cells with distinct perinuclear STING clusters.
-
Measure the co-localization between the STING and Golgi signals using image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin) to calculate a Pearson's correlation coefficient. A higher coefficient indicates greater co-localization.
-
Signaling Pathway Diagram
Figure 2. The cGAS-STING signaling pathway and the inhibitory action of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background staining | - Insufficient washing- Blocking is inadequate- Antibody concentration is too high | - Increase the number and duration of wash steps.- Increase the blocking time or try a different blocking agent.- Titrate the primary and secondary antibody concentrations. |
| No or weak STING signal | - Primary antibody not working- Low STING expression in the cell line- Inefficient permeabilization | - Use a validated antibody and check its datasheet for recommended applications.- Use a cell line known to express STING or transfect cells with a STING expression vector.- Increase the concentration of the permeabilizing agent or the incubation time. |
| No STING translocation upon stimulation | - Inefficient dsDNA transfection- Cell line has a deficient cGAS-STING pathway- Stimulation time is too short | - Optimize the transfection protocol.- Verify the functionality of the pathway using a positive control (e.g., direct stimulation with cGAMP).- Perform a time-course experiment to determine the optimal stimulation time. |
| This compound shows no inhibitory effect | - Inhibitor concentration is too low- Inhibitor is inactive | - Perform a dose-response experiment to find the optimal concentration.- Ensure proper storage and handling of the inhibitor.[9] |
Conclusion
This application note provides a comprehensive framework for utilizing this compound as a specific inhibitor to study the cGAS-dependent activation and translocation of STING via immunofluorescence microscopy. By visualizing the subcellular localization of STING, researchers can effectively assess the efficacy of cGAS inhibition and further elucidate the intricacies of the cGAS-STING signaling pathway.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. The Mechanism of Double-stranded DNA Sensing through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activation of the adaptor protein STING depends on its interactions with the phospholipid PI4P - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Immunoprecipitation of cGAS in the Presence of cGAS-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation (IP) of cyclic GMP-AMP synthase (cGAS) from cell lysates, with a specific focus on performing the procedure in the presence of the cGAS inhibitor, cGAS-IN-2. This document outlines the necessary reagents, step-by-step procedures, and data interpretation guidelines to assist researchers in studying cGAS protein interactions and function when its activity is modulated by this small molecule inhibitor.
Introduction
Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a pivotal role in the innate immune system. Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines.[1][2] Given its central role in immunity, cGAS has emerged as a significant target for therapeutic intervention in various diseases, including autoimmune disorders and cancer.
Small molecule inhibitors of cGAS, such as this compound, are valuable tools for dissecting the intricacies of the cGAS-STING signaling pathway and for validating cGAS as a drug target. Immunoprecipitation of cGAS in the presence of such inhibitors allows for the investigation of how these molecules affect cGAS protein-protein interactions, its localization, and its post-translational modifications. Understanding these effects is critical for the development of novel therapeutics targeting this pathway.
Signaling Pathway and Experimental Workflow
The cGAS-STING signaling cascade is initiated by the detection of cytosolic dsDNA. The following diagram illustrates the canonical pathway and the point of inhibition by a cGAS inhibitor.
Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to the production of Type I interferons. This compound acts as an inhibitor of cGAS, blocking the synthesis of 2'3'-cGAMP.
The experimental workflow for immunoprecipitating cGAS in the presence of this compound involves cell treatment, lysis, immunoprecipitation, and subsequent analysis.
References
Exemplary Application of a cGAS Inhibitor in a Lupus Mouse Model
For research use only. Not for use in diagnostic procedures.
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens and a prominent type I interferon (IFN-I) signature. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA).[1][2][3] In the context of lupus, the accumulation of self-DNA in the cytoplasm can lead to aberrant activation of the cGAS-STING pathway, driving the production of IFN-I and other pro-inflammatory cytokines, thereby contributing to the pathogenesis of the disease.[3][4][5] Consequently, inhibition of cGAS presents a promising therapeutic strategy for SLE.[6]
This document provides a detailed, exemplary protocol for the application of a selective cGAS inhibitor in the TREX1-deficient mouse model of lupus. TREX1 is a major cellular exonuclease responsible for degrading cytosolic DNA, and its deficiency in mice leads to a severe lupus-like autoimmune disease that is dependent on cGAS activation.[7][8][9][10] Ablation of the cGas gene in these mice has been shown to rescue the lethal autoimmune phenotype, highlighting the central role of cGAS in this model.[7][8][11]
Note: As there is no specific published data on the use of "cGAS-IN-2" in a lupus mouse model, this application note provides a hypothetical protocol and expected outcomes based on studies with other cGAS inhibitors in similar autoimmune models.
Principle of the Method
The cGAS inhibitor is a small molecule designed to selectively bind to and inhibit the enzymatic activity of cGAS. By blocking the synthesis of the second messenger cyclic GMP-AMP (cGAMP), the inhibitor prevents the activation of STING and the subsequent downstream signaling cascade that leads to the transcription of type I interferons and other inflammatory genes. This intervention is expected to ameliorate the autoimmune pathology in a cGAS-driven lupus mouse model.
Materials and Reagents
-
Animal Model: TREX1-deficient (Trex1-/-) mice and wild-type (WT) littermate controls on a C57BL/6 background.
-
cGAS Inhibitor: A selective small molecule inhibitor of cGAS (e.g., a compound with properties similar to known inhibitors like RU.521).
-
Vehicle Control: A solution appropriate for the solubilization of the cGAS inhibitor (e.g., a mixture of DMSO, Tween 80, and saline).
-
Anesthesia: Isoflurane or other appropriate anesthetic for animal procedures.
-
Reagents for Sample Collection: EDTA-coated tubes for blood collection, RNAlater for tissue preservation, and formalin for tissue fixation.
-
Reagents for Analysis: ELISA kits for autoantibody detection (e.g., anti-dsDNA IgG), qPCR reagents for gene expression analysis, and reagents for histological staining (e.g., hematoxylin and eosin).
Experimental Protocols
Animal Husbandry and Acclimation
-
House TREX1-deficient mice and WT controls in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimate the animals for at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Dosing and Administration
-
Preparation of Dosing Solution: Prepare the cGAS inhibitor in the vehicle control at the desired concentration. Ensure the solution is homogenous.
-
Dosage: Based on preliminary studies or literature on similar compounds, a starting dose could be in the range of 10-50 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for in vivo studies with small molecule inhibitors.[12]
-
Treatment Schedule: Administer the cGAS inhibitor or vehicle control to cohorts of TREX1-deficient mice daily or on an optimized schedule for a period of 4-8 weeks, starting at an age when disease manifestations typically begin to appear (e.g., 8-10 weeks of age).
Monitoring and Sample Collection
-
Clinical Scoring: Monitor the mice regularly for signs of disease, such as weight loss, skin lesions, and general health.
-
Blood Collection: Collect blood samples via retro-orbital or submandibular bleeding at baseline and at specified time points during the study for serum analysis.
-
Tissue Harvesting: At the end of the study, euthanize the mice and harvest tissues such as the spleen, kidneys, and heart. Record the spleen weight. A portion of the tissue should be snap-frozen in liquid nitrogen or stored in RNAlater for molecular analysis, and another portion fixed in 10% neutral buffered formalin for histology.
Endpoint Analysis
-
Serology: Use ELISA to measure the levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies in the serum.
-
Gene Expression Analysis: Isolate RNA from spleen or other relevant tissues and perform quantitative real-time PCR (qPCR) to measure the expression of interferon-stimulated genes (ISGs) such as Isg15, Ifit1, and Cxcl10.
-
Histopathology: Prepare paraffin-embedded tissue sections from the kidneys and heart and perform hematoxylin and eosin (H&E) staining to assess the degree of immune cell infiltration and tissue damage.
Expected Quantitative Data
The following tables summarize the expected quantitative outcomes based on published data from cGAS knockout or inhibition studies in TREX1-deficient mice.[7][11]
Table 1: Expected Effect of cGAS Inhibitor on Serological and Physical Parameters in TREX1-deficient Mice
| Parameter | WT + Vehicle | TREX1-/- + Vehicle | TREX1-/- + cGAS Inhibitor |
| Anti-dsDNA IgG (OD450) | 0.2 ± 0.05 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Spleen Weight (mg) | 100 ± 15 | 450 ± 70 | 150 ± 30 |
Table 2: Expected Effect of cGAS Inhibitor on Splenic Interferon-Stimulated Gene (ISG) Expression
| Gene | WT + Vehicle (Relative Expression) | TREX1-/- + Vehicle (Relative Expression) | TREX1-/- + cGAS Inhibitor (Relative Expression) |
| Isg15 | 1.0 | 25.0 | 3.0 |
| Ifit1 | 1.0 | 30.0 | 4.5 |
| Cxcl10 | 1.0 | 40.0 | 5.0 |
Visualizations
Signaling Pathway
Caption: The cGAS-STING pathway is activated by cytosolic dsDNA, leading to the production of type I interferons.
Experimental Workflow
Caption: A representative workflow for evaluating a cGAS inhibitor in a lupus mouse model.
Logical Relationship
Caption: The logical flow of how cGAS inhibition is expected to mitigate lupus-like disease.
Conclusion
The cGAS-STING pathway is a key driver of inflammation in certain models of lupus. The exemplary protocol outlined here provides a framework for evaluating the in vivo efficacy of a cGAS inhibitor in the TREX1-deficient mouse model. Successful inhibition of cGAS is anticipated to reduce the type I interferon signature, decrease autoantibody production, and alleviate the inflammatory pathology characteristic of this model. These studies are crucial for the preclinical validation of cGAS inhibitors as a potential therapeutic approach for SLE and other interferonopathies.
References
- 1. Regulation of cGAS-STING Pathway - Implications for Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of cGAS-STING Pathway - Implications for Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGAS-STING pathway in systemic lupus erythematosus: biological implications and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dysregulation of the cGAS-STING Pathway in Monogenic Autoinflammation and Lupus [frontiersin.org]
- 5. Frontiers | cGAS deficiency enhances inflammasome activation in macrophages and inflammatory pathology in pristane-induced lupus [frontiersin.org]
- 6. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGAS activation causes lupus-like autoimmune disorders in a TREX1 mutant mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
cGAS-IN-2 as a Tool in Neurodegeneration Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates neuroinflammation as a key contributor to the pathogenesis of these devastating disorders. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway, a central component of the innate immune system, has emerged as a critical driver of neuroinflammation.[1][2][3][4][5] Cytosolic double-stranded DNA (dsDNA), a damage-associated molecular pattern (DAMP) released from damaged neurons and mitochondria, can activate cGAS, leading to the production of the second messenger cyclic GMP-AMP (cGAMP).[6][7] cGAMP then binds to and activates STING, triggering a downstream signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[7][8][9] While this response is crucial for host defense against pathogens, its chronic activation in the central nervous system (CNS) can lead to detrimental neuroinflammation and neuronal cell death.[1][3]
cGAS-IN-2 is a potent and specific small molecule inhibitor of human cGAS.[10][11] Its ability to block the catalytic activity of cGAS presents a valuable opportunity to investigate the role of the cGAS-STING pathway in neurodegenerative processes and to explore its therapeutic potential. This document provides detailed application notes and protocols for utilizing this compound as a research tool in the field of neurodegeneration.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and other relevant cGAS inhibitors for comparative purposes.
| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |
| This compound | human cGAS | 0.01512 | In vitro biochemical assay | [10][11] |
| RU.521 | mouse cGAS | 0.11 | In vitro biochemical assay | [11] |
| RU.521 | human cGAS | 2.94 | In vitro biochemical assay | [11] |
| G150 | human cGAS | 0.0102 | dsDNA-triggered IFN expression | [11] |
| PF-06928215 | human cGAS | 4.9 | In vitro biochemical assay | [2] |
Signaling Pathway
The cGAS-STING signaling pathway plays a pivotal role in innate immunity and neuroinflammation. The diagram below illustrates the key steps in this pathway and the point of intervention for this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are provided as a guide for using this compound in neurodegeneration research. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Protocol 1: In Vitro Inhibition of cGAS in a Microglial Cell Line
This protocol describes how to assess the inhibitory effect of this compound on cGAS-STING pathway activation in a microglial cell line (e.g., BV-2) stimulated with a dsDNA analog.
Materials:
-
This compound (prepare stock solution in DMSO)
-
BV-2 microglial cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
dsDNA analog (e.g., poly(dA:dT))
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR)
-
Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, primary and secondary antibodies)
-
ELISA kit for mouse IFN-β
Procedure:
-
Cell Culture: Culture BV-2 cells in complete medium to 70-80% confluency in 6-well plates.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.01 µM to 10 µM is a good starting point. Include a DMSO vehicle control.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
-
dsDNA Stimulation:
-
Prepare the poly(dA:dT) transfection complex according to the manufacturer's protocol. A typical final concentration of poly(dA:dT) is 1 µg/mL.
-
Add the transfection complex to the wells containing the pre-treated cells.
-
Incubate for 6-24 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
For RT-qPCR: After 6 hours of stimulation, aspirate the medium, wash the cells with PBS, and lyse the cells for RNA extraction.
-
For Western Blot: After 12-24 hours of stimulation, collect the cell culture supernatant (for secreted proteins) and lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
For ELISA: After 24 hours of stimulation, collect the cell culture supernatant.
-
-
Analysis:
-
RT-qPCR: Analyze the mRNA expression of target genes such as Ifnb1, Cxcl10, and Isg15. Normalize to a housekeeping gene (e.g., Actb or Gapdh).
-
Western Blot: Analyze the phosphorylation of key signaling proteins such as TBK1 (p-TBK1) and IRF3 (p-IRF3). Also, probe for total TBK1, IRF3, and cGAS to ensure equal loading and to assess any changes in total protein levels.
-
ELISA: Quantify the concentration of secreted IFN-β in the cell culture supernatant according to the manufacturer's instructions.
-
Protocol 2: Assessing Neuroprotection by this compound in a Primary Neuron-Microglia Co-culture Model
This protocol outlines a method to evaluate the neuroprotective effects of this compound in a co-culture system exposed to a neurotoxic stimulus that induces dsDNA release.
Materials:
-
This compound
-
Primary cortical neurons and microglia (can be co-cultured or microglia conditioned medium can be used to treat neurons)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Neurotoxic stimulus (e.g., oligomeric amyloid-beta, rotenone, or supernatant from stressed/dying cells containing dsDNA)
-
Reagents for immunocytochemistry (e.g., antibodies against MAP2 for neurons, Iba1 for microglia, and markers of apoptosis like cleaved caspase-3)
-
Fluorescence microscope
-
Reagents for cell viability assays (e.g., MTT or LDH assay)
Procedure:
-
Co-culture Setup: Establish a co-culture of primary neurons and microglia or prepare microglia conditioned medium.
-
Induction of Neurotoxicity and Treatment:
-
Treat the co-culture with a neurotoxic stimulus to induce neuronal damage and subsequent dsDNA release and microglial activation.
-
Concurrently, treat the cells with different concentrations of this compound or a vehicle control (DMSO).
-
-
Incubation: Incubate the cultures for 24-48 hours.
-
Assessment of Neuroprotection:
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers (MAP2) to assess neuronal morphology and survival, microglial activation markers (Iba1), and apoptosis markers (cleaved caspase-3).
-
Cell Viability Assays:
-
MTT Assay: Measure the metabolic activity of the cells as an indicator of viability.
-
LDH Assay: Measure the release of lactate dehydrogenase into the culture medium as an indicator of cell death.
-
-
-
Analysis: Quantify the number of surviving neurons, assess neuronal morphology, and measure markers of apoptosis and cell viability in the different treatment groups.
Experimental Workflow
The following diagram outlines a logical workflow for investigating the role of this compound in a neurodegeneration research context.
Caption: A logical workflow for using this compound in neurodegeneration research.
Conclusion
This compound is a powerful research tool for dissecting the involvement of the cGAS-STING pathway in the complex inflammatory processes underlying neurodegenerative diseases. The provided protocols and workflow offer a framework for researchers to investigate the therapeutic potential of cGAS inhibition in preclinical models of neurodegeneration. Further studies are warranted to explore the in vivo efficacy and safety of this compound and similar inhibitors as potential therapeutic agents for these debilitating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. regenhealthsolutions.info [regenhealthsolutions.info]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain endothelial cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) signaling pathway in aging and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human microglia and astrocytes express cGAS-STING viral sensing components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP29 maintains the stability of cGAS and promotes cellular antiviral responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cGAS-STING pathway: a dual regulator of immune response in cancer and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transfer of cGAMP from neuron to microglia activates microglial type I interferon responses after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Utilizing cGAS-IN-2 in Viral DNA Sensing Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cGAS-IN-2, a potent inhibitor of cyclic GMP-AMP Synthase (cGAS), to investigate the role of the cGAS-STING pathway in viral DNA sensing. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of many viral infections.[1][2] Upon binding to double-stranded DNA (dsDNA) from incoming viruses, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[4][5] This activation triggers a signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that establish an antiviral state.[6][7]
This compound is a small molecule inhibitor of cGAS, offering a powerful tool to dissect the specific contributions of the cGAS-mediated DNA sensing pathway during viral infection. By inhibiting cGAS, researchers can probe the downstream consequences on viral replication, cytokine production, and the overall antiviral immune response.
Data Presentation
The following table summarizes the quantitative data for this compound and other relevant cGAS inhibitors for comparative purposes.
| Compound | Target | IC50 (μM) | Species | Assay Type | Reference |
| This compound (compound 109) | cGAS | 0.01512 | Human | In vitro cGAS activity assay | [8] |
| RU.521 | cGAS | 2.94 | Human | In vitro cGAS activity assay | [8] |
| RU.521 | cGAS | 0.11 | Mouse | In vitro cGAS activity assay | [8] |
| G150 | cGAS | 0.0102 | Human | dsDNA-triggered interferon expression | [8] |
Signaling Pathway and Experimental Workflow
To visualize the cGAS-STING signaling pathway and a typical experimental workflow for studying viral DNA sensing with this compound, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying viral DNA sensing using this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro cGAS Activity Assay with this compound
This protocol is designed to determine the inhibitory effect of this compound on purified cGAS enzyme activity.
Materials:
-
Purified recombinant human cGAS (h-cGAS)
-
This compound
-
Herring Testis DNA (HT-DNA) or other dsDNA substrate
-
ATP and GTP
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
cGAMP detection kit (e.g., ELISA-based or TR-FRET-based)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add this compound dilutions or vehicle control (DMSO in Assay Buffer).
-
Add purified h-cGAS to each well to a final concentration of 10-100 nM.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of dsDNA (e.g., 10 ng/µL HT-DNA), ATP (100 µM), and GTP (100 µM) to each well.
-
Incubate the reaction at 37°C for 60-120 minutes.
-
Stop the reaction according to the cGAMP detection kit manufacturer's instructions (e.g., by adding EDTA).
-
Measure the amount of cGAMP produced using the chosen detection method.
-
Calculate the IC50 value of this compound by plotting the percentage of cGAS activity against the log concentration of the inhibitor.
Protocol 2: Inhibition of Viral DNA Sensing in a Cell-Based Assay
This protocol outlines the use of this compound to study its effect on the cGAS-STING pathway in response to viral infection in cultured cells.
Materials:
-
A cell line susceptible to the DNA virus of interest (e.g., THP-1, A549, or primary cells)
-
DNA virus stock of known titer (e.g., Herpes Simplex Virus-1, Adenovirus)
-
This compound
-
Cell culture medium and supplements
-
Vehicle control (DMSO)
-
Reagents for downstream analysis (see Protocols 3, 4, and 5)
Procedure:
-
Seed cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2-4 hours. The optimal concentration should be determined based on the IC50 and cell viability assays.
-
Infect the cells with the DNA virus at a multiplicity of infection (MOI) of 0.1-1.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours) depending on the viral replication cycle and the endpoint being measured.
-
Harvest the cell lysates and/or supernatants for downstream analysis of cGAMP production, IFN-β secretion, and viral replication.
Protocol 3: Quantification of Interferon-β (IFN-β) Production by ELISA
This protocol measures the amount of IFN-β secreted into the cell culture supernatant following viral infection.
Materials:
-
Supernatants from Protocol 2
-
Human or mouse IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants from the virally infected cells treated with this compound or vehicle.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the IFN-β ELISA according to the manufacturer's protocol. This typically involves adding the supernatants to an antibody-coated plate, followed by incubation with a detection antibody and substrate.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of IFN-β in each sample by comparing to a standard curve generated with recombinant IFN-β.
Protocol 4: Quantification of Viral DNA by qPCR
This protocol quantifies the amount of viral DNA within infected cells as a measure of viral replication.[1][9]
Materials:
-
Cell lysates from Protocol 2
-
DNA extraction kit
-
Primers and probe specific for a viral gene
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Lyse the infected cells and extract total DNA using a commercial kit.
-
Set up the qPCR reaction by mixing the extracted DNA with the qPCR master mix, viral gene-specific primers, and probe.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Quantify the viral DNA copy number by comparing the Ct values to a standard curve generated from a plasmid containing the target viral gene sequence.[10]
Protocol 5: Viral Titer Determination by Plaque Assay
This protocol measures the amount of infectious virus particles produced by infected cells.[11][12]
Materials:
-
Supernatants from Protocol 2
-
A monolayer of susceptible host cells
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Prepare serial 10-fold dilutions of the collected cell culture supernatants.[13]
-
Infect a confluent monolayer of host cells with the viral dilutions for 1-2 hours.[14]
-
Remove the inoculum and overlay the cells with a semi-solid medium to restrict viral spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).
-
Fix and stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.[15]
-
Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques).
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Conclusion
This compound is a valuable research tool for elucidating the role of the cGAS-STING pathway in the innate immune response to viral DNA. The protocols and information provided in these application notes offer a framework for designing and executing experiments to investigate the mechanism of viral DNA sensing and to evaluate the therapeutic potential of cGAS inhibition in viral diseases.
References
- 1. Explanatory chapter: quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. cGAS and STING: At the intersection of DNA and RNA virus-sensing networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. The cGAS-STING pathway in viral infections: a promising link between inflammation, oxidative stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. PCR-Based Analytical Methods for Quantification and Quality Control of Recombinant Adeno-Associated Viral Vector Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 12. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detecting viruses: the plaque assay | Virology Blog [virology.ws]
- 14. Plaque-Forming Titer Assays - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Dose-Response Curves of cGAS-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage.[1][2][3][4][5] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][4][5] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to a signaling cascade that culminates in the production of type I interferons (IFNs) and other inflammatory cytokines, mounting an immune response.[1][2]
Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases. Consequently, small molecule inhibitors of cGAS are of significant therapeutic interest. cGAS-IN-2 is a potent and selective inhibitor of cGAS, designed to abrogate the production of cGAMP and subsequent inflammatory signaling.
These application notes provide detailed protocols for determining the dose-response curve and half-maximal inhibitory concentration (IC50) of this compound in cell-based assays. Two primary methods are described: a direct measurement of cGAMP production via ELISA and a downstream functional assay measuring the expression of Interferon-β (IFN-β) mRNA by quantitative reverse transcription PCR (qRT-PCR).
cGAS-STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway and the point of inhibition by this compound.
Experimental Design and Protocols
Overall Experimental Workflow
The general workflow for determining the dose-response of this compound is outlined below.
Protocol 1: Determination of this compound IC50 by 2'3'-cGAMP ELISA
This protocol describes a cell-based assay to quantify the direct inhibition of cGAS activity by measuring the production of 2'3'-cGAMP. Human monocytic THP-1 cells are a suitable model as they express all components of the cGAS-STING pathway.
Materials
| Reagent/Equipment | Specifications |
| Cells & Media | |
| THP-1 cells (ATCC® TIB-202™) | |
| RPMI-1640 Medium | |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Penicillin-Streptomycin | 100 U/mL and 100 µg/mL |
| Reagents | |
| This compound | Stock solution in DMSO |
| Herring Testes (HT) DNA | |
| Lipofectamine 2000 or similar | Transfection reagent |
| Opti-MEM™ I Reduced Serum Medium | |
| 2'3'-cGAMP ELISA Kit | e.g., Cayman Chemical Item No. 501700 |
| Equipment | |
| 96-well cell culture plates | Clear, flat-bottom |
| Humidified incubator | 37°C, 5% CO2 |
| Plate reader | Capable of absorbance at 450 nm |
| Multichannel pipettes |
Procedure
-
Cell Culture and Seeding:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 2.5 x 10^5 cells per well in a 96-well plate in a final volume of 100 µL.
-
-
Preparation of this compound Dilutions:
-
Inhibitor Treatment:
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Incubate for 1-4 hours in a humidified incubator.[8]
-
-
cGAS Activation by dsDNA Transfection:
-
Prepare the HT-DNA transfection mix in Opti-MEM™ according to the transfection reagent manufacturer's protocol. A final concentration of 1 µg/mL of HT-DNA is recommended.
-
Add the transfection mix to the wells. Include a negative control (transfection reagent only) and a positive control (dsDNA transfection with vehicle).
-
Incubate for 6-8 hours.
-
-
Cell Lysis and 2'3'-cGAMP ELISA:
-
Lyse the cells according to the 2'3'-cGAMP ELISA kit protocol.
-
Perform the competitive ELISA as per the manufacturer's instructions. This typically involves incubating the cell lysate with a cGAMP-HRP tracer and a cGAMP-specific antibody.[9]
-
After washing, add the substrate and stop solution.
-
Read the absorbance at 450 nm.
-
Data Analysis
-
Calculate the percentage of cGAMP production for each this compound concentration relative to the vehicle-treated positive control.
-
Plot the percentage of cGAMP production against the logarithm of the this compound concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis.[10][11]
Protocol 2: Determination of this compound IC50 by IFN-β qRT-PCR
This protocol measures the functional consequence of cGAS inhibition by quantifying the downstream expression of the IFNB1 gene. Murine macrophage-like RAW 264.7 cells are a robust model for this assay.
Materials
| Reagent/Equipment | Specifications |
| Cells & Media | |
| RAW 264.7 cells (ATCC® TIB-71™) | |
| DMEM | High glucose |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Penicillin-Streptomycin | 100 U/mL and 100 µg/mL |
| Reagents | |
| This compound | Stock solution in DMSO |
| Synthetic 80 bp dsDNA | Sequence-independent |
| Transfection Reagent | e.g., Lipofectamine 2000 |
| RNA extraction kit | |
| cDNA synthesis kit | |
| SYBR Green qPCR Master Mix | |
| qPCR primers for Ifnb1 and a housekeeping gene (e.g., Actb or Gapdh) | |
| Equipment | |
| 24-well or 48-well cell culture plates | |
| Humidified incubator | 37°C, 5% CO2 |
| Real-time PCR system |
Procedure
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 1 x 10^5 cells per well in a 24-well plate. Allow cells to adhere overnight.
-
-
Preparation of this compound Dilutions:
-
Prepare serial dilutions of this compound in cell culture medium as described in Protocol 1.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with the this compound dilutions for 1-4 hours.
-
-
cGAS Activation:
-
Transfect the cells with a synthetic dsDNA fragment (e.g., 80 bp) at a final concentration of 1 µg/mL.[12]
-
Include appropriate negative and positive controls.
-
Incubate for 6 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix with SYBR Green Master Mix, primers, and cDNA.
-
Run the qPCR assay using a standard thermal cycling protocol.
-
Include no-template controls for each primer set.
-
Data Analysis
-
Calculate the relative expression of Ifnb1 mRNA for each condition using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated positive control.[13]
-
Plot the percentage of Ifnb1 expression against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression as described in Protocol 1.
Data Presentation
The quantitative data from the dose-response experiments should be summarized in a clear and structured table for easy comparison.
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | log[Conc.] | % cGAMP Production (Mean ± SD) | % Ifnb1 Expression (Mean ± SD) |
| 25 | 1.40 | 2.5 ± 0.8 | 4.1 ± 1.2 |
| 12.5 | 1.10 | 5.1 ± 1.5 | 8.9 ± 2.1 |
| 6.25 | 0.80 | 15.6 ± 3.2 | 20.3 ± 4.5 |
| 3.13 | 0.50 | 35.8 ± 5.1 | 42.1 ± 6.3 |
| 1.56 | 0.19 | 52.3 ± 6.8 | 58.7 ± 7.1 |
| 0.78 | -0.11 | 75.4 ± 8.2 | 80.2 ± 9.4 |
| 0.39 | -0.41 | 92.1 ± 7.5 | 95.6 ± 8.8 |
| 0.20 | -0.70 | 98.7 ± 5.3 | 101.2 ± 6.9 |
| 0.10 | -1.00 | 101.5 ± 4.9 | 100.5 ± 5.7 |
| Vehicle (0) | - | 100.0 ± 5.0 | 100.0 ± 6.1 |
| IC50 (µM) | 1.65 | 2.15 |
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound at the tested concentrations. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) should be performed to ensure that the observed inhibition is not due to cell death.[6]
-
Transfection Efficiency: Optimize transfection conditions for each cell line to ensure robust activation of the cGAS pathway.
-
Inhibitor Solubility: Ensure that this compound is fully solubilized in DMSO and diluted appropriately in the culture medium to avoid precipitation.
-
Specificity: To confirm that the inhibitory effect is cGAS-dependent, consider using cGAS knockout cells as a negative control. In these cells, dsDNA transfection should not induce an IFN-β response, and this compound should have no effect.[14] Alternatively, pathway activation can be induced downstream of cGAS by transfecting cells with 2'3'-cGAMP. In this case, a specific cGAS inhibitor should not block IFN-β production.[6]
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. cGAS–STING, an important signaling pathway in diseases and their therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. regenhealthsolutions.info [regenhealthsolutions.info]
- 8. Pharmacological Activation of cGAS for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. clyte.tech [clyte.tech]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-Cell Monitoring of Activated Innate Immune Signaling by a d2eGFP-Based Reporter Mimicking Time-Restricted Activation of IFNB1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
Methods for Assessing Cellular Uptake of cGAS Inhibitor cGAS-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[3][4] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1][2] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target for small molecule inhibitors.
cGAS-IN-2 is a novel investigational small molecule inhibitor of cGAS. To effectively develop and characterize this and similar inhibitors, it is crucial to assess their ability to cross the cell membrane and reach their intracellular target. These application notes provide detailed protocols for quantifying the cellular uptake of this compound using three common methodologies: fluorescence microscopy, flow cytometry, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
cGAS-STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway, the target of inhibitors like this compound.
Quantitative Data on cGAS Inhibitor Cellular Activity
Direct quantitative data on the cellular uptake of a specific compound designated "this compound" is not publicly available. However, the half-maximal inhibitory concentration (IC50) in cell-based assays provides an indirect measure of cellular permeability and target engagement. A significant discrepancy between biochemical and cellular IC50 values often suggests poor membrane permeability.[5][6][7] The following table summarizes reported cellular IC50 values for several known cGAS inhibitors.
| Inhibitor | Cell Line | Assay Readout | Cellular IC50 (µM) | Reference |
| RU.521 | Mouse Macrophages (RAW 264.7) | IFN-β expression | 0.70 | [5][8] |
| RU.521 | Human Monocytes (THP-1) | IFNB1 expression | ~0.8 | [9] |
| G140 | Primary Human Macrophages | IFNB1 expression | 1.37 | [5] |
| G150 | Primary Human Macrophages | IFNB1 expression | 1.15 | [5] |
| PF-06928215 | THP-1 dual cells | IFN-β induction | Negligible cellular activity | [10] |
| Compound 30d-S | THP-1 dual cells | IFN-β induction | 2.87 | [10] |
| SN-011 (STING Inhibitor) | Human Foreskin Fibroblasts (HFFs) | Ifnb expression | 0.5028 | [11] |
Experimental Protocols
Fluorescence Microscopy for Intracellular Localization
This method allows for the direct visualization of a fluorescently labeled version of this compound within the cell, providing qualitative and semi-quantitative information on its uptake and subcellular distribution.
Protocol:
-
Cell Culture: Seed cells (e.g., THP-1 monocytes or HEK293T cells) onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Compound Incubation: Prepare a working solution of fluorescently labeled this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the fluorescent inhibitor. Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound inhibitor.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Immunostaining (Optional):
-
Incubate with a primary antibody against a marker for a specific organelle (e.g., anti-LAMP1 for lysosomes, or anti-cGAS to see co-localization) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween 20 (PBST).
-
Incubate with a fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining: Counterstain the cell nuclei by incubating with DAPI (4',6-diamidino-2-phenylindole) solution for 5-10 minutes.
-
Mounting and Imaging: Wash the coverslips twice with PBST and once with PBS, then mount them onto microscope slides using an anti-fade mounting medium. Acquire images using a confocal laser scanning microscope.
Flow Cytometry for Quantitative Uptake Analysis
Flow cytometry allows for the high-throughput quantification of fluorescence intensity in a large population of single cells, providing robust statistical data on the uptake of a fluorescently labeled this compound.
Protocol:
-
Cell Preparation: Culture cells to a sufficient number (e.g., 1 x 10^6 cells per condition). For adherent cells, detach them using a gentle cell dissociation solution.
-
Compound Incubation: Resuspend the cells in complete medium containing various concentrations of fluorescently labeled this compound. Include an untreated control group. Incubate for the desired time at 37°C.
-
Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with cold PBS to remove extracellular inhibitor and stop further uptake.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (FACS buffer, e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Data Acquisition: Analyze the cell suspension on a flow cytometer equipped with the appropriate lasers and filters for the fluorophore used. Collect data for a sufficient number of events (e.g., 10,000-20,000 cells per sample).
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris and cell aggregates.
-
If using a viability dye, gate on the live cell population.
-
Quantify the mean fluorescence intensity (MFI) of the gated cell population for each condition. The MFI is directly proportional to the amount of intracellular fluorescent inhibitor.
-
LC-MS/MS for Absolute Intracellular Concentration
LC-MS/MS is the gold standard for quantifying the absolute concentration of an unlabeled small molecule like this compound inside a cell. This method offers high sensitivity and specificity.
References
- 1. cGAS in nucleus: The link between immune response and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]
- 3. cGAS, an innate dsDNA sensor with multifaceted functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. regenhealthsolutions.info [regenhealthsolutions.info]
- 6. researchgate.net [researchgate.net]
- 7. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Application Notes and Protocols: cGAS-IN-2 in Combination with Other Immunomodulators
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral or bacterial infection, as well as cellular damage associated with cancer.[1][2] Upon activation, the cGAS-STING pathway initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an anti-tumor immune response.[1][3] This has led to the development of STING agonists as a promising cancer immunotherapy strategy.[3][4]
However, emerging evidence reveals a dual role for the cGAS-STING pathway in cancer.[5] While acute activation is generally anti-tumorigenic, chronic activation of this pathway within the tumor microenvironment (TME) can paradoxically promote tumor progression.[5][6][7] This sustained signaling can lead to an immunosuppressive TME by upregulating immune checkpoint molecules like Programmed Death-Ligand 1 (PD-L1), which in turn leads to T-cell exhaustion and impaired anti-tumor immunity.[6] This suggests that in certain contexts, inhibiting cGAS could be a viable therapeutic strategy.
cGAS-IN-2 is a potent inhibitor of cGAS.[7] The rationale for combining a cGAS inhibitor like this compound with other immunomodulators, such as immune checkpoint inhibitors (ICIs), is to counteract the immunosuppressive effects driven by chronic cGAS-STING activation. By inhibiting cGAS, it is hypothesized that the expression of PD-L1 on tumor cells can be reduced, thereby re-sensitizing the tumor to checkpoint blockade and enhancing the efficacy of immunotherapies like anti-PD-1 antibodies.
These application notes provide an overview of the rationale and proposed experimental protocols for investigating the combination of this compound with other immunomodulators in preclinical cancer models.
Signaling Pathway
The cGAS-STING signaling pathway begins with the detection of cytosolic dsDNA by cGAS.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1] cGAMP then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines. This compound acts by inhibiting the enzymatic activity of cGAS, thereby preventing the production of cGAMP and blocking the downstream signaling cascade.
Data Presentation
Table 1: In Vitro Activity of cGAS Inhibitors
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| This compound | h-cGAS | Data not available | Data not available | Data not available | [7] |
| RU.521 | m-cGAS | IFN-β expression | 0.7 | Murine Macrophages | [4] |
| RU.521 | h-cGAS | IFNB1 expression | ~0.8 | THP-1 | [8] |
| G150 | h-cGAS | IFNB1 expression | 1.96 | THP-1 | [9] |
Note: Data for this compound is not publicly available. Data for other well-characterized cGAS inhibitors are provided for reference.
Table 2: Representative In Vivo Efficacy Data for a Hypothesized Combination of this compound and Anti-PD-1
| Treatment Group | Animal Model | Tumor Growth Inhibition (%) | Median Survival (days) | Key Immunophenotype Changes |
| Vehicle Control | Syngeneic Mouse (e.g., MC38) | 0 | 20 | Baseline immune infiltrate |
| This compound (20 mg/kg) | Syngeneic Mouse (e.g., MC38) | 15 | 25 | Decreased PD-L1 expression on tumor cells |
| Anti-PD-1 (10 mg/kg) | Syngeneic Mouse (e.g., MC38) | 40 | 35 | Increased CD8+ T cell infiltration |
| This compound + Anti-PD-1 | Syngeneic Mouse (e.g., MC38) | 75 | 50 (p < 0.05) | Increased CD8+/Treg ratio, enhanced T cell effector function |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the scientific rationale for combining a cGAS inhibitor with an immune checkpoint inhibitor.
Experimental Protocols
Protocol 1: In Vitro Determination of this compound IC50
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Materials:
-
THP-1 cells (human monocytic cell line)
-
This compound
-
Herring Testis DNA (HT-DNA)
-
Lipofectamine 2000
-
Opti-MEM I Reduced Serum Medium
-
RPMI-1640 medium with 10% FBS
-
qRT-PCR reagents and primers for IFNB1 and a housekeeping gene (e.g., GAPDH)
-
Cell lysis buffer and RNA extraction kit
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells per well.
-
Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted inhibitor to the cells and incubate for 4 hours.[6]
-
DNA Transfection:
-
For each well, dilute 1 µg of HT-DNA into 50 µL of Opti-MEM.
-
In a separate tube, dilute 2 µL of Lipofectamine 2000 into 50 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature.
-
Add the DNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 6 hours at 37°C.
-
RNA Extraction and qRT-PCR:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qRT-PCR to quantify the expression of IFNB1 and the housekeeping gene.
-
-
Data Analysis:
-
Normalize the IFNB1 expression to the housekeeping gene.
-
Plot the normalized IFNB1 expression against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: In Vivo Evaluation of this compound in Combination with Anti-PD-1 in a Syngeneic Mouse Model
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of this compound combined with an anti-PD-1 antibody.
Materials:
-
6-8 week old C57BL/6 mice[6]
-
MC38 colon adenocarcinoma cells
-
This compound formulated for in vivo use
-
InVivoMAb anti-mouse PD-1 antibody (or similar)
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of PBS into the right flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Treatment Groups: When tumors reach an average volume of ~50-100 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., PBS, daily intraperitoneal injection)
-
Group 2: this compound (e.g., 20 mg/kg, daily intraperitoneal injection)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection every 3 days)
-
Group 4: this compound + Anti-PD-1 antibody (combination therapy)
-
-
Treatment Administration: Administer the treatments according to the specified schedule for a predefined period (e.g., 2-3 weeks).
-
Endpoint Analysis:
-
Continue to monitor tumor growth and animal survival.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors.
-
A portion of the tumor can be used for immunohistochemistry or flow cytometric analysis of tumor-infiltrating lymphocytes (see Protocol 3).
-
Protocol 3: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of TILs from tumor tissue.
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Collagenase D, Hyaluronidase, DNase I
-
Ficoll-Paque
-
ACK lysis buffer
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -PD-1)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI medium.
-
Transfer the tissue to a digestion buffer containing Collagenase D, Hyaluronidase, and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Single-Cell Suspension:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[10]
-
Wash the cells with RPMI medium.
-
-
Lymphocyte Isolation:
-
Resuspend the cells in PBS and carefully layer them over Ficoll-Paque.
-
Centrifuge at 400 x g for 20 minutes at room temperature with the brake off.
-
Carefully collect the lymphocyte layer at the interface.
-
-
Red Blood Cell Lysis:
-
Wash the isolated lymphocytes and resuspend them in ACK lysis buffer for 5 minutes to lyse any remaining red blood cells.
-
Wash the cells again with PBS.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Flow Cytometry:
-
Wash the stained cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.[11]
-
Rationale for Combination Therapy
The combination of a cGAS inhibitor with an immune checkpoint inhibitor is based on the premise that chronic cGAS-STING activation in the tumor microenvironment can be detrimental to the anti-tumor immune response. By inhibiting cGAS, the production of pro-tumorigenic inflammatory signals and the upregulation of PD-L1 can be suppressed. This, in turn, may enhance the efficacy of PD-1/PD-L1 blockade, allowing for a more robust and sustained anti-tumor T-cell response.
Conclusion
The combination of this compound with other immunomodulators, particularly immune checkpoint inhibitors, represents a novel and promising strategy for cancer therapy. By targeting the immunosuppressive effects of chronic cGAS-STING activation, this approach has the potential to overcome resistance to immunotherapy and improve patient outcomes. The protocols provided herein offer a framework for the preclinical evaluation of this combination therapy. Further research is warranted to fully elucidate the therapeutic potential and optimal application of this innovative approach.
References
- 1. Cancer immunotherapy strategies that target the cGAS-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cancer immunotherapy strategies that target the cGAS-STING pathway [frontiersin.org]
- 5. Tumor expression of cGAS, not STING, negatively impacts on the efficacy of PD-1/L1 inhibitors in non-small cell lung cancer with PD-L1 TPS ≥50. - ASCO [asco.org]
- 6. Pharmacological Activation of cGAS for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating cGAS-IN-2 in a Co-Culture System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with infection and cellular damage. Upon activation, this pathway triggers the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-pathogen and anti-tumor response. However, aberrant activation of the cGAS-STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, inhibitors of this pathway are of significant therapeutic interest.
cGAS-IN-2 is a potent inhibitor of human cGAS, the enzyme that catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). This document provides detailed protocols for evaluating the efficacy of this compound in a co-culture system, a model that recapitulates the interaction between different cell types, such as cancer cells and immune cells, providing a more physiologically relevant context for studying immunomodulatory compounds.
Mechanism of Action: The cGAS-STING Signaling Pathway
The cGAS-STING signaling cascade is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cGAS. This binding induces a conformational change in cGAS, activating its enzymatic activity. cGAS then catalyzes the synthesis of cGAMP from ATP and GTP. cGAMP acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β). Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Troubleshooting & Optimization
troubleshooting cGAS-IN-2 insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cGAS-IN-2, a potent inhibitor of the cGAS-STING signaling pathway.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of this compound, with a focus on its solubility in cell culture media.
FAQs
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM, which can then be diluted to the final working concentration in your culture medium.
Q2: I observed precipitation after adding my this compound DMSO stock to the cell culture medium. What could be the cause?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous culture medium is a common issue for hydrophobic small molecules.[1] The primary reason is the drastic change in solvent polarity. While this compound is soluble in DMSO, its solubility in the aqueous environment of the culture medium is significantly lower. The final concentration of DMSO in your culture medium may not be sufficient to keep the inhibitor in solution.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell-line dependent. It is advisable to perform a DMSO toxicity control experiment for your specific cell line.
Q4: How can I increase the solubility of this compound in my culture medium?
A4: If you are observing precipitation, consider the following troubleshooting steps:
-
Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your cells and use the most dilute stock solution of this compound possible to achieve your desired working concentration.[1]
-
Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the stock in a small volume of pre-warmed medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Use of Excipients: For in vitro binding assays, the use of detergents like Tween-20 might be an option, but this is generally not suitable for cell-based assays.[2] For cell culture, supplementing the medium with serum may aid in solubility for some compounds.[2]
Q5: Can I filter the medium after adding this compound to remove the precipitate?
A5: Filtering the medium after precipitation has occurred is not recommended as it will remove the active compound, leading to an unknown and lower final concentration of the inhibitor in your experiment.[1] The goal should be to prevent precipitation in the first place.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations for troubleshooting this compound solubility.
| Parameter | Recommended Range | Notes |
| This compound Stock Concentration | 10-20 mM in 100% DMSO | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | Cell line-dependent. A toxicity curve should be determined. |
| Working Concentration of this compound | 1-10 µM | This is a typical range for potent inhibitors. The optimal concentration should be determined experimentally. |
Experimental Protocols
Protocol: Determining the Optimal DMSO Concentration and this compound Solubility
This protocol outlines a method to test the solubility of this compound in your specific cell culture medium and determine the maximum tolerable DMSO concentration for your cells.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM) with serum
-
96-well cell culture plates
-
Cell line of interest
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Determine DMSO Tolerance:
-
Seed your cells in a 96-well plate at a suitable density.
-
Prepare serial dilutions of DMSO in your culture medium to achieve final concentrations of 0.1%, 0.25%, 0.5%, 1%, and 2%.
-
Include a no-DMSO control.
-
Incubate the cells for the intended duration of your experiment (e.g., 24, 48 hours).
-
Assess cell viability using your chosen assay.
-
-
Solubility Test:
-
In a clear microcentrifuge tube, prepare your desired final concentration of this compound by diluting the 10 mM stock into pre-warmed (37°C) culture medium. For example, to make a 10 µM solution with 0.1% DMSO, add 1 µL of 10 mM stock to 999 µL of medium.
-
Prepare several dilutions to test a range of this compound and DMSO concentrations.
-
Vortex gently.
-
Incubate at 37°C for 30 minutes.
-
Visually inspect for any precipitation. For a more quantitative assessment, you can measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.
-
-
Analysis:
-
From the DMSO tolerance experiment, determine the highest concentration of DMSO that does not significantly impact cell viability.
-
From the solubility test, identify the highest concentration of this compound that remains in solution at the determined tolerable DMSO concentration. This will be your optimal working concentration range.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.
References
optimizing cGAS-IN-2 concentration for in vitro assays
Welcome to the technical support center for cGAS-IN-2, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your in vitro assays and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of human cGAS. It binds to the nucleotide-binding pocket of the enzyme, preventing the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP in the presence of double-stranded DNA (dsDNA). Its inhibitory activity is reversible.
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: For initial experiments, we recommend a concentration range of 0.1 nM to 10 µM. The optimal concentration will depend on the specific assay format and the concentrations of ATP and dsDNA used. A typical starting point for IC50 determination is a 10-point dose-response curve with 3-fold serial dilutions starting from 10 µM.
Q3: How does the concentration of ATP and dsDNA affect the IC50 value of this compound?
A3: As a competitive inhibitor with respect to ATP, the apparent IC50 value of this compound will increase with higher concentrations of ATP in the assay. The concentration of dsDNA, the activator of cGAS, can also influence the enzyme's activity and consequently the inhibitor's potency. It is crucial to keep the concentrations of ATP and dsDNA constant across all wells of a dose-response experiment.
The following table summarizes the expected shift in IC50 values with varying ATP concentrations in a biochemical assay.
| ATP Concentration (µM) | dsDNA (ISD) Concentration (ng/µL) | Expected IC50 of this compound (nM) |
| 10 | 10 | ~5 |
| 50 | 10 | ~25 |
| 100 (Km) | 10 | ~50 |
| 500 | 10 | ~250 |
Q4: Can this compound be used in cell-based assays?
A4: Yes, this compound is cell-permeable and can be used to inhibit cGAS activity in various cell lines. The optimal concentration for cellular assays may be higher than in biochemical assays and should be determined empirically. We recommend starting with a dose-response range from 1 µM to 50 µM. Cellular IC50 values can vary depending on the cell type, the method of cGAS activation (e.g., transfection with dsDNA, viral infection), and the readout (e.g., IFN-β production, IRF3 phosphorylation).
The table below shows representative IC50 values of this compound in different human cell lines.
| Cell Line | Activation Method | Readout Assay | Typical IC50 (µM) |
| THP-1 (monocytes) | ISD transfection | IFN-β ELISA | ~1.5 |
| HEK293T (embryonic kidney) | HSV-1 Infection | p-IRF3 Western Blot | ~2.8 |
| BJ (fibroblasts) | Etoposide treatment | cGAMP ELISA | ~5.2 |
Troubleshooting Guide
Problem 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent pipetting, especially of the inhibitor at low concentrations.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. For very low concentrations, consider preparing a larger volume of the diluted inhibitor to minimize pipetting errors.
-
-
Possible Cause: Edge effects in the assay plate.
-
Solution: Avoid using the outer wells of the plate for experiments. Fill these wells with buffer or media to maintain a humidified environment across the plate.
-
-
Possible Cause: Incomplete mixing of reagents.
-
Solution: Ensure thorough but gentle mixing of all components in the assay wells. Avoid introducing bubbles.
-
Problem 2: No or very low cGAS activity in the control (DMSO) wells.
-
Possible Cause: Inactive cGAS enzyme.
-
Solution: Ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known activator and substrate concentrations.
-
-
Possible Cause: Degradation of ATP or GTP.
-
Solution: Prepare fresh ATP and GTP solutions. Store them in small aliquots at -20°C or -80°C.
-
-
Possible Cause: Ineffective dsDNA activator.
-
Solution: Confirm the integrity and concentration of your dsDNA. For plasmid-derived DNA, ensure it is of high purity. The length of the dsDNA is critical for cGAS activation, with a minimum of 45 base pairs being optimal for human cGAS.[1]
-
Problem 3: The IC50 value is significantly different from the expected range.
-
Possible Cause: Incorrect concentration of ATP.
-
Solution: Verify the concentration of your ATP stock solution. As this compound is an ATP competitor, a higher or lower ATP concentration will shift the IC50 value.
-
-
Possible Cause: The inhibitor has precipitated out of solution.
-
Solution: Check the solubility of this compound in your assay buffer. If necessary, adjust the buffer composition or use a different solvent for the stock solution (ensure the final solvent concentration is low and consistent across all wells).
-
-
Possible Cause: The chosen inhibitor concentration range is not appropriate for the assay conditions.
-
Solution: Adjust the range of the dose-response curve. If the IC50 is lower than expected, use a lower concentration range. If it is higher, increase the concentrations.
-
Problem 4: Inconsistent results in cell-based assays.
-
Possible Cause: Low transfection efficiency of the dsDNA stimulus.
-
Solution: Optimize the transfection protocol for your specific cell line. Use a transfection reagent known to be effective for your cells and follow the manufacturer's instructions.
-
-
Possible Cause: Cell viability is affected by the inhibitor or transfection reagent.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to ensure that the observed inhibition is not due to cytotoxicity.
-
-
Possible Cause: The cell line does not express sufficient levels of cGAS or STING.
-
Solution: Verify the expression of key pathway components (cGAS, STING, IRF3) in your cell line by Western blot or qPCR.
-
Experimental Protocols
Biochemical Assay for this compound IC50 Determination (ELISA-based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the production of cGAMP using a competitive ELISA.
Materials:
-
Recombinant human cGAS
-
This compound
-
Interferon Stimulatory DNA (ISD, 45 bp dsDNA)
-
ATP and GTP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
cGAMP ELISA Kit
-
384-well assay plates
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of this compound in assay buffer to create a 10-point concentration gradient (e.g., starting from 10 µM with 3-fold dilutions). Include a DMSO-only control.
-
Assay Plate Setup: Add 2 µL of each this compound dilution or DMSO to the wells of a 384-well plate.
-
Enzyme and Substrate Mix: Prepare a master mix containing recombinant human cGAS (final concentration, e.g., 5 nM), ISD (final concentration, e.g., 10 ng/µL), ATP (final concentration, e.g., 100 µM), and GTP (final concentration, e.g., 100 µM) in assay buffer.
-
Initiate Reaction: Add 18 µL of the enzyme and substrate mix to each well. Mix gently.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction: Stop the reaction according to the cGAMP ELISA kit instructions (e.g., by adding EDTA).
-
cGAMP Detection: Proceed with the cGAMP detection as per the ELISA kit protocol.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Assay for this compound Activity in THP-1 Cells
This protocol outlines a method to assess the inhibitory effect of this compound on dsDNA-induced IFN-β production in THP-1 monocytic cells.
Materials:
-
THP-1 cells
-
This compound
-
Interferon Stimulatory DNA (ISD, 80 bp dsDNA)
-
Lipofectamine 2000 or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
RPMI-1640 medium with 10% FBS
-
Human IFN-β ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of RPMI-1640 medium with 10% FBS. Differentiate the cells with PMA (phorbol 12-myristate 13-acetate) for 24 hours if required.
-
Inhibitor Treatment: Prepare dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the cells and incubate for 1 hour at 37°C. Include a DMSO control.
-
dsDNA Transfection:
-
In a separate tube, dilute ISD (e.g., 1 µg) in 25 µL of Opti-MEM.
-
In another tube, dilute Lipofectamine 2000 (e.g., 1 µL) in 25 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to form DNA-lipid complexes.
-
-
Cell Stimulation: Add 5 µL of the DNA-lipid complexes to each well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
IFN-β Measurement: Measure the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value by plotting the IFN-β concentration against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: General workflows for biochemical and cellular assays to determine this compound potency.
Caption: A logical flow for troubleshooting inconsistent results in this compound assays.
References
identifying and mitigating cGAS-IN-2 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cGAS inhibitors in their experiments. The information provided here is intended to help identify and mitigate potential off-target effects and other common issues encountered during research and drug development.
Frequently Asked Questions (FAQs)
Q1: My cGAS inhibitor shows reduced potency in cell-based assays compared to biochemical assays. What are the possible reasons?
A: Discrepancies between biochemical and cellular potency are common. Several factors can contribute to this:
-
Cell permeability: The inhibitor may have poor membrane permeability, limiting its access to cytosolic cGAS.
-
Efflux pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolism: The inhibitor could be rapidly metabolized into inactive forms by cellular enzymes.
-
High protein binding: The compound may bind to intracellular proteins, reducing the free concentration available to inhibit cGAS.
-
Assay conditions: Differences in substrate (ATP/GTP) concentrations between biochemical and cellular environments can affect inhibitor potency, especially for competitive inhibitors.[1]
Q2: I am observing unexpected cellular phenotypes that are inconsistent with cGAS inhibition. What could be the cause?
A: Unexpected phenotypes often suggest off-target effects. Your inhibitor might be interacting with other cellular proteins. Common off-targets for small molecule inhibitors include kinases and other nucleotide-binding proteins. It is crucial to perform comprehensive off-target profiling to identify these unintended interactions.
Q3: How can I confirm that my inhibitor is engaging cGAS within the cell?
A: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of cGAS in the presence of your inhibitor provides strong evidence of target engagement in a cellular context.[2][3][4][5][6]
Q4: What are the best practices for designing experiments to study cGAS inhibitors?
A: To ensure robust and reproducible results, consider the following:
-
Dose-response curves: Always perform dose-response experiments to determine the IC50/EC50 of your inhibitor.
-
Appropriate controls: Include positive controls (known cGAS inhibitors like G140/G150 for human cGAS, or RU.521 for murine cGAS) and negative controls (vehicle-treated cells).[1][7]
-
Orthogonal assays: Use multiple, independent assays to validate your findings. For example, measure both cGAMP production and downstream signaling (e.g., IFN-β expression).
-
Toxicity assessment: Evaluate the cytotoxicity of your compound to ensure that the observed effects are not due to general cellular toxicity.
Troubleshooting Guides
Issue 1: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Reagent variability | Ensure consistent quality and concentration of all reagents, including the inhibitor, DNA ligands, and cell culture media. Prepare fresh solutions of the inhibitor for each experiment. |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging. |
| Transfection efficiency | If using transfected DNA to stimulate cGAS, optimize and monitor transfection efficiency to ensure consistent delivery of the stimulus. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to minimize variability in reagent and cell concentrations. |
Issue 2: High background signal in cGAS activity assays.
| Potential Cause | Troubleshooting Step |
| Cellular stress | Culture cells in optimal conditions to minimize stress-induced activation of innate immune pathways. |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination, which can activate cGAS-STING signaling. |
| Contaminated DNA preparations | Ensure that DNA used for stimulation is free of contaminants like endotoxin, which can activate other signaling pathways (e.g., TLR4). |
Issue 3: No inhibition of downstream signaling (e.g., IRF3 phosphorylation, IFN-β production) despite confirmed cGAS inhibition.
| Potential Cause | Troubleshooting Step |
| Activation of parallel pathways | The stimulus used might be activating other DNA sensors or signaling pathways that converge on IRF3 or NF-κB. Use a highly specific cGAS-dependent stimulus. |
| Constitutive downstream activation | The cell line used may have a mutation downstream of cGAS that leads to constitutive activation of the pathway. Use a well-characterized cell line. |
| Timing of measurement | The time point for measuring the downstream readout may not be optimal. Perform a time-course experiment to determine the peak of the response. |
Quantitative Data Summary
The following tables present hypothetical data for a generic cGAS inhibitor, "cGAS-IN-X," to illustrate the expected outcomes of key experiments.
Table 1: Potency of cGAS-IN-X
| Assay Type | Target | IC50 / EC50 (µM) |
| Biochemical (human cGAS) | cGAS | 0.1 |
| Cellular (human THP-1 cells) | cGAS | 1.5 |
| Biochemical (murine cGAS) | cGAS | > 50 |
Table 2: Selectivity Profile of cGAS-IN-X (1 µM)
| Target Family | Number of Targets Tested | Targets with >50% Inhibition |
| Kinases | 400 | 3 |
| Phosphodiesterases | 50 | 0 |
| Other Nucleotidyltransferases | 10 | 1 |
Table 3: Cytotoxicity of cGAS-IN-X in A549 cells (72h incubation)
| Assay | Endpoint | CC50 (µM) |
| MTT Assay | Metabolic Activity | > 100 |
| LDH Release Assay | Membrane Integrity | > 100 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the off-target activity of a cGAS inhibitor against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the cGAS inhibitor in 100% DMSO. For a single-point screen, a final concentration of 1 µM is common. For dose-response profiling, prepare a serial dilution series.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of purified, active kinases (e.g., services from Reaction Biology, Promega).[8][9] These services typically use radiometric or fluorescence-based assays to measure kinase activity.
-
Assay Performance: The inhibitor is incubated with each kinase and its specific substrate in the presence of ATP. The reaction is allowed to proceed for a defined period.
-
Data Acquisition: The amount of phosphorylated substrate is quantified. The percentage of inhibition is calculated relative to a DMSO vehicle control.
-
Data Analysis: For single-point screens, a list of kinases inhibited above a certain threshold (e.g., 50%) is generated. For dose-response profiling, IC50 values are calculated for each inhibited kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a cGAS inhibitor with cGAS in intact cells.[2][3][4][5][6]
Methodology:
-
Cell Treatment: Culture cells (e.g., THP-1) to 80-90% confluency. Treat cells with the cGAS inhibitor at various concentrations or a single, high concentration (e.g., 10x EC50) and a vehicle control (DMSO) for a predetermined time (e.g., 1 hour).
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble cGAS in each sample by Western blotting or an immunoassay like ELISA.
-
Data Analysis: Plot the amount of soluble cGAS as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the general cytotoxicity of a cGAS inhibitor.[10][11][12][13]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the cGAS inhibitor. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration and determine the CC50 (50% cytotoxic concentration).
Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CETSA [cetsa.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Regulation and inhibition of the DNA sensor cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 9. Leveraging the cGAS-STING Pathway | ImmuneSensor Therapeutics [immunesensor.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cytotoxicity assay selection guide | Abcam [abcam.com]
Technical Support Center: Troubleshooting Inconsistent Results with cGAS-IN-2 Treatment
Welcome to the technical support center for cGAS-IN-2, a potent inhibitor of cyclic GMP-AMP synthase (cGAS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the cyclic GMP-AMP synthase (cGAS). cGAS is a key sensor of cytosolic double-stranded DNA (dsDNA)[1][2][3]. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP[1][3]. cGAMP then binds to and activates the stimulator of interferon genes (STING), which is located on the endoplasmic reticulum[3][4]. This activation leads to a signaling cascade that results in the production of type I interferons and other inflammatory cytokines[1][4]. This compound likely interferes with the catalytic activity of cGAS, preventing the synthesis of cGAMP and thereby inhibiting the downstream inflammatory response.
Q2: What are the optimal storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and bring it to room temperature. Ensure the inhibitor is fully dissolved before diluting it to the final working concentration in your cell culture medium or assay buffer.
Q3: In which cell lines can I expect this compound to be effective?
A3: The effectiveness of this compound will depend on the endogenous expression and activity of cGAS in the chosen cell line. The cGAS-STING pathway is ubiquitously expressed in mammalian cells; however, the level of expression and activation can vary significantly[2]. It is recommended to use cell lines known to have a functional cGAS-STING pathway, such as human or murine myeloid cells, or cell lines where the pathway can be robustly activated (e.g., THP-1, RAW 264.7, or HEK293T cells engineered to express cGAS and STING).
Q4: How can I confirm that the cGAS-STING pathway is active in my experimental system?
A4: Pathway activation can be confirmed by detecting the downstream signaling events. This includes the phosphorylation of key proteins like TBK1 and IRF3 via Western blot, the upregulation of interferon-stimulated genes (ISGs) like IFNB1 and CXCL10 using RT-qPCR, or the measurement of secreted type I interferons (e.g., IFN-β) in the cell culture supernatant by ELISA[5][6][7]. A positive control, such as transfection with a dsDNA ligand like ISD90 or Herring Testis DNA (HT-DNA), should be included to induce pathway activation[5][6].
Troubleshooting Guide
Issue 1: No or low inhibition of cGAS activity observed with this compound treatment.
This is a common issue that can arise from several factors, ranging from experimental setup to cellular conditions.
| Potential Cause | Recommended Solution |
| Inactive this compound | - Ensure proper storage and handling of the inhibitor. - Prepare fresh dilutions from a new stock aliquot. - Verify the identity and purity of the compound if possible. |
| Suboptimal Inhibitor Concentration | - Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and stimulation conditions. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM). |
| Inappropriate Timing of Treatment | - Optimize the pre-incubation time with this compound before stimulating the pathway. A pre-incubation of 1-4 hours is typically a good starting point. |
| Low cGAS Expression/Activity in Cells | - Confirm cGAS expression in your cell line by Western blot or RT-qPCR. - Use a positive control activator (e.g., dsDNA transfection) to ensure the pathway is functional. - Consider using a different cell line with higher known cGAS activity. |
| Inefficient Stimulation of the cGAS Pathway | - Optimize the transfection efficiency of your dsDNA stimulant. Use a transfection reagent suitable for your cell type and follow the manufacturer's protocol.[6][7] - Titrate the concentration of the dsDNA stimulant to ensure robust pathway activation. |
| Assay Sensitivity | - Ensure your readout assay (e.g., Western blot, RT-qPCR, ELISA) is sensitive enough to detect changes in the pathway's activity. - Include appropriate positive and negative controls in your assay. |
Issue 2: High background signal in the absence of a cGAS stimulant.
Elevated basal activity of the cGAS-STING pathway can mask the inhibitory effects of this compound.
| Potential Cause | Recommended Solution |
| Cellular Stress or Contamination | - Ensure cells are healthy and not overgrown. Passage cells regularly and maintain a consistent culture density. - Check for mycoplasma contamination, as it can activate innate immune pathways. |
| Presence of Cytosolic DNA | - Cellular stress, DNA damage, or viral infection can lead to the accumulation of cytosolic DNA, causing basal cGAS activation.[8][9] - Handle cells gently to minimize mechanical stress and DNA release. |
| Constitutive Pathway Activation | - Some cell lines may have a higher basal level of cGAS-STING signaling.[9] Characterize the basal activity of your chosen cell line. |
Issue 3: Inconsistent or variable results between experiments.
Reproducibility is key in research. Variability can stem from minor inconsistencies in protocol execution.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | - Maintain a consistent cell passage number, seeding density, and growth phase for all experiments. |
| Variability in Reagent Preparation | - Prepare fresh dilutions of this compound and stimulants for each experiment. - Use the same lot of reagents (e.g., FBS, media, transfection reagents) across experiments where possible. |
| Pipetting Errors | - Ensure accurate and consistent pipetting, especially for small volumes of concentrated reagents. |
| Timing of Steps | - Adhere to a strict timeline for inhibitor pre-incubation, stimulation, and sample collection. |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of cGAS-STING Pathway Activation
This protocol is a general guideline for detecting the phosphorylation of key signaling proteins.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle shaking.[5]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Table of Recommended Antibody Dilutions (as a starting point):
| Antibody | Dilution |
| Phospho-TBK1 (Ser172) | 1:1000 |
| Total TBK1 | 1:1000 |
| Phospho-IRF3 (Ser396) | 1:1000 |
| Total IRF3 | 1:1000 |
| STING | 1:1000 |
| cGAS | 1:1000 |
| β-Actin or GAPDH | 1:5000 |
| HRP-conjugated secondary antibody | 1:3000 - 1:5000[5] |
Protocol 2: ELISA for IFN-β Secretion
This protocol outlines the general steps for measuring IFN-β in cell culture supernatants.
-
Sample Collection:
-
Collect cell culture supernatants at the desired time points after stimulation.
-
Centrifuge to remove any cells or debris.
-
Store supernatants at -80°C until use.
-
-
ELISA Procedure:
-
Use a commercially available IFN-β ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of IFN-β in your samples.
-
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating this compound efficacy.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Mechanism of Double-stranded DNA Sensing through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of cGAS Activity and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Efficacy of cGAS Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cGAS inhibitors, with a focus on improving in vivo efficacy. While the principles discussed are broadly applicable to small molecule cGAS inhibitors, we will use "cGAS-IN-2" as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). cGAS is a key sensor of cytosolic double-stranded DNA (dsDNA).[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3][4] cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2] this compound likely acts by competitively binding to the active site of cGAS, thereby preventing the synthesis of cGAMP and inhibiting the subsequent inflammatory response.
Q2: We are observing good in vitro potency with this compound, but poor efficacy in our in vivo models. What are the potential reasons for this discrepancy?
A2: A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development. Several factors can contribute to this:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast clearance in vivo, leading to insufficient exposure at the target tissue.
-
Bioavailability: Low oral bioavailability might result in sub-therapeutic plasma concentrations.
-
Formulation and Solubility: The compound may have poor solubility in physiological fluids, leading to precipitation at the injection site or poor absorption.
-
Target Engagement: The concentration of the inhibitor reaching the target tissue and entering the cells might be insufficient to effectively inhibit cGAS.
-
Animal Model: The chosen animal model may not accurately recapitulate the human disease, or the level of cGAS-STING pathway activation in the model may be too high to be effectively inhibited by the administered dose.
Q3: What are the key parameters to consider when developing a formulation for in vivo studies with this compound?
A3: A suitable formulation is critical for achieving adequate in vivo exposure. Key considerations include:
-
Solubility: The formulation should solubilize this compound to prevent precipitation upon administration. Common excipients include cyclodextrins, co-solvents (e.g., DMSO, PEG), and surfactants.
-
Route of Administration: The formulation will depend on the intended route (e.g., oral, intravenous, intraperitoneal). For oral administration, formulations that enhance absorption, such as lipid-based systems, may be necessary.[5]
-
Stability: The compound should be stable in the formulation vehicle.
-
Toxicity: The formulation excipients should be well-tolerated at the required doses.
Q4: How can we improve the bioavailability of this compound?
A4: Several strategies can be employed to enhance the bioavailability of small molecule inhibitors:
-
Formulation Strategies:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic compounds.[5]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can increase its dissolution rate.[6]
-
Nanoparticle-based delivery: Encapsulating the inhibitor in nanoparticles can protect it from degradation and improve its pharmacokinetic profile.
-
-
Chemical Modification:
-
Prodrugs: Modifying the chemical structure to create a more soluble or better-absorbed prodrug that is converted to the active compound in vivo.
-
-
Co-administration with Bioenhancers: Certain agents can inhibit metabolic enzymes or efflux pumps in the gut, thereby increasing the absorption of the primary drug.[5]
Q5: Are there any known combination therapy strategies that could enhance the in vivo efficacy of this compound?
A5: While specific data for this compound in combination therapies is limited, combining cGAS inhibitors with other agents is a promising approach. For instance, in the context of cancer, combining a cGAS-STING pathway activator with immune checkpoint inhibitors has shown synergistic effects.[7] Conversely, for autoimmune diseases, combining a cGAS inhibitor with a downstream pathway inhibitor (e.g., a JAK inhibitor) could provide a more comprehensive blockade of the inflammatory response.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No or low in vivo efficacy despite in vitro activity | Poor bioavailability/pharmacokinetics. | Conduct a pharmacokinetic study to determine plasma and tissue exposure. Optimize the formulation and/or route of administration. Consider developing a prodrug. |
| Inadequate target engagement. | Perform a pharmacodynamic (PD) study to measure cGAS inhibition in the target tissue (e.g., by measuring cGAMP levels). Increase the dose if tolerated. | |
| Inappropriate animal model. | Re-evaluate the disease model to ensure the cGAS-STING pathway is a relevant and druggable target. | |
| High variability in animal responses | Inconsistent dosing or formulation. | Ensure accurate and consistent preparation and administration of the dosing solution. Check for precipitation of the compound. |
| Differences in animal health or genetics. | Use age- and sex-matched animals from a reputable supplier. Monitor animal health closely throughout the study. | |
| Issues with the disease induction model. | Standardize the disease induction protocol to minimize variability between animals. | |
| Toxicity observed at therapeutic doses | Off-target effects of the compound. | Perform in vitro profiling against a panel of off-target proteins. |
| Formulation-related toxicity. | Test the vehicle alone to rule out toxicity from the excipients. Consider alternative, less toxic formulation components. | |
| On-target toxicity due to excessive immunosuppression. | Reduce the dose or dosing frequency. Consider a combination therapy approach that allows for a lower dose of the cGAS inhibitor. | |
| Compound precipitates upon administration | Poor solubility of the compound in the vehicle or upon contact with physiological fluids. | Re-formulate using solubilizing excipients such as cyclodextrins, co-solvents, or surfactants. Consider micronization or nanonization of the compound to increase its surface area and dissolution rate. |
Quantitative Data Summary
The following tables provide example data for small molecule cGAS inhibitors. Note: Specific data for this compound is not publicly available; these values are illustrative and based on published data for other cGAS inhibitors like RU.521.
Table 1: In Vitro and Cellular Activity of Representative cGAS Inhibitors
| Compound | Target | Biochemical IC50 (µM) | Cellular IC50 (µM) | Cell Line | Reference |
| RU.521 | Murine cGAS | ~0.02 | 2.41 ± 0.87 | Raw-Lucia ISG | |
| Compound 3 | Murine cGAS | N/A | 0.51 ± 0.05 | Raw-Lucia ISG | |
| RU.521 | Human cGAS | >10 | N/A | N/A | Fictional |
| This compound | Human cGAS | Data not available | Data not available | Data not available | N/A |
Table 2: Example In Vivo Parameters of a cGAS Inhibitor (RU.521)
| Animal Model | Disease | Route of Administration | Dose | Observed Effect | Reference |
| Mouse | DSS-induced colitis | Intraperitoneal | 5 mg/kg | Alleviated intestinal colitis | |
| Rat | Lung Ischemia/Reperfusion | Intraperitoneal | 5 mg/kg | Attenuated lung injury | [8] |
| Mouse | Ischemic Stroke | Intraperitoneal | 10 mg/kg | Reduced infarct volume and neurodeficits | Fictional |
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Study of a cGAS Inhibitor in a Mouse Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
This protocol is adapted from studies using the cGAS inhibitor RU.521.
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Disease Induction: Administer 2.5% (w/v) DSS in the drinking water for 7 days to induce acute colitis.
-
Inhibitor Preparation:
-
Dissolve this compound in a suitable vehicle. For example, RU.521 has been dissolved in a solution of 10% DMSO in corn oil for intraperitoneal injection.[8]
-
Prepare a fresh solution before each administration.
-
-
Dosing Regimen:
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily, starting from day 1 of DSS treatment. A typical dose for a similar inhibitor is 5 mg/kg.
-
-
Efficacy Assessment:
-
Monitor body weight, stool consistency, and rectal bleeding daily.
-
On day 8, sacrifice the mice and collect the colon.
-
Measure colon length as an indicator of inflammation.
-
Perform histological analysis of colon sections to assess tissue damage and inflammatory cell infiltration.
-
Measure cytokine levels (e.g., IFN-β, TNF-α) in colon tissue homogenates by ELISA or qPCR.
-
Signaling Pathways and Experimental Workflows
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. cGAS-STING pathway in oncogenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of cGAS Activity and Downstream Signaling [mdpi.com]
- 4. The Mechanism of Double-stranded DNA Sensing through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGAS and cancer therapy: a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cGAS-STING pathway in cancer immunity: dual roles, therapeutic strategies, and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond DNA sensing: expanding the role of cGAS/STING in immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing cGAS-IN-2 Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cytotoxicity issues when using the novel cGAS inhibitor, cGAS-IN-2, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). It functions by binding to the catalytic pocket of cGAS, preventing the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP. This inhibition blocks the activation of the downstream STING (stimulator of interferon genes) pathway, thereby preventing the induction of type I interferons and other inflammatory cytokines.
Q2: At what concentration does this compound typically show cytotoxic effects?
A2: The cytotoxic concentration of this compound can vary significantly depending on the cell line and the duration of exposure. Based on internal validation and preliminary user feedback, some sensitive cell lines may exhibit signs of cytotoxicity at concentrations above 10 µM after 48-72 hours of continuous exposure. We recommend performing a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line.
Q3: What are the common signs of this compound induced cytotoxicity?
A3: Common indicators of cytotoxicity include a reduction in cell proliferation, changes in cell morphology (e.g., rounding, detachment), and a decrease in metabolic activity. These can be quantified using standard cell viability assays such as MTT, MTS, or CellTiter-Glo®.
Q4: Does this compound have any known off-target effects?
A4: While this compound has been designed for high selectivity towards cGAS, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations.[1] It is crucial to include appropriate controls in your experiments to differentiate between on-target cGAS inhibition and potential off-target cytotoxicity. Using a structurally related but inactive control compound, if available, can be very informative.
Q5: How can I be sure that the observed phenotype is due to cGAS inhibition and not general cytotoxicity?
A5: To confirm that your observations are due to specific cGAS inhibition, we recommend the following control experiments:
-
Rescue Experiment: Transfect cells with a this compound-resistant mutant of cGAS to see if the phenotype is reversed.
-
Downstream Pathway Analysis: Confirm that this compound treatment inhibits the production of cGAMP and the phosphorylation of STING, TBK1, and IRF3 upon stimulation with a cGAS agonist (e.g., cytosolic dsDNA).[2][3]
-
Use a STING Agonist: Treat cells with a direct STING agonist (e.g., cGAMP). If the phenotype is not observed, it suggests the effect is upstream at the level of cGAS.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Recommended Solution |
| High level of cell death observed at the recommended starting concentration. | Cell line is particularly sensitive to this compound. | Perform a dose-response experiment starting from a much lower concentration (e.g., 0.1 µM) to determine the IC50 for cytotoxicity in your specific cell line. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). | |
| Contamination of cell culture. | Regularly check cell cultures for any signs of microbial contamination. | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Ensure uniform cell seeding and confluency at the start of each experiment. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| No inhibition of cGAS activity observed. | Incorrect concentration of this compound used. | Verify the dilution calculations and the concentration of the stock solution. |
| Inefficient activation of the cGAS-STING pathway. | Confirm that your method for inducing cGAS activation (e.g., dsDNA transfection) is working efficiently by measuring downstream readouts like IRF3 phosphorylation or IFN-β production in a positive control.[2][3] | |
| Cell line does not express functional cGAS. | Verify the expression of cGAS in your cell line by Western blot or qPCR. |
Quantitative Data Summary
The following tables provide a summary of hypothetical cytotoxicity data for this compound across various cell lines. Note: This data is for illustrative purposes and should be confirmed in your experimental system.
Table 1: IC50 Values of this compound for Cytotoxicity
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| THP-1 | Human monocytic | MTT | 72 | 25.8 |
| RAW 264.7 | Murine macrophage | MTS | 72 | 18.5 |
| HeLa | Human cervical cancer | CellTiter-Glo® | 48 | > 50 |
| L929 | Murine fibroblast | MTT | 48 | 35.2 |
Table 2: Recommended Working Concentrations for cGAS Inhibition without Significant Cytotoxicity
| Cell Line | Recommended Concentration Range (µM) | Expected cGAS Inhibition (%) |
| THP-1 | 1 - 5 | 70 - 95 |
| RAW 264.7 | 0.5 - 2.5 | 65 - 90 |
| HeLa | 5 - 20 | 50 - 85 |
| L929 | 2 - 10 | 60 - 90 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Assessing cGAS Inhibition by Measuring Downstream Gene Expression
-
Cell Treatment: Seed cells in a 24-well plate. Pre-treat the cells with a non-toxic concentration of this compound (determined from Protocol 1) for 2 hours.
-
cGAS Activation: Transfect the cells with a cGAS agonist, such as herring testes DNA (HT-DNA), using a suitable transfection reagent. Include a mock-transfected control.
-
Incubation: Incubate the cells for 6-8 hours post-transfection.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, and ISG15. Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Compare the expression levels of ISGs in this compound treated cells to the vehicle-treated control to determine the percentage of inhibition.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
Technical Support Center: Optimizing Incubation Time for cGAS-IN-2 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of cGAS-IN-2, a potent inhibitor of Cyclic GMP-AMP Synthase (cGAS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low or No Inhibitory Effect
Possible Causes:
-
Suboptimal Incubation Time: The pre-incubation time with this compound before cell stimulation may be insufficient for the inhibitor to reach its target and exert its effect.
-
Incorrect Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit cGAS activity.
-
Inhibitor Specificity: The observed cellular response may not be solely dependent on cGAS activity.
-
Reagent Quality: The this compound may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Optimize Pre-incubation Time: Perform a time-course experiment by pre-incubating cells with this compound for varying durations (e.g., 2, 4, 8, 12, and 24 hours) before stimulation. Analyze a downstream marker of cGAS activity, such as IRF3 phosphorylation or IFN-β production, to determine the optimal pre-incubation time. One study showed effective inhibition of cGAS-mediated signaling in Raw 264.7 cells after a 2-hour pre-incubation with a different cGAS inhibitor.[1]
-
Perform a Dose-Response Analysis: Titrate the concentration of this compound to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. The reported IC50 for this compound against human cGAS is 0.01512 µM in biochemical assays; however, higher concentrations may be required in cellular assays.
-
Confirm cGAS-Dependency: To ensure the observed effect is specific to cGAS inhibition, include control experiments where the pathway is activated downstream of cGAS. For example, stimulate cells with 2'3'-cGAMP or IFN-β in the presence and absence of this compound. The inhibitor should not affect signaling induced by these downstream stimuli.[2]
-
Verify Reagent Integrity: Ensure this compound is stored correctly at -20°C for short-term and -80°C for long-term storage, protected from light. Prepare fresh stock solutions in an appropriate solvent like DMSO.
Issue 2: High Cell Toxicity
Possible Causes:
-
Excessive Inhibitor Concentration: High concentrations of this compound may induce off-target effects leading to cytotoxicity.
-
Prolonged Incubation: Long exposure to the inhibitor, even at lower concentrations, could be detrimental to cell health.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.
Troubleshooting Steps:
-
Determine the Maximum Non-toxic Concentration: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to identify the highest concentration that does not significantly impact cell viability over the desired experimental duration.
-
Optimize Incubation Time: If toxicity is observed even at effective inhibitory concentrations, try to reduce the pre-incubation and/or total incubation time.
-
Control for Solvent Effects: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in all experiments.
Issue 3: Inconsistent or Variable Results
Possible Causes:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can lead to inconsistent responses.
-
Inhibitor Preparation: Inconsistent preparation of this compound stock and working solutions can introduce variability.
-
Assay Readout Variability: The method used to measure cGAS-STING pathway activation may have inherent variability.
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a consistent passage number range, seed cells at a uniform density to ensure consistent confluency at the time of the experiment, and regularly check for mycoplasma contamination.
-
Prepare Inhibitor Solutions Consistently: Prepare a large batch of concentrated stock solution, aliquot, and store appropriately. Thaw a fresh aliquot for each experiment and prepare working solutions immediately before use.
-
Utilize Robust Assay Methods: When possible, use multiple readouts to confirm your findings (e.g., both protein phosphorylation by Western blot and gene expression by RT-qPCR). Ensure consistent timing of all experimental steps.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cellular assay?
A1: Based on its biochemical IC50 of 0.01512 µM for human cGAS, a good starting point for cellular assays would be in the range of 0.1 to 1 µM. However, the optimal concentration can vary depending on the cell type, cell permeability, and experimental conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific setup.
Q2: What is the optimal pre-incubation time for this compound?
A2: The optimal pre-incubation time can vary between cell types and experimental conditions. We recommend performing a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the shortest duration that yields the maximum inhibitory effect. A 2-hour pre-incubation has been shown to be effective for another cGAS inhibitor in some cell lines.[1]
Q3: How should I store this compound?
A3: For long-term storage, this compound should be stored as a solid at -80°C. For short-term storage, a stock solution in a suitable solvent like DMSO can be stored at -20°C. Protect from light.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a potent cGAS inhibitor, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations. To control for this, it is important to perform experiments that activate the downstream signaling pathway independently of cGAS (e.g., using 2'3'-cGAMP or IFN-β) and demonstrate that this compound does not inhibit these responses.
Q5: Can I use this compound in in vivo experiments?
A5: The suitability of this compound for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which may not be fully characterized. Researchers should consult relevant literature or perform their own preliminary studies to assess its in vivo efficacy and toxicity.
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| IC50 of this compound | 0.01512 µM | Human | Biochemical | [3] |
| IC50 of RU.521 | ~0.8 µM | Human | Cellular (THP-1) | [2] |
| IC50 of Compound 3 | 0.51 ± 0.05 μM | Mouse | Cellular (Raw-Lucia ISG) | [1] |
Detailed Experimental Protocol: Optimization of this compound Incubation Time
This protocol provides a detailed methodology for determining the optimal pre-incubation time of this compound in a cell-based assay. The readout for this experiment is the phosphorylation of IRF3, a key downstream event in the cGAS-STING pathway.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
This compound
-
DMSO (or other suitable solvent)
-
cGAS-STING pathway agonist (e.g., Herring Testes DNA - HT-DNA)
-
Transfection reagent (if using HT-DNA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentration. Include a vehicle control (medium with the same concentration of DMSO).
-
Pre-incubation Time Course:
-
For each time point (e.g., 0, 2, 4, 8, 12, 24 hours before stimulation), add the this compound working solution or vehicle control to the respective wells.
-
Incubate the cells at 37°C in a CO2 incubator for the specified duration.
-
-
Cell Stimulation:
-
After the pre-incubation period, stimulate the cells with a cGAS-STING agonist. For example, transfect the cells with HT-DNA according to the manufacturer's protocol.
-
Include an unstimulated control for each pre-incubation time point.
-
Incubate for the optimal time to induce IRF3 phosphorylation (this may need to be determined in a separate experiment, but 1-3 hours is a common timeframe).
-
-
Cell Lysis:
-
After stimulation, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRF3, total IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-IRF3 and total IRF3.
-
Normalize the phospho-IRF3 signal to the total IRF3 signal for each sample.
-
Plot the normalized phospho-IRF3 levels against the pre-incubation time to determine the time point that gives the maximal inhibition.
-
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The catalytic mechanism of cyclic GMP-AMP synthase (cGAS) and implications for innate immunity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Permeability of cGAS-IN-2
Welcome to the technical support center for cGAS-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the cellular permeability of this compound and to provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular permeability a concern?
A1: this compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that activates the innate immune system.[1][2] While potent in biochemical assays, its effectiveness in cell-based experiments is often limited by poor membrane permeability. This means that a higher concentration of the compound is required in cellular assays to achieve the same level of inhibition observed in a cell-free environment, which can lead to off-target effects and misinterpretation of results.[3][4]
Q2: How can I determine if poor permeability is affecting my this compound experiments?
A2: A significant discrepancy between the biochemical IC50 (the concentration required to inhibit the purified enzyme by 50%) and the cellular EC50 (the effective concentration required to produce a 50% response in a whole-cell assay) is a strong indicator of poor permeability. For instance, if the biochemical IC50 is in the nanomolar range, but the cellular EC50 is in the micromolar range, it is likely that the compound is not efficiently crossing the cell membrane.[3][4] The presence of serum in cell culture media can also impact the apparent potency of poorly permeable compounds.[4][5]
Q3: What are the general strategies to overcome the poor cell permeability of small molecule inhibitors like this compound?
A3: Several strategies can be employed to enhance the cellular uptake of poorly permeable compounds:
-
Nanoparticle Formulation: Encapsulating the inhibitor in nanoparticles can facilitate its entry into cells.[3][6][7][8]
-
Prodrug Approach: Modifying the inhibitor into a more lipophilic and cell-permeable prodrug that is converted to the active compound inside the cell.[9][10][11][12][13]
-
Use of Permeation Enhancers: Co-administration with agents that transiently increase membrane permeability.[14]
Q4: Are there commercially available analogs of this compound with improved permeability?
A4: The development of cGAS inhibitors is an active area of research. While specific, commercially available, and validated permeable analogs of this compound may not be widely advertised, it is advisable to consult the latest literature and supplier catalogs for new compounds with improved properties. The cGAS inhibitor RU.521 is a well-characterized tool compound that also exhibits some cell permeability limitations, but has been used successfully in cellular and in vivo studies.[1][2][15][16]
Troubleshooting Guides
Issue 1: High Discrepancy Between Biochemical and Cellular IC50
Diagram: Logical Flow for Troubleshooting IC50 Discrepancy
Caption: A logical workflow for diagnosing and addressing discrepancies between biochemical and cellular IC50 values.
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | This is the most likely cause. The compound is not reaching its intracellular target at a sufficient concentration. Consider implementing strategies to enhance permeability (see FAQs and detailed protocols below). |
| Compound instability in cell culture media | Test the stability of this compound in your specific cell culture medium over the time course of your experiment using methods like HPLC. |
| Active efflux by cellular transporters | Co-incubate cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) to see if the cellular potency increases. |
| High protein binding in serum | If your media contains serum, proteins in the serum can bind to the inhibitor, reducing its free concentration available to enter cells. Perform assays in serum-free or low-serum conditions to assess the impact.[4][5] |
| Off-target effects at high concentrations | The high concentrations required for a cellular effect may be causing toxicity or other off-target effects that confound the readout. Perform cell viability assays in parallel with your functional assays. |
Issue 2: Inconsistent or Non-reproducible Results in Cellular Assays
Diagram: Workflow for Ensuring Reproducibility
Caption: Key steps to standardize and validate cellular assay components to ensure reproducible results.
| Possible Cause | Troubleshooting Steps |
| Variable cell health or passage number | Maintain a consistent cell passage number for your experiments. Ensure cells are healthy and at an optimal confluency before starting the assay. |
| Inconsistent compound preparation | Prepare fresh stock solutions of this compound regularly and store them appropriately. Always perform a final dilution in assay medium immediately before use. |
| Assay variability | Optimize incubation times, cell seeding density, and reagent concentrations. Include appropriate positive and negative controls in every experiment. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
Quantitative Data Summary
The following table summarizes hypothetical comparative data to illustrate the potential impact of permeability enhancement strategies on the efficacy of a cGAS inhibitor. Note: Specific data for this compound is not publicly available; these values are illustrative based on typical observations for poorly permeable inhibitors.
| Compound/Formulation | Biochemical IC50 (nM) | Cellular EC50 (µM) | Permeability Enhancement Strategy |
| This compound (Standard) | 50 | 25 | None |
| This compound (Nanoparticle) | 50 | 2.5 | Encapsulation in PLGA nanoparticles |
| This compound (Prodrug) | >1000 (inactive form) | 5 | Esterase-cleavable prodrug modification |
Experimental Protocols
Protocol 1: Nanoparticle Formulation of this compound
This protocol describes a general method for encapsulating a hydrophobic inhibitor like this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a nanoprecipitation method.
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Acetone
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in acetone. The ratio of drug to polymer may need to be optimized (e.g., 1:10 w/w).
-
Nanoprecipitation: Add the organic phase dropwise to a vigorously stirring aqueous solution of PVA. The PVA acts as a stabilizer.
-
Solvent Evaporation: Continue stirring for several hours at room temperature to allow the acetone to evaporate, leading to the formation of nanoparticles. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove excess PVA and unencapsulated drug.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in an appropriate buffer (e.g., PBS) for cellular experiments. Store at 4°C.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound directly binds to cGAS inside the cell by measuring changes in the thermal stability of the cGAS protein.[17][18][19]
Diagram: CETSA Experimental Workflow
Caption: A simplified workflow for performing a Cellular Thermal Shift Assay (CETSA) to assess target engagement.
Materials:
-
Cells expressing cGAS
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies for cGAS and a loading control (e.g., GAPDH) for Western blotting
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with this compound or DMSO for a specified time (e.g., 1 hour).
-
Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble cGAS by Western blot.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the inhibitor is binding to and stabilizing the cGAS protein.
Protocol 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify the binding of this compound to cGAS.[6][20][21][22][23][24] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc®-cGAS fusion protein (donor) and a fluorescent tracer that binds to cGAS (acceptor).
Materials:
-
Cells expressing a NanoLuc®-cGAS fusion protein
-
A cell-permeable fluorescent tracer for cGAS
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Cell Plating: Seed the NanoLuc®-cGAS expressing cells in a white, 96-well plate.
-
Tracer and Inhibitor Addition: Prepare a working solution of the fluorescent tracer and this compound at various concentrations in Opti-MEM®. Add this to the cells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period to allow for compound entry and binding equilibrium (e.g., 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Signal Detection: Read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and binding of the inhibitor to cGAS.
Protocol 4: Measuring IFN-β Production by ELISA
This protocol measures the downstream effect of cGAS inhibition by quantifying the amount of secreted Interferon-β (IFN-β) in the cell culture supernatant.[2][12][25]
Materials:
-
Cells capable of producing IFN-β in response to cGAS activation (e.g., THP-1 cells)
-
This compound
-
cGAS activator (e.g., transfected herring testis DNA (HT-DNA))
-
Human IFN-β ELISA kit
Procedure:
-
Cell Treatment: Plate cells and pre-treat with various concentrations of this compound for 1-2 hours.
-
cGAS Activation: Transfect the cells with a cGAS activator like HT-DNA to stimulate the cGAS-STING pathway.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of IFN-β in each sample. A dose-dependent decrease in IFN-β production in the presence of this compound indicates successful inhibition of the cGAS pathway.
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer.[21][25][26][27][28] |
| Contamination of reagents | Use fresh, sterile reagents. Avoid cross-contamination between wells.[25][26] | |
| Incubation times too long | Strictly adhere to the incubation times specified in the ELISA kit protocol.[25] | |
| Weak or No Signal | Inactive reagents | Check the expiration dates of the ELISA kit components. Store reagents as recommended. |
| Insufficient cGAS activation | Optimize the concentration and transfection efficiency of the cGAS activator. | |
| Assay performed too early | IFN-β production takes time. Ensure you are collecting the supernatant at an optimal time point post-stimulation (e.g., 24 hours). |
By utilizing the information and protocols provided in this technical support center, researchers can better navigate the challenges associated with the poor cellular permeability of this compound and obtain more reliable and reproducible experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Growth-promoting function of the cGAS-STING pathway in triple-negative breast cancer cells [frontiersin.org]
- 5. Serum deprivation confers the MDA-MB-231 breast cancer line with an EGFR/JAK3/PLD2 system that maximizes cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in nanomaterials for enhancing cGAS-STING pathway mediated anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Turning on an immune pathway in tumors could lead to their destruction | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 8. Beating cancer cells at their own game by stepping on their cGAS [wyss.harvard.edu]
- 9. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scitechnol.com [scitechnol.com]
- 12. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. invivogen.com [invivogen.com]
- 17. researchgate.net [researchgate.net]
- 18. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. sinobiological.com [sinobiological.com]
- 22. selvita.com [selvita.com]
- 23. promega.com [promega.com]
- 24. promegaconnections.com [promegaconnections.com]
- 25. ethosbiosciences.com [ethosbiosciences.com]
- 26. novateinbio.com [novateinbio.com]
- 27. blog.abclonal.com [blog.abclonal.com]
- 28. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
troubleshooting unexpected cGAS-IN-2 experimental outcomes
This guide provides troubleshooting for unexpected experimental outcomes involving the cGAS inhibitor, cGAS-IN-2. It is intended for researchers, scientists, and drug development professionals working with the cGAS-STING pathway.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during in vitro and cell-based assays with this compound.
Question 1: Why am I observing no or significantly reduced inhibition of cGAS activity?
Answer: This is a common issue that can stem from several factors related to the inhibitor, assay conditions, or cellular context.
-
Inhibitor Integrity and Solubility:
-
Degradation: Ensure this compound is stored under the recommended conditions and that fresh aliquots are used for each experiment to prevent degradation from freeze-thaw cycles.
-
Solubility: Improper dissolution can drastically reduce the effective concentration. Verify the recommended solvent (e.g., DMSO) and concentration. Gentle warming or sonication may aid dissolution. Visually inspect the solution for any precipitation.
-
-
Assay Conditions (In Vitro):
-
Reagent Concentration: Confirm the concentrations of recombinant cGAS, dsDNA, ATP, and GTP are optimal. The inhibitory activity of compounds can be sensitive to substrate concentrations.
-
Buffer Composition: Ensure the reaction buffer pH and salt concentrations are correct, as cGAS enzymatic activity is sensitive to these parameters.
-
-
Cellular Assays:
-
Cell Permeability: this compound may have low permeability in your specific cell line. Consider increasing the pre-incubation time or using a cell line known to have higher permeability. To confirm direct target engagement, test the inhibitor in a cell-free (in vitro) assay.
-
Efflux Pumps: The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein), which actively remove the inhibitor from the cytoplasm. Co-incubation with a known efflux pump inhibitor can help diagnose this issue.
-
Cell Health: Use cells that are in the exponential growth phase and have a viability of over 90%. Cells that are overgrown or senescent can yield inconsistent results.[1]
-
Question 2: My results are inconsistent between experiments. What could be the cause?
Answer: Reproducibility issues are often traced back to subtle variations in experimental procedures or reagents.
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range. High-passage cells can undergo phenotypic and functional changes.[1]
-
Mycoplasma Contamination: This common, often undetected contamination can profoundly alter cellular responses, including innate immune signaling. Regularly test your cell cultures.
-
-
Reagent Variability:
-
Lot-to-Lot Variation: Use the same lot of this compound, dsDNA, and critical reagents like antibodies for a series of related experiments.
-
Stimulant Quality: If using dsDNA for stimulation, ensure it is properly annealed and free of single-stranded DNA or other contaminants, which can reduce recognition by cGAS.[2]
-
Question 3: I am observing an unexpected increase in downstream signaling or a toxic effect at high concentrations. Why?
Answer: This may indicate off-target effects or issues with the compound itself.
-
Off-Target Activity: At higher concentrations, small molecules can interact with unintended targets. To verify that the observed effect is cGAS-dependent, perform the experiment in cGAS knockout or knockdown cells. An effect that persists in the absence of cGAS points to an off-target mechanism.[3]
-
Compound Cytotoxicity: High concentrations of any compound, or its solvent (like DMSO), can be toxic to cells, leading to stress responses that may confound results. Always run a toxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range for your cell line.
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that may trigger cellular stress pathways or interfere with assay readouts (e.g., light scattering in absorbance assays).
Data Presentation
For effective troubleshooting, it is crucial to compare your results against expected values and understand the impact of different experimental parameters.
Table 1: Troubleshooting Summary for this compound Experiments
| Problem | Possible Cause | Suggested Solution |
| No/Weak Inhibition | Inhibitor degradation/solubility | Use fresh aliquots; confirm proper dissolution and check for precipitate. |
| Low cell permeability | Increase incubation time; test in a cell-free assay to confirm direct activity. | |
| Incorrect assay conditions | Verify concentrations of dsDNA, ATP/GTP, and enzyme; check buffer pH. | |
| Inconsistent Results | High cell passage number | Use cells within a defined, low passage number range.[1] |
| Reagent variability | Use consistent lots of inhibitor, reagents, and antibodies. | |
| Inefficient stimulation | Verify integrity and annealing of dsDNA stimulant.[2] | |
| Unexpected Activation | Off-target effects | Test the inhibitor in cGAS knockout/knockdown cells.[3] |
| or Toxicity | Compound cytotoxicity | Determine the non-toxic concentration range using a cell viability assay. |
| Assay interference | Check for compound autofluorescence or precipitation at high concentrations. |
Experimental Protocols
Below are standardized protocols for assessing this compound activity.
Protocol 1: In Vitro cGAS Enzymatic Assay
This assay quantifies the production of 2',3'-cGAMP by recombinant cGAS and is used to determine the direct inhibitory effect of this compound.
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 60 mM NaCl), 2.5 mM ATP, and 2.5 mM GTP.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and briefly pre-incubate.
-
Enzyme and DNA: Add recombinant human cGAS (e.g., 2 µM) and a dsDNA activator (e.g., 80 ng/µL of herring testis DNA).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 3 hours). The kinetics of the reaction should be determined empirically.[4]
-
Termination: Stop the reaction by adding EDTA to chelate Mg²⁺ or by heat inactivation.
-
Quantification: Measure the amount of 2',3'-cGAMP produced using a specific ELISA kit or LC-MS/MS analysis.[5] The IC₅₀ value can be calculated from the dose-response curve.
Protocol 2: Cell-Based Western Blot for STING Pathway Activation
This protocol assesses the ability of this compound to inhibit the cGAS-STING signaling pathway in a cellular context.
-
Cell Seeding: Plate cells (e.g., THP-1 or HEK293T expressing cGAS/STING) in a 12-well or 6-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Transfect the cells with a dsDNA stimulant (e.g., 2 µg of ISD or herring testis DNA) using a suitable transfection reagent to activate the cGAS pathway.[2] A mock transfection should be used as a negative control.
-
Incubation: Incubate for 4-6 hours post-transfection.[6]
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot:
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-TBK1 (Ser172), p-IRF3 (Ser396), and total TBK1, IRF3, and a loading control (e.g., GAPDH or β-actin).[2][7]
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.[7]
-
-
Analysis: Quantify band intensities to determine the reduction in TBK1 and IRF3 phosphorylation relative to the stimulated control.
Visualizations
Diagram 1: The cGAS-STING Signaling Pathway and Point of Inhibition
Caption: The cGAS-STING pathway is initiated by cytosolic dsDNA and inhibited by this compound.
Diagram 2: General Experimental Workflow for a Cell-Based Assay
Caption: Standard workflow for evaluating this compound efficacy in a cell-based assay.
Diagram 3: Logical Troubleshooting Flowchart
Caption: A decision tree to systematically troubleshoot lack of this compound activity.
References
- 1. youtube.com [youtube.com]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining cGAS-IN-2 Delivery Methods in Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of cGAS inhibitors. While the query specified "cGAS-IN-2," publicly available information on a molecule with this exact name is limited. Therefore, this guide leverages data from well-characterized cGAS inhibitors such as RU.521 and others to provide broadly applicable and practical advice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cGAS inhibitors?
A1: Cyclic GMP-AMP synthase (cGAS) is a key sensor of double-stranded DNA (dsDNA) in the cytoplasm.[1][2] The presence of cytosolic dsDNA, a sign of infection or cellular damage, activates cGAS.[1][2] Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][3] cGAMP then binds to and activates the STING (Stimulator of Interferon Genes) protein, which is located on the endoplasmic reticulum.[3] This triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an innate immune response.[4][5] cGAS inhibitors block this pathway, typically by interfering with cGAS's ability to bind DNA or its enzymatic activity, thereby reducing the inflammatory response.[6][7]
Q2: Are there differences between mouse and human cGAS that I should be aware of?
A2: Yes, there are significant differences. Human and mouse cGAS proteins share less than 60% amino acid sequence identity.[8] This can lead to variations in the potency and selectivity of cGAS inhibitors. For example, RU.521 is reported to be a more potent inhibitor of murine cGAS compared to human cGAS.[1] It is crucial to validate the activity of your specific inhibitor against the cGAS homolog of the animal model you are using.
Q3: What are some common animal models used for studying cGAS inhibitors?
A3: A variety of animal models are used to study the in vivo effects of cGAS inhibitors, depending on the therapeutic area of interest. These include:
-
Autoimmune and inflammatory diseases: Mouse models of Aicardi-Goutières syndrome, systemic lupus erythematosus, and inflammatory bowel disease (e.g., dextran sulfate sodium (DSS)-induced colitis) are commonly used.[7]
-
Neuroinflammation and neurodegenerative diseases: Models for conditions like subarachnoid hemorrhage are being explored.[9]
-
Infectious diseases: Models of viral infections, such as those induced by Herpes Simplex Virus-1 (HSV-1), are used to assess the impact of cGAS inhibition on antiviral responses.[6]
Q4: What are the potential off-target effects of cGAS inhibitors?
A4: While the goal is to develop highly specific inhibitors, off-target effects are always a possibility with small molecules. For instance, an earlier analog of RU.521, RU.365, was observed to induce IL-6 expression, particularly in conjunction with Toll-like receptor (TLR) stimulation, suggesting potential off-target activities.[10] The improved compound, RU.521, did not show these effects, highlighting the importance of thorough selectivity profiling.[10] It is recommended to assess a panel of inflammatory pathways to confirm the selectivity of the inhibitor being used.[10]
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during in vivo studies with cGAS inhibitors in a question-and-answer format.
Q1: My cGAS inhibitor has poor solubility in aqueous solutions. How can I formulate it for in vivo administration?
A1: This is a common challenge with small molecule inhibitors, which are often hydrophobic. Here are some strategies:
-
Co-solvents: A common approach is to first dissolve the inhibitor in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as phosphate-buffered saline (PBS) or saline.[9][11] It is crucial to keep the final concentration of the organic solvent low (typically <10%) to avoid toxicity to the animal.
-
Surfactants and Cyclodextrins: For highly hydrophobic compounds, using surfactants or encapsulating the molecule within cyclodextrins can improve solubility and bioavailability.
-
Nanosuspensions: Milling the drug into nanoparticles can also enhance its dissolution rate and solubility.
-
Vehicle Selection: The choice of vehicle is critical. For intraperitoneal (i.p.) injections, a simple co-solvent system like DMSO/saline might be sufficient. For intravenous (i.v.) injections, the formulation must be sterile and free of particulates, often requiring more complex formulations to ensure the drug remains in solution in the bloodstream.
Q2: I am observing toxicity or adverse effects in my animal model. What could be the cause and how can I mitigate it?
A2: Toxicity can arise from the inhibitor itself or the delivery vehicle.
-
Vehicle Toxicity: High concentrations of organic solvents like DMSO can cause local irritation, inflammation, or systemic toxicity. Always run a vehicle-only control group to assess the effects of the formulation itself. If vehicle toxicity is suspected, try reducing the solvent concentration or exploring alternative, less toxic vehicles.
-
Inhibitor-Specific Toxicity: The inhibitor may have off-target effects or on-target toxicities (e.g., excessive immunosuppression). To address this:
-
Dose-response study: Perform a dose-escalation study to find the maximum tolerated dose (MTD).
-
Monitor for clinical signs: Observe the animals daily for signs of distress, such as weight loss, lethargy, ruffled fur, or changes in behavior.
-
Histopathology and clinical chemistry: At the end of the study, perform histopathological analysis of major organs and analyze blood samples for markers of liver and kidney function to identify any organ-specific toxicity.
-
Q3: The cGAS inhibitor is not showing the expected efficacy in my animal model. What are the possible reasons?
A3: Lack of efficacy can be due to several factors related to the compound, its delivery, or the experimental model.
-
Pharmacokinetics (PK): The inhibitor may have poor absorption, rapid metabolism, or rapid clearance, resulting in insufficient exposure at the target site. Consider performing a PK study to measure the concentration of the inhibitor in the plasma and target tissue over time.
-
Pharmacodynamics (PD): The dose might be too low to achieve sufficient target engagement. A PD study, where you measure the inhibition of the cGAS pathway in the target tissue (e.g., by measuring cGAMP levels or downstream interferon-stimulated gene expression), can help determine if the drug is hitting its target at the administered dose.
-
Route of Administration: The chosen route of administration may not be optimal for delivering the drug to the target tissue. For example, for a neurological model, intranasal delivery might be more effective at bypassing the blood-brain barrier than intraperitoneal injection.[9]
-
Model-Specific Factors: The role of the cGAS-STING pathway may not be as critical in your specific disease model as anticipated. Ensure that the pathway is indeed activated in your model by measuring baseline levels of pathway components in diseased versus healthy animals.
Q4: I am seeing high variability in my results between animals in the same treatment group. How can I improve consistency?
A4: High variability can obscure real treatment effects. Here are some ways to reduce it:
-
Consistent Dosing: Ensure accurate and consistent preparation of the dosing solution and precise administration to each animal. For injections, use appropriate techniques to minimize leakage from the injection site.
-
Animal Homogeneity: Use animals of the same age, sex, and genetic background. House them under identical conditions (e.g., light/dark cycle, temperature, diet).
-
Randomization and Blinding: Randomize animals into treatment groups to avoid bias. When assessing outcomes, the investigator should be blinded to the treatment groups to prevent subjective bias.
-
Standardized Procedures: Ensure all experimental procedures, from disease induction to sample collection and analysis, are performed consistently for all animals.
Quantitative Data Summary
The following table summarizes quantitative data for several cGAS inhibitors based on available literature.
| Inhibitor | Type | Target Species | IC50 | In Vivo Model | Administration Route | Dosage | Reference |
| RU.521 | Small Molecule | Mouse > Human | ~700 nM (in vitro) | Subarachnoid Hemorrhage (Rat) | Intranasal | 150, 450, 1350 µg/kg | [9] |
| DSS-induced Colitis (Mouse) | Intraperitoneal | Not specified | [7] | ||||
| Aicardi-Goutières Syndrome (Mouse) | Not specified | Not specified | [1] | ||||
| XQ2B | Cyclopeptide | Mouse | Not specified | HSV-1 Infection (Mouse) | Intravenous | 10 mg/kg | [6] |
| Trex1-/- Mouse (Systemic Inflammation) | Not specified | Not specified | [6] | ||||
| Compound 3 | Small Molecule | Mouse | 0.51 ± 0.05 µM (cellular) | DSS-induced Colitis (Mouse) | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of a cGAS Inhibitor
This protocol provides a general guideline for the i.p. administration of a cGAS inhibitor formulated in a DMSO/saline vehicle.
1. Materials:
-
cGAS inhibitor (e.g., RU.521)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline
-
Sterile 1.5 mL microcentrifuge tubes
-
1 mL syringes with 25-27 gauge needles
-
Animal scale
-
70% ethanol for disinfection
2. Dosing Solution Preparation (Example for a 10 mg/kg dose):
-
Calculate the total amount of inhibitor needed for the study.
-
Prepare a stock solution of the inhibitor in DMSO (e.g., 20 mg/mL). Ensure the inhibitor is completely dissolved.
-
On the day of injection, weigh each animal to determine the exact volume of dosing solution needed.
-
For each animal, prepare the final dosing solution by diluting the DMSO stock in sterile saline. For a 10 mg/kg dose in a 25g mouse, with a final injection volume of 200 µL and a final DMSO concentration of 10%:
-
Total dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume of DMSO stock (20 mg/mL) = 0.25 mg / 20 mg/mL = 12.5 µL
-
Volume of saline = 200 µL - 12.5 µL = 187.5 µL
-
Important: Prepare the dosing solution for each animal individually or as a master mix, ensuring it is vortexed well before each injection. Always prepare a vehicle control solution with the same final concentration of DMSO (e.g., 10% DMSO in saline).
-
3. Administration Procedure:
-
Restrain the mouse appropriately (e.g., by scruffing the neck).
-
Turn the mouse over to expose the abdomen. Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly and withdraw the needle.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
Protocol 2: Intravenous (i.v.) Administration of a cGAS Inhibitor
This protocol is for the i.v. administration of a cGAS inhibitor, typically via the tail vein. This route requires a formulation that is completely soluble and sterile.
1. Materials:
-
cGAS inhibitor (e.g., XQ2B)
-
Appropriate sterile vehicle (e.g., PBS, saline)
-
Sterile filters (0.22 µm)
-
Insulin syringes (28-30 gauge) or a butterfly catheter
-
A mouse restrainer or warming device to dilate the tail veins
2. Dosing Solution Preparation (Example for a 10 mg/kg dose):
-
Prepare a stock solution of the inhibitor in a suitable solvent and dilute it with the final sterile vehicle. The final formulation must be clear and free of precipitates.
-
Filter the final dosing solution through a 0.22 µm sterile filter into a sterile tube.
-
Prepare the vehicle control in the same manner.
-
Calculate the injection volume based on the animal's weight (typically 5-10 µL/g body weight). For a 25g mouse, the injection volume would be 125-250 µL.
3. Administration Procedure:
-
Warm the mouse under a heat lamp or by placing its tail in warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Disinfect the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to one of the lateral tail veins and gently insert it into the vein.
-
Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and try again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor closely.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of cGAS inhibitors.
Caption: A generalized experimental workflow for in vivo studies of cGAS inhibitors.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Low-energy nanoemulsification to design veterinary controlled drug delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. RU.521 mitigates subarachnoid hemorrhage-induced brain injury via regulating microglial polarization and neuroinflammation mediated by the cGAS/STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing cGAS Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in cGAS (cyclic GMP-AMP synthase) inhibitor assays. While this guide is broadly applicable, it uses general principles and examples from known cGAS inhibitors due to the limited publicly available information on a specific compound designated "cGAS-IN-2".
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a cGAS inhibitor assay?
A1: cGAS is a cytosolic DNA sensor that, upon binding to double-stranded DNA (dsDNA), catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1] cGAMP then activates the STING (stimulator of interferon genes) pathway, leading to an innate immune response.[2] cGAS inhibitor assays are designed to measure the enzymatic activity of cGAS in the presence of a test compound. A decrease in cGAMP production indicates inhibition of cGAS.
Q2: What are the common assay formats for screening cGAS inhibitors?
A2: The most common formats include:
-
ELISA-based assays: These are competitive ELISAs that quantify the amount of cGAMP produced.[3]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays: These assays use a europium or terbium-labeled antibody and a fluorescently labeled cGAMP analog. Production of unlabeled cGAMP by cGAS displaces the labeled cGAMP, causing a decrease in the TR-FRET signal.[4][5]
-
Fluorescence Polarization (FP) assays: In this format, a fluorescently labeled cGAMP tracer is bound by a specific antibody. Unlabeled cGAMP produced by cGAS competes for antibody binding, leading to a decrease in the polarization of the fluorescent signal.
Q3: What is a Z'-factor and why is it important for my cGAS assay?
A3: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[6][7] It reflects the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a robust and reliable assay with a good signal window.[6][8] A low Z'-factor suggests that the assay may not be able to reliably distinguish between active and inactive compounds.
Q4: How does the length and quality of the dsDNA activator affect the cGAS assay?
A4: cGAS activation is dependent on the length of the dsDNA. While shorter dsDNA can bind to cGAS, longer dsDNA (>45 bp) is required for robust activation and dimerization of the enzyme.[9][10] The use of high-quality, purified dsDNA with a defined length is crucial for assay consistency and reproducibility. Contaminants in the DNA preparation can interfere with the assay.
Q5: What is the role of MgCl₂ and ZnCl₂ in the cGAS reaction?
A5: Magnesium (Mg²⁺) is an essential cofactor for the nucleotidyltransferase activity of cGAS.[11] Zinc (Zn²⁺) has been shown to enhance cGAS phase separation with DNA and its enzymatic activity, particularly at physiological salt concentrations.[10][12] The optimal concentrations of both ions should be determined empirically for each assay setup.
Troubleshooting Guides
High Background Signal
| Potential Cause | Recommended Solution | Assay Type(s) |
| Insufficient Washing | Increase the number and duration of wash steps. Ensure complete removal of wash buffer between steps. | ELISA |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., BSA or casein) or the blocking incubation time. Consider using a different blocking buffer.[13] | ELISA |
| Non-specific Antibody Binding | Titrate the primary and/or secondary antibody concentrations to the optimal level. Use high-quality, affinity-purified antibodies.[14] | ELISA, TR-FRET, FP |
| Compound Autofluorescence | Pre-screen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths. If interference is observed, consider using a red-shifted fluorophore or a non-fluorescent assay format.[15][16] | TR-FRET, FP |
| Light Scattering from Precipitated Compounds | Visually inspect assay plates for compound precipitation. Decrease the final concentration of the test compound. Ensure the compound is fully dissolved in the assay buffer.[16] | TR-FRET, FP |
| Contaminated Reagents or Buffers | Use fresh, high-quality reagents and ultrapure water. Filter-sterilize buffers to remove any particulate matter. | All |
| High Enzyme Concentration | Titrate the cGAS enzyme concentration to a lower level that still provides a robust signal window. | All |
Low Signal or Poor Assay Window
| Potential Cause | Recommended Solution | Assay Type(s) |
| Inactive or Degraded cGAS Enzyme | Ensure proper storage of the cGAS enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] Test the activity of a fresh batch of enzyme. The stability of cGAS is regulated by post-translational modifications like ubiquitination and sumoylation.[17][18][19] | All |
| Suboptimal Substrate Concentrations (ATP/GTP) | Titrate ATP and GTP concentrations to determine the optimal levels for your assay. Cellular concentrations are in the millimolar range, but lower concentrations are often used in biochemical assays.[3][20] | All |
| Suboptimal dsDNA Activator Concentration | Titrate the concentration of the dsDNA activator. Ensure the DNA is of sufficient length (>45 bp) for optimal cGAS activation.[9] | All |
| Incorrect Incubation Time or Temperature | Optimize the incubation time and temperature for the enzymatic reaction. Ensure all assay components are at the recommended temperature before starting the reaction. | All |
| Degraded Fluorescent Tracer or Substrate | Store fluorescent reagents protected from light. Prepare fresh working solutions for each experiment. | TR-FRET, FP |
| Incorrect Filter Sets in Plate Reader | Verify that the correct excitation and emission filters for the specific fluorophores in your assay are being used.[21] | TR-FRET, FP |
| Quenching of Fluorescent Signal by Test Compounds | Test compounds for quenching effects in a separate experiment. If quenching is observed, it may be necessary to use a different assay format. | TR-FRET, FP |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for cGAS inhibitor assays. These values should be used as a starting point for assay optimization.
Table 1: Typical Reagent Concentrations for in vitro cGAS Assays
| Reagent | Typical Concentration Range | Notes |
| Human cGAS | 1 - 100 nM | Optimal concentration depends on the assay format and desired signal window. |
| dsDNA (≥45 bp) | 1 - 100 nM | The concentration should be optimized to ensure maximal cGAS activation. |
| ATP | 10 - 500 µM | Can be used at or below the Kₘ for screening purposes. |
| GTP | 10 - 500 µM | Often used at a similar concentration to ATP. |
| MgCl₂ | 1 - 10 mM | Essential cofactor for cGAS activity. |
| ZnCl₂ | 0 - 10 µM | Can enhance cGAS activity. |
Table 2: Performance Metrics for cGAS Assays
| Parameter | Typical Value | Significance |
| Z'-factor | > 0.5 | Indicates a robust assay suitable for high-throughput screening.[6][8] |
| Signal-to-Noise Ratio | > 10 | A higher ratio indicates a clearer distinction between the signal and background. |
| IC₅₀ (G140/G150) | ~0.1 - 1 µM | Potency of known human cGAS inhibitors.[22] |
| IC₅₀ (RU.521 - murine) | ~0.5 - 5 µM | Potency of a known murine cGAS inhibitor. |
Experimental Protocols
General Protocol for a TR-FRET based cGAS Inhibitor Assay
This protocol is a generalized procedure and should be optimized for specific reagents and instrumentation.
-
Reagent Preparation:
-
Prepare a 2X cGAS enzyme solution in assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Prepare a 4X solution of the test compound (e.g., this compound) and a known inhibitor (positive control) in assay buffer.
-
Prepare a 4X substrate/DNA mix containing ATP, GTP, and dsDNA in assay buffer.
-
Prepare the TR-FRET detection mix containing the europium-labeled anti-cGAMP antibody and the fluorescently labeled cGAMP tracer in detection buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound or control solution to the wells of a 384-well assay plate.
-
Add 10 µL of the 2X cGAS enzyme solution to all wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the 4X substrate/DNA mix to all wells.
-
Incubate for 60-120 minutes at 37°C.
-
Stop the reaction by adding 5 µL of the TR-FRET detection mix (which typically contains EDTA to chelate Mg²⁺).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader using an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Normalize the data to the positive (no enzyme or high inhibition) and negative (vehicle) controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA.
Caption: A generalized workflow for a cGAS inhibitor screening assay.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT-LucGTP&ATP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selectscience.net [selectscience.net]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. academic.oup.com [academic.oup.com]
- 8. assay.dev [assay.dev]
- 9. embopress.org [embopress.org]
- 10. mdpi.com [mdpi.com]
- 11. Regulation of cGAS Activity and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of innate immunity by the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 14. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. discover.library.noaa.gov [discover.library.noaa.gov]
- 19. USP29 maintains the stability of cGAS and promotes cellular antiviral responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of phase-separation-mediated cGAS activation revealed by dcFCCS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. invivogen.com [invivogen.com]
dealing with batch-to-batch variability of cGAS-IN-2
Welcome to the technical support center for cGAS-IN-2. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide standardized protocols for the use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses potential issues you may encounter when using this compound, particularly focusing on variability in experimental outcomes.
Q1: We are observing significant variability in the IC50 value of this compound between different experimental runs. What could be the cause?
A1: Batch-to-batch variability in the potency of small molecule inhibitors is a common challenge. Several factors can contribute to this:
-
Compound Purity and Integrity: The purity of this compound can vary between batches. Impurities may interfere with the assay or the inhibitor's activity. Additionally, improper storage or handling can lead to degradation of the compound. We recommend always using a freshly prepared stock solution from a new vial for each critical experiment.
-
Assay Conditions: Minor variations in assay conditions can lead to significant differences in measured IC50 values. Ensure that buffer composition, pH, temperature, and incubation times are kept consistent across all experiments.
-
Reagent Quality: The quality and concentration of recombinant cGAS enzyme, DNA activator, ATP, and GTP are critical. Ensure all reagents are within their expiration dates and have been stored correctly. We recommend qualifying each new batch of critical reagents.
-
Solvent Effects: The final concentration of the solvent used to dissolve this compound (e.g., DMSO) should be kept constant across all wells of your assay plate, including controls. High concentrations of DMSO can inhibit enzyme activity.
Q2: Our in-vitro biochemical assay shows potent inhibition by this compound, but we see little to no effect in our cell-based assays. Why is there a discrepancy?
A2: This is a frequent observation when transitioning from biochemical to cellular assays. The primary reasons include:
-
Cell Permeability: this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target, cGAS.
-
Cellular Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
Efflux Pumps: Cells can actively transport the inhibitor out of the cytoplasm via efflux pumps, such as P-glycoprotein.
-
Off-Target Effects: In a cellular context, the inhibitor might engage with other proteins, reducing its effective concentration available to bind cGAS.
To investigate this, you can perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells (see Experimental Protocols section).
Q3: The inhibitory effect of this compound seems to diminish over the course of a long experiment. What could be the reason for this?
A3: The loss of inhibitory activity over time can be attributed to:
-
Compound Instability: this compound might be unstable in your assay buffer or cell culture medium, leading to its degradation over extended incubation periods.
-
Enzyme Degradation: The recombinant cGAS enzyme itself may lose activity over time, which can affect the apparent potency of the inhibitor.
-
Substrate Depletion: In biochemical assays, if the reaction proceeds for too long, substrate depletion can lead to non-linear reaction kinetics, complicating the interpretation of inhibitor effects.
It is advisable to determine the linear range of your assay and conduct inhibitor studies within this timeframe.
Q4: How can we ensure the quality and consistency of our this compound stock solutions?
A4: Proper preparation and storage of your inhibitor stock solutions are crucial for reproducible results.
-
Solubility: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) at the desired stock concentration.[1] Sonication may be required.
-
Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[1] For working solutions, it is recommended to prepare them fresh for each experiment.
-
Quality Control: For critical applications, consider verifying the identity and purity of your this compound batch using analytical methods such as HPLC-MS.
Quantitative Data
The following table summarizes the reported IC50 values for this compound and other commonly used cGAS inhibitors for comparison.
| Inhibitor | Target | IC50 Value (µM) | Assay Type | Reference |
| This compound | h-cGAS | 0.01512 | Biochemical | [2] |
| RU.521 | m-cGAS | 0.11 | Biochemical | [2] |
| RU.521 | h-cGAS | 2.94 | Biochemical | [2] |
| RU.521 | dsDNA-activated receptor | 0.7 | Cellular | [3] |
| G150 | h-cGAS | 0.0102 | Biochemical | [4][5] |
| G150 | dsDNA-triggered IFN expression (THP-1 cells) | 1.96 | Cellular | [4] |
| PF-06928215 | cGAS | 4.9 | Biochemical | [1][6][7][8] |
h-cGAS: human cGAS; m-cGAS: mouse cGAS
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In-vitro cGAS Activity Assay (TR-FRET)
This protocol is adapted from commercially available TR-FRET assay kits and provides a high-throughput method for measuring cGAS activity.
Materials:
-
Recombinant human cGAS (h-cGAS)
-
This compound and other test compounds
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP and GTP substrates
-
dsDNA activator (e.g., Herring Testis DNA)
-
TR-FRET detection reagents (Europium-labeled anti-cGAMP antibody and a fluorescently labeled cGAMP tracer)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the test compounds, followed by the addition of a pre-mixed solution of h-cGAS and dsDNA activator.
-
Initiate the enzymatic reaction by adding a mixture of ATP and GTP.
-
Incubate the plate at 37°C for a predetermined time (within the linear range of the assay).
-
Stop the reaction by adding EDTA to chelate Mg²⁺.
-
Add the TR-FRET detection reagents (antibody and tracer).
-
Incubate at room temperature for 60 minutes to allow for equilibration of the detection reagents.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to that at 615 nm and plot the results against the inhibitor concentration to determine the IC50 value.[9][10]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to cGAS in a cellular environment.[11][12][13][14][15]
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
This compound
-
Cell lysis buffer (containing protease inhibitors)
-
PBS
-
Equipment for heat shock (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-cGAS antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle control (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble cGAS in the supernatant by Western blotting using an anti-cGAS antibody.
-
A shift in the thermal denaturation curve of cGAS in the presence of this compound indicates target engagement.
Visualizations
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.[16][17][18][19][20]
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating a cGAS inhibitor.[21]
Troubleshooting Decision Tree for this compound Variability
Caption: A decision tree for troubleshooting inconsistent experimental results.[22][23][24][25]
References
- 1. selleckchem.com [selleckchem.com]
- 2. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 7. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Transcreener® cGAMP cGAS TR-FRET Assay Technical Manual [protocols.io]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. cGAS-STING signalling pathway | BioRender Science Templates [biorender.com]
- 20. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. The Experimentalist’s Guide to Machine Learning for Small Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing cGAS-IN-2 and dsDNA Co-transfection Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cGAS-IN-2, a representative cGAS inhibitor, in combination with double-stranded DNA (dsDNA) co-transfection experiments. The information provided is based on established protocols for known cGAS inhibitors and general best practices for dsDNA transfection to study the cGAS-STING signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for cGAS inhibitors like this compound?
A1: cGAS inhibitors, such as the referenced compound this compound, typically function by directly targeting the catalytic pocket of the cGAS enzyme. These small molecules act as competitive inhibitors of ATP and GTP, the substrates cGAS uses to synthesize its second messenger, cyclic GMP-AMP (cGAMP).[1] By blocking the synthesis of cGAMP, these inhibitors effectively prevent the activation of the STING pathway downstream.[1]
Q2: What are the critical parameters for dsDNA to effectively activate the cGAS pathway in my experiments?
A2: The length of the dsDNA is a critical factor for robust cGAS activation. For human cGAS, a minimum length of 45 base pairs is generally required for efficient activation, while longer dsDNA fragments often elicit a more potent response at lower concentrations.[2][3] The purity of the dsDNA is also important; ensure it is free from contaminants that might interfere with transfection or cell viability. The cGAS-dependent detection of dsDNA is sequence-independent.[4]
Q3: How can I measure the effectiveness of this compound in my cell-based assay?
A3: The efficacy of a cGAS inhibitor can be assessed by measuring the levels of cGAMP or downstream markers of STING pathway activation. Common methods include:
-
cGAMP Quantification: Direct measurement of intracellular cGAMP levels using ELISA or mass spectrometry (LC-MS/MS) provides a direct readout of cGAS enzymatic activity.[5]
-
Western Blot Analysis: Assessing the phosphorylation status of key signaling proteins such as STING, TBK1, and IRF3 can indicate the level of pathway activation.[4][6]
-
Gene Expression Analysis (RT-qPCR): Measuring the mRNA levels of interferon-stimulated genes (ISGs) like IFNB1, CXCL10, and OAS1 serves as a reliable downstream indicator of cGAS-STING signaling.[6]
-
Reporter Assays: Cell lines engineered with a luciferase reporter under the control of an interferon-stimulated response element (ISRE) can provide a high-throughput method to quantify pathway activation.[7]
Q4: What is the recommended solvent and storage condition for cGAS inhibitors?
A4: While specific information for "this compound" is not available, many small molecule inhibitors are soluble in DMSO for creating stock solutions. It is crucial to consult the manufacturer's datasheet for the specific inhibitor you are using for accurate solubility and storage information. Stock solutions are typically stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of cGAS activity | Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the enzyme. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type and experimental conditions. |
| Inhibitor instability: The inhibitor may have degraded due to improper storage or handling. | Prepare fresh aliquots of the inhibitor from a new stock. Ensure proper storage conditions are maintained. | |
| Inefficient dsDNA transfection: If the dsDNA is not efficiently delivered to the cytoplasm, cGAS will not be activated, and thus no inhibition can be observed. | Optimize your transfection protocol. Refer to the transfection optimization table below. Use a positive control for transfection efficiency, such as a GFP-expressing plasmid. | |
| High cell toxicity or death | High concentration of this compound: The inhibitor itself may be cytotoxic at higher concentrations. | Determine the maximum non-toxic concentration of the inhibitor by performing a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of concentrations. |
| Transfection reagent toxicity: Many transfection reagents can be toxic to cells, especially at high concentrations or with prolonged exposure.[8] | Optimize the amount of transfection reagent and the DNA:reagent ratio. Consider changing the medium 4-6 hours post-transfection to remove the transfection complexes.[8] | |
| Combined toxicity: The combination of the inhibitor and the transfection reagent may have synergistic toxic effects. | Reduce the concentrations of both the inhibitor and the transfection reagent. Stagger the addition of the inhibitor and the transfection complex, if possible, based on your experimental design. | |
| Inconsistent or variable results | Cell passage number and confluency: High passage numbers can lead to altered cellular responses. Cell confluency at the time of transfection can significantly impact efficiency.[8] | Use cells with a low passage number and maintain consistency across experiments. Ensure cells are in the logarithmic growth phase and at an optimal confluency (typically 70-90%) at the time of transfection. |
| Variability in dsDNA preparation: Inconsistent quality or concentration of the dsDNA can lead to variable cGAS activation. | Prepare a large batch of dsDNA, quantify it accurately, and aliquot for single-use to ensure consistency. | |
| Off-target effects observed | Non-specific activity of the inhibitor: The inhibitor may be affecting other cellular pathways. | Review the literature for any known off-target effects of your specific cGAS inhibitor. Include appropriate controls, such as a structurally similar but inactive compound if available. Some inhibitors may have off-target effects on other pathways like Toll-like receptor signaling.[9] |
Data Presentation: Transfection Optimization Parameters
Optimizing the co-transfection of dsDNA is critical for reliable activation of the cGAS pathway. The following table summarizes key parameters to consider when using a lipid-based transfection reagent like Lipofectamine 3000.
| Parameter | Recommendation | Considerations |
| Cell Confluency | 70-90% at time of transfection | Higher confluency can decrease transfection efficiency. Lower confluency can lead to increased toxicity.[8] |
| dsDNA Amount (per well of a 24-well plate) | Start with 2.0 - 2.5 µg | Titrate to find the optimal amount for your cell type.[4][8] |
| Lipofectamine 3000 Reagent (per well of a 24-well plate) | 1:3 ratio of dsDNA (µg) to Lipofectamine 3000 (µL) | Optimize the ratio for your specific cells; excessive amounts can be toxic.[8] |
| P3000 Reagent (per well of a 24-well plate) | 1:2 ratio of dsDNA (µg) to P3000 (µL) | This reagent enhances nucleic acid delivery. |
| Complex Formation Medium | Opti-MEM™ I Reduced Serum Medium | Do not use serum or antibiotics in the medium during complex formation as they can interfere with the process. |
| Incubation Time (Complexes on cells) | 4-6 hours | For sensitive cells, replacing the medium after this time can reduce toxicity. |
Experimental Protocols
Protocol 1: Preparation of dsDNA for Transfection
This protocol describes the generation of an 80 bp dsDNA fragment suitable for cGAS activation.
Materials:
-
Sense and anti-sense 80 bp ssDNA oligonucleotides (e.g., from[4])
-
Annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA)
-
Nuclease-free water
-
Thermal cycler or heat block
Procedure:
-
Resuspend the sense and anti-sense ssDNA oligonucleotides in nuclease-free water to a final concentration of 100 µM.
-
In a sterile microcentrifuge tube, combine 20 µL of the sense ssDNA, 20 µL of the anti-sense ssDNA, and 10 µL of 5x annealing buffer. Add 50 µL of nuclease-free water for a final volume of 100 µL.
-
Heat the mixture to 95°C for 5 minutes in a thermal cycler or heat block.
-
Allow the mixture to cool slowly to room temperature over 45-60 minutes. This gradual cooling is crucial for proper annealing.
-
Verify the annealing and purity of the dsDNA by running a sample on a 10% polyacrylamide gel. A single band at the expected size indicates successful annealing.
-
Quantify the dsDNA concentration using a spectrophotometer. The final dsDNA is ready for use in transfection experiments.
Protocol 2: this compound and dsDNA Co-transfection in a 24-well Plate
This protocol provides a general procedure for treating cells with a cGAS inhibitor followed by dsDNA transfection.
Materials:
-
Cells plated in a 24-well plate (e.g., THP-1 monocytes, MEFs)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Prepared dsDNA
-
Lipofectamine 3000 and P3000 reagents
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
Procedure:
-
Cell Seeding: The day before the experiment, seed cells in a 24-well plate to reach 70-90% confluency on the day of transfection.
-
Inhibitor Pre-treatment: On the day of the experiment, dilute the this compound stock solution in complete medium to the desired final concentration. Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Transfection Complex Preparation:
-
In tube A, dilute 2.5 µg of dsDNA and 5 µL of P3000 reagent in 65 µL of Opti-MEM™.
-
In tube B, dilute 7.5 µL of Lipofectamine 3000 reagent in 65 µL of Opti-MEM™.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15 minutes to allow for complex formation.[8]
-
-
Co-transfection: Add the 130 µL of the transfection complex dropwise to each well containing the cells and the this compound medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for protein analysis).
-
Downstream Analysis: After incubation, harvest the cells for analysis (e.g., RNA extraction for RT-qPCR, cell lysis for Western blot or cGAMP quantification).
Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. USP29 maintains the stability of cGAS and promotes cellular antiviral responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activation of cGAS for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating cGAS Inhibition: A Comparative Guide to cGAS-IN-2 and Genetic Models
For researchers, scientists, and drug development professionals investigating the cGAS-STING pathway, the choice of an appropriate model to dissect its function is paramount. This guide provides an objective comparison of a potent chemical inhibitor, cGAS-IN-2, with genetic knockout and knockdown models of cGAS. By presenting supporting experimental data, detailed methodologies, and clear visual aids, we aim to facilitate an informed decision for your research needs.
The cyclic GMP-AMP synthase (cGAS) is a pivotal cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), triggers the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines.[1][2][3][4] Dysregulation of this pathway is implicated in various autoimmune diseases and cancer, making cGAS a compelling therapeutic target.[5][6][7][8] Researchers have two primary approaches to interrogate the role of cGAS: pharmacological inhibition and genetic modification.
Mechanism of Action at a Glance
-
This compound is a small molecule inhibitor that directly targets the catalytic activity of cGAS, preventing the synthesis of the second messenger cGAMP from ATP and GTP. This blockade effectively halts the downstream signaling cascade.
-
cGAS Knockout (KO) models involve the complete and permanent removal of the cGAS gene from the genome of an organism or cell line. This results in a total loss of cGAS protein and function.
-
cGAS Knockdown (KD) models utilize techniques like siRNA or shRNA to temporarily reduce the expression of the cGAS gene, leading to a decrease in the amount of cGAS protein. The level of inhibition can vary depending on the efficiency of the knockdown reagents.[9]
Comparative Data Summary
The following table summarizes the key quantitative parameters and qualitative features of this compound, cGAS knockout, and cGAS knockdown models based on available experimental data.
| Feature | This compound | cGAS Knockout (KO) | cGAS Knockdown (KD) |
| Mechanism | Reversible inhibition of catalytic activity | Permanent gene deletion | Transient reduction in gene expression |
| Target Specificity | High, but potential for off-target effects exists | Absolute for the cGAS gene | Generally high, but off-target effects of siRNA/shRNA are possible |
| Level of Inhibition | Dose-dependent, allowing for titration of effect | Complete and constitutive loss of function | Variable, typically 50-90% reduction in expression |
| Temporal Control | Acute and reversible upon withdrawal | Permanent and irreversible | Transient, duration depends on the method |
| In Vivo Applicability | Systemic or local administration possible | Germline or conditional models available | Can be challenging for systemic long-term studies |
| Phenotypic Readout | Mimics knockout phenotype with effective dosing[1] | Complete abrogation of cGAS-dependent responses[10][11] | Partial reduction in cGAS-dependent responses |
| Key Advantage | Temporal control, dose-response studies, therapeutic potential | Complete and stable loss of function for definitive studies | Relatively rapid and cost-effective for initial screening |
| Key Limitation | Potential for off-target effects and pharmacokinetic challenges | Developmental compensation, not suitable for studying essential roles | Incomplete inhibition, potential for off-target effects, transient nature |
Signaling Pathway and Experimental Workflow
To understand the points of intervention for each model, it is crucial to visualize the cGAS-STING signaling pathway and the experimental workflow for their comparison.
Detailed Experimental Protocols
1. cGAS Inhibition using this compound in Cell Culture
-
Cell Seeding: Plate cells (e.g., THP-1 monocytes or mouse embryonic fibroblasts) at a density of 0.5 x 10^6 cells/mL in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the inhibitor to the desired final concentrations (e.g., 0.1, 1, 10 µM) in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Incubate for 1-2 hours.
-
Stimulation: Transfect the cells with a cGAS ligand, such as Herring Testis DNA (HT-DNA), at a concentration of 1 µg/mL using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.[2]
-
Sample Collection: After 6-24 hours of stimulation, collect the cell culture supernatant for ELISA and lyse the cells for RNA extraction (for RT-qPCR) or protein extraction (for Western blotting).
2. Generation and Validation of cGAS Knockout Cells using CRISPR/Cas9
-
Guide RNA Design: Design two single-guide RNAs (sgRNAs) targeting an early exon of the cGAS gene to induce a frameshift mutation.
-
Vector Construction: Clone the sgRNAs into a CRISPR/Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).
-
Transfection and Selection: Transfect the target cells with the CRISPR/Cas9 vector. After 48 hours, select for transfected cells by adding puromycin to the culture medium.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution.
-
Validation: Expand the clones and validate the knockout by:
-
Genomic DNA sequencing: To confirm the presence of insertions or deletions (indels) at the target site.
-
Western Blot: To confirm the absence of cGAS protein expression.[12]
-
Functional Assay: Stimulate the knockout cells with dsDNA and measure the downstream response (e.g., IFN-β production) to confirm the loss of cGAS function.[12][13]
-
3. cGAS Knockdown using siRNA
-
siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting the cGAS mRNA or design them using appropriate software. A non-targeting siRNA should be used as a negative control.
-
Transfection: On the day before transfection, seed the cells to be 50-70% confluent at the time of transfection. Prepare the siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. Add the complexes to the cells.[14]
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.
-
Validation and Experimentation:
-
RT-qPCR: To quantify the reduction in cGAS mRNA levels.
-
Western Blot: To confirm the reduction in cGAS protein levels.
-
Functional Assay: After confirming knockdown, proceed with the experimental stimulation (e.g., dsDNA transfection) and downstream analysis as described for the inhibitor protocol.
-
Logical Relationship of the Models
The choice between these models depends on the specific research question.
Conclusion
Both pharmacological inhibition with this compound and genetic models of cGAS knockout and knockdown are powerful tools for studying the cGAS-STING pathway. This compound offers the advantage of temporal control and dose-dependent inhibition, making it ideal for preclinical studies and for investigating the acute roles of cGAS. cGAS knockout models provide a definitive and complete loss of function, which is invaluable for dissecting the fundamental and long-term roles of cGAS. cGAS knockdown represents a rapid and accessible method for initial target validation and screening. The choice of model should be carefully considered based on the specific scientific question, available resources, and the desired level of temporal and dosage control. By understanding the strengths and limitations of each approach, researchers can design more robust experiments to unravel the complexities of cGAS signaling in health and disease.
References
- 1. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. regenhealthsolutions.info [regenhealthsolutions.info]
- 4. Inhibition of cGAS-Mediated Interferon Response Facilitates Transgene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The cGAS–STING pathway as a therapeutic target in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cGAS-STING Pathway Does Not Promote Autoimmunity in Murine Models of SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knockout of cGAS and STING Rescues Virus Infection of Plasmid DNA-Transfected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absence of cGAS-mediated type I IFN responses in HIV-1–infected T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of cGAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The cyclic GMP-AMP synthase (cGAS) has emerged as a critical target for therapeutic intervention in a range of autoimmune and inflammatory diseases. Its role as a primary sensor of cytosolic DNA triggers the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines. The aberrant activation of this pathway is implicated in the pathology of diseases such as systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome. Consequently, the development of potent and specific cGAS inhibitors is a key focus of drug discovery efforts.
Quantitative Comparison of cGAS Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several cGAS inhibitors against both human and mouse cGAS. These values have been compiled from various biochemical and cellular assays and serve as a key metric for inhibitor potency.
| Inhibitor | Target Species | Assay Type | IC50 | Reference |
| PF-06928215 | Human cGAS | Biochemical (FP) | 4.9 µM | [1][2] |
| Human cGAS | Cellular (Luciferase) | No activity | [1][2] | |
| G150 | Human cGAS | Biochemical | 10.2 nM | [3] |
| Human cGAS | Cellular (THP-1) | 1.96 µM | [4] | |
| Mouse cGAS | Biochemical | Inactive | [3] | |
| G140 | Human cGAS | Cellular (THP-1) | - | [4] |
| G108 | Human cGAS | Biochemical | 27.5 nM | [3] |
| Human cGAS | Cellular (THP-1) | - | [4] | |
| RU.521 | Mouse cGAS | Biochemical | 0.74 µM | [5] |
| Mouse cGAS | Cellular (macrophages) | 2.41 µM | [5] | |
| Human cGAS | Cellular (THP-1) | Similar to mouse | [6] | |
| Compound 3 | Mouse cGAS | Biochemical | 0.97 µM | [5] |
| Mouse cGAS | Cellular (ISD-stimulated) | 0.51 µM | [5] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations and the presence of detergents. Direct comparison between different studies should be made with caution. The lack of cellular activity for some biochemically potent inhibitors, such as PF-06928215, highlights the importance of evaluating compounds in cell-based systems.
Experimental Methodologies
The determination of cGAS inhibitor efficacy relies on a variety of robust experimental assays. Below are detailed descriptions of the key methodologies cited in this guide.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a highly sensitive method for directly measuring the production of cGAMP, the enzymatic product of cGAS.
-
Principle: The assay is a competitive immunoassay. cGAMP produced by the cGAS enzyme competes with a fluorescently labeled cGAMP tracer for binding to a specific anti-cGAMP antibody, which is labeled with a long-lifetime terrestrial chelate. When the tracer is bound to the antibody, FRET occurs between the chelate and the tracer. An increase in enzyme-produced cGAMP displaces the tracer, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Enzyme Reaction: Recombinant cGAS is incubated with ATP, GTP, and a DNA activator (e.g., herring testis DNA) in the presence of the test inhibitor.
-
Detection: A detection mixture containing the cGAMP-tracer and the anti-cGAMP-terbium antibody is added to the reaction.
-
Signal Measurement: The plate is incubated to allow the binding reaction to reach equilibrium. The TR-FRET signal is then measured on a compatible plate reader, with excitation typically around 340 nm and emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by plotting the signal against the inhibitor concentration.[7][8][9][10]
-
Luciferase Reporter Assay
This cell-based assay measures the downstream signaling consequences of cGAS activation, providing an assessment of inhibitor efficacy in a more physiological context.
-
Principle: This assay utilizes a reporter cell line (e.g., THP-1 cells) engineered to express a luciferase gene under the control of an interferon-stimulated response element (ISRE). Activation of the cGAS-STING pathway leads to the transcription of interferon-stimulated genes, including the luciferase reporter. The amount of light produced upon addition of a luciferase substrate is proportional to the level of pathway activation.
-
Protocol Outline:
-
Cell Culture and Treatment: The reporter cells are seeded in a multi-well plate and treated with the test inhibitor.
-
Pathway Activation: The cGAS pathway is activated by transfecting the cells with a DNA stimulus, such as interferon stimulatory DNA (ISD).
-
Lysis and Substrate Addition: After an incubation period, the cells are lysed, and a luciferase substrate is added.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control, and IC50 values are calculated from the dose-response curve.[11][12][13]
-
Fluorescence Polarization (FP) Assay
The FP assay is a common biochemical method used to monitor the binding of a small fluorescent molecule to a larger protein, or in this case, for the competitive detection of cGAMP.
-
Principle: This assay format also relies on a competitive binding principle. A fluorescently labeled cGAMP tracer is bound by a specific antibody, resulting in a high polarization value due to the slow tumbling of the large antibody-tracer complex. Unlabeled cGAMP produced by the cGAS enzyme competes with the tracer for antibody binding, leading to an increase in the amount of free, rapidly tumbling tracer and a decrease in the overall fluorescence polarization.
-
Protocol Outline:
-
Enzyme Reaction: Similar to the TR-FRET assay, the cGAS enzyme reaction is performed in the presence of the inhibitor.
-
Detection: A solution containing the anti-cGAMP antibody and the fluorescent cGAMP tracer is added.
-
Signal Measurement: After incubation, the fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The change in millipolarization (mP) units is plotted against the inhibitor concentration to determine the IC50 value.[1][2][14]
-
Visualizing the Landscape of cGAS Inhibition
To better understand the context of cGAS inhibitor action, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for cGAS inhibitor screening.
References
- 1. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 3. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Transcreener® cGAMP cGAS TR-FRET Assay Technical Manual [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Luciferase assay [bio-protocol.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. protocols.io [protocols.io]
Navigating the Landscape of cGAS Inhibition: A Comparative Analysis of RU.521 in Murine Models
For researchers and drug development professionals investigating the therapeutic potential of targeting the cyclic GMP-AMP synthase (cGAS)-STING pathway, the selection of a potent and specific inhibitor is paramount. While a direct comparative guide between "cGAS-IN-2" and RU.521 in murine models is not feasible due to the current lack of publicly available data on a compound designated "this compound," this guide provides a comprehensive overview of RU.521, a well-characterized and widely used cGAS inhibitor. The information presented herein, including experimental data from murine models, detailed protocols, and pathway diagrams, will serve as a critical resource for scientists working to modulate cGAS-STING signaling in various disease contexts.
RU.521: A Potent Inhibitor of Murine and Human cGAS
RU.521 has emerged as a valuable tool for studying the biological functions of cGAS and for preclinical assessment of cGAS inhibition. It is a small molecule inhibitor that has demonstrated efficacy in cellular and in vivo models.[1][2][3]
Quantitative Performance Data
The following table summarizes the key quantitative data for RU.521, providing a snapshot of its potency and activity.
| Parameter | Species | Cell Line / System | Value | Reference |
| IC50 | Mouse | Murine RAW 264.7 cells | 0.7 µM | [1][4] |
| IC50 | Human | THP-1 cells | ~0.8 µM | [1][4] |
| IC50 | Mouse (biochemical assay) | Recombinant m-cGAS | 0.11 µM | [5] |
In Vivo Efficacy of RU.521 in Murine Models
Pre-clinical studies have demonstrated the effectiveness of RU.521 in mitigating inflammatory responses in various murine models of autoimmune diseases.[4][6] For instance, RU.521 has been shown to be effective in preventing inflammatory responses in murine models of lupus and arthritis.[4][6] In a mouse model of Aicardi-Goutières syndrome, RU.521 was found to reduce the constitutive expression of interferon in macrophages.[2][3] Furthermore, intraperitoneal injection of RU.521 has been shown to alleviate intestinal colitis in GSDMD-deficient mice.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for assessing the efficacy of RU.521 in murine models.
In Vivo Murine Model of Autoimmunity (Aicardi-Goutières Syndrome Model)
-
Animal Model: Trex1-/- mice, which spontaneously develop an autoimmune phenotype due to the accumulation of endogenous DNA, are used. Age-matched wild-type mice serve as controls.
-
Inhibitor Administration: RU.521 is dissolved in a suitable vehicle (e.g., DMSO and corn oil). Mice are administered RU.521 or vehicle control via intraperitoneal injection at a specified dose and frequency (e.g., daily or every other day).
-
Sample Collection and Analysis:
-
Serum Cytokine Analysis: Blood is collected at various time points. Serum levels of type I interferons (IFN-α, IFN-β) and other inflammatory cytokines are quantified using ELISA or multiplex bead array assays.
-
Tissue Analysis: Spleen, lymph nodes, and other relevant tissues are harvested. Immune cell populations are analyzed by flow cytometry for activation markers. Gene expression of interferon-stimulated genes (ISGs) in tissues is measured by quantitative PCR.
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with H&E) to assess inflammation and tissue damage.
-
Cellular Assay for cGAS Inhibition in Murine Macrophages
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs) are cultured under standard conditions.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of RU.521 or vehicle control for a specified period (e.g., 1-2 hours).
-
cGAS Activation: Cells are stimulated with a cGAS agonist, such as herring testes DNA (HT-DNA) or by viral infection (e.g., HSV-1), to induce cGAS activation.
-
Endpoint Analysis:
-
Gene Expression: RNA is extracted from the cells, and the expression of Ifnb1 and other ISGs is quantified by qPCR.
-
Protein Analysis: Cell lysates are analyzed by Western blot for the phosphorylation of STING, TBK1, and IRF3. Secreted IFN-β in the culture supernatant is measured by ELISA.
-
cGAMP Measurement: Intracellular levels of cGAMP can be quantified using LC-MS/MS to directly assess cGAS enzymatic activity.[1]
-
Visualizing the Molecular Pathways and Experimental Logic
To better understand the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.
Caption: The cGAS-STING signaling pathway and the inhibitory action of RU.521.
Caption: A generalized workflow for in vivo evaluation of RU.521 in murine models.
Specificity and Off-Target Effects
An ideal inhibitor should exhibit high specificity for its target with minimal off-target effects. Studies have shown that RU.521 is selective for the cGAS-STING pathway.[1] It does not inhibit immune responses triggered by other pattern recognition receptors, such as those activated by RNA, Toll-like receptor ligands, cGAMP, or recombinant interferon.[1] This specificity is crucial for attributing observed in vivo effects directly to the inhibition of cGAS.
References
- 1. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of cGAS Inhibitors: cGAS-IN-2 vs. PF-06928215
In the landscape of therapeutic development targeting the cGAS-STING pathway, small molecule inhibitors of cyclic GMP-AMP synthase (cGAS) are of significant interest for their potential in treating autoimmune and inflammatory diseases. This guide provides a detailed, data-driven comparison of two such inhibitors: cGAS-IN-2 and PF-06928215, aimed at researchers, scientists, and drug development professionals.
At a Glance: Performance Comparison
| Parameter | This compound | PF-06928215 |
| Biochemical Potency (IC50) | 15.12 nM (against human cGAS)[1] | 4.9 µM[2][3] |
| Cellular Activity | Data not publicly available | No significant activity observed in dsDNA-induced IFN-β reporter assays[4][5] |
| Mechanism of Action | Not explicitly detailed in public sources | Binds to the cGAS active site, competing with ATP and GTP[6] |
| Binding Affinity (Kd) | Data not publicly available | 200 nM[3] |
In-Depth Analysis
This compound emerges as a highly potent biochemical inhibitor of human cGAS, with a reported IC50 in the low nanomolar range.[1] This suggests a strong direct interaction with the enzyme. However, a critical gap in the currently available public information is its cellular activity. Without data on its ability to inhibit the cGAS-STING pathway within a cellular context, its therapeutic potential remains speculative.
PF-06928215 , on the other hand, has been more extensively characterized in the public domain. It is a high-affinity binder to cGAS with a dissociation constant (Kd) of 200 nM.[3] Its biochemical IC50 of 4.9 µM, while less potent than this compound, still indicates a moderate level of enzymatic inhibition.[2][3] A key finding for PF-06928215 is its lack of significant cellular activity in assays measuring interferon-beta (IFN-β) production following stimulation with double-stranded DNA (dsDNA).[4][5] This discrepancy between high-affinity binding, moderate biochemical inhibition, and poor cellular efficacy highlights the challenges in translating biochemical potency to cellular effects for cGAS inhibitors.
Signaling Pathway Overview
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with infection and cellular damage.
References
- 1. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Validating the Specificity of cGAS-IN-2 for cGAS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclic GMP-AMP synthase (cGAS) inhibitor, cGAS-IN-2, with other known cGAS inhibitors. The following sections detail its performance based on available data, outline experimental protocols for specificity validation, and visualize key cellular and experimental pathways.
Data Presentation: cGAS Inhibitor Potency
The inhibitory potency of this compound and other selected small molecule inhibitors against human and murine cGAS is summarized in the table below. This quantitative data allows for a direct comparison of their efficacy.
| Inhibitor | Human cGAS (h-cGAS) IC50 | Murine cGAS (m-cGAS) IC50 | Notes |
| This compound | 15.12 nM [1] | Not Available | Potent inhibitor of human cGAS. |
| G-140 | 14.0 nM[2] | 442 nM[2] | Potent and selective for human cGAS over murine cGAS. |
| G-150 | 10.2 nM[2] | Inactive[2] | Highly potent and selective inhibitor of human cGAS. |
| PF-06928215 | 4.9 µM | Not Available | A high-affinity inhibitor of human cGAS. |
| RU.521 | 2.94 µM | 0.11 µM | A selective inhibitor of murine cGAS. |
| cGAS-IN-1 | 2.28 µM | 1.44 µM | Inhibits both human and murine cGAS. |
| TDI-6570 | 0.138 µM | Not Available | A known cGAS inhibitor. |
| Compound 3 | 0.97 µM (enzymatic) | 0.51 µM (cell-based) | A covalent inhibitor of murine cGAS. |
cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. The diagram below illustrates the key steps in this signaling cascade.
Caption: The cGAS-STING signaling pathway upon cytosolic dsDNA detection.
Experimental Protocols
To validate the specificity of a cGAS inhibitor like this compound, a combination of biochemical and cell-based assays is essential. Below are detailed methodologies for key experiments.
In Vitro cGAS Biochemical Assay (cGAMP Measurement)
This assay directly measures the enzymatic activity of purified cGAS by quantifying the production of its catalytic product, 2',3'-cGAMP.
Experimental Workflow:
Caption: Workflow for the in vitro cGAS biochemical assay.
Methodology:
-
Reaction Setup: In a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2), combine purified recombinant human cGAS protein, a dsDNA activator such as interferon-stimulatory DNA (ISD), and the test inhibitor (this compound) at a range of concentrations.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding ATP and GTP. Incubate the mixture at 37°C for a defined period (e.g., 2-4 hours) to allow for cGAMP production.
-
Reaction Termination: Stop the reaction, for example, by heat inactivation or by filtering to remove the enzyme.
-
cGAMP Quantification: Measure the amount of 2',3'-cGAMP produced using a sensitive detection method such as anion exchange chromatography, liquid chromatography-mass spectrometry (LC-MS/MS), a competitive enzyme-linked immunosorbent assay (ELISA), or a time-resolved Förster resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the concentration of the inhibitor against the measured cGAMP levels to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cGAS activity by 50%.
Cell-Based cGAS Inhibition Assay (IFN-β Measurement)
This assay assesses the ability of an inhibitor to block the cGAS-STING pathway in a cellular context by measuring the downstream production of interferon-beta (IFN-β).
Experimental Workflow:
Caption: Workflow for the cell-based cGAS inhibition assay.
Methodology:
-
Cell Culture and Treatment: Plate a suitable human immune cell line, such as THP-1 monocytes, and pre-incubate with varying concentrations of the test inhibitor.
-
cGAS Pathway Activation: Transfect the cells with a dsDNA activator (e.g., ISD) to stimulate the endogenous cGAS-STING pathway.
-
Incubation: Incubate the cells for a sufficient period (e.g., 6-24 hours) to allow for the production and secretion of IFN-β.
-
IFN-β Quantification: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using a sensitive immunoassay like ELISA or AlphaLISA. Alternatively, cell lysates can be prepared to quantify IFN-β mRNA levels via RT-qPCR.
-
Data Analysis: Determine the IC50 value by plotting the measured IFN-β levels against the corresponding inhibitor concentrations.
Off-Target Specificity Profiling
To ensure that this compound specifically inhibits cGAS, its activity should be tested against a panel of other related enzymes, particularly other nucleotidyltransferases.
Methodology:
-
Enzyme Panel Screening: Test this compound at a high concentration against a panel of purified enzymes, including other DNA and RNA sensors (e.g., TLR9, RIG-I), and other ATP/GTP-utilizing enzymes.
-
Counter-Screening in Cells: In cell-based assays, use stimuli that activate other pattern recognition receptor pathways (e.g., LPS for TLR4, poly(I:C) for RIG-I/MDA5) to confirm that the inhibitor does not affect these parallel pathways. For instance, some known cGAS inhibitors have been shown to not have off-target effects on the OAS-RNaseL pathway.[3]
By employing these rigorous biochemical and cell-based assays, researchers can confidently validate the specificity and potency of this compound, providing a solid foundation for its use in further research and potential therapeutic development.
References
Downstream Pathway Analysis to Confirm cGAS-IN-2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to analyze the downstream effects of cGAS-IN-2, a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS). By evaluating key signaling events, researchers can effectively characterize the potency and specificity of this compound in comparison to other known cGAS inhibitors.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2][3][4][5] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][2][5] cGAMP then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein.[1][2][5] This activation triggers a downstream signaling cascade, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][6]
The key downstream events following cGAS activation are:
-
cGAMP Production: The direct enzymatic product of cGAS activity.[5][7]
-
STING Activation and Translocation: Upon cGAMP binding, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[1][5]
-
TBK1 and IRF3 Phosphorylation: STING activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[1][2][5]
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates to the nucleus.[2][5]
-
Gene Transcription: In the nucleus, IRF3 acts as a transcription factor, inducing the expression of genes encoding type I IFNs (e.g., IFN-β) and other inflammatory cytokines.[1][2]
The following diagram illustrates the cGAS-STING signaling pathway.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Comparative Analysis of cGAS Inhibitor Activity
The efficacy of this compound can be benchmarked against other known cGAS inhibitors, such as RU.521 and G150, by quantifying their impact on key downstream signaling events. The following table summarizes representative data from such a comparative analysis.
| Parameter | Assay | This compound | RU.521 | G150 | Vehicle Control |
| cGAMP Production (IC50) | cGAMP ELISA | 50 nM | 100 nM | 25 nM | N/A |
| p-TBK1 Levels (% of control) | Western Blot | 15% | 30% | 10% | 100% |
| p-IRF3 Levels (% of control) | Western Blot | 12% | 25% | 8% | 100% |
| IFN-β mRNA Expression (fold change) | RT-qPCR | 2-fold | 5-fold | 1.5-fold | 50-fold |
Note: The data presented in this table are representative examples and may not reflect the actual performance of the mentioned compounds. Experimental conditions can significantly influence results.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
cGAMP Production Assay (ELISA)
This assay quantifies the amount of 2'3'-cGAMP produced by cGAS in the presence of an inhibitor.
Workflow:
Caption: Workflow for the cGAMP Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human cGAS enzyme, herring testes DNA (dsDNA stimulant), ATP, and GTP in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add serial dilutions of this compound or other test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for 2 hours to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding 0.5 M EDTA.
-
ELISA: Quantify the 2'3'-cGAMP produced using a commercially available competitive ELISA kit, following the manufacturer's instructions.[8][9]
-
Data Analysis: Determine the IC50 value for each inhibitor by plotting the percent inhibition of cGAMP production against the inhibitor concentration.
Western Blot for Phosphorylated Proteins
This method is used to detect the levels of phosphorylated TBK1 and IRF3, key indicators of STING pathway activation.
Workflow:
Caption: Workflow for Western Blot analysis of phosphorylated proteins.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 or mouse embryonic fibroblasts) and allow them to adhere. Pre-treat the cells with this compound or other inhibitors for 1 hour.
-
Stimulation: Transfect the cells with a dsDNA stimulant (e.g., poly(dA:dT)) using a transfection reagent to induce cGAS-STING activation.[10]
-
Cell Lysis: After a specified incubation time (e.g., 3 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated TBK1 (Ser172), phosphorylated IRF3 (Ser396), total TBK1, total IRF3, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and loading control.
RT-qPCR for IFN-β Gene Expression
This technique measures the mRNA levels of IFN-β, a primary downstream target of the cGAS-STING pathway.
Workflow:
Caption: Workflow for RT-qPCR analysis of IFN-β gene expression.
Protocol:
-
Cell Treatment and Stimulation: Follow the same procedure for cell treatment and stimulation as described in the Western Blot protocol, but typically with a longer stimulation time (e.g., 6-8 hours).
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR instrument and a SYBR Green or TaqMan-based assay with primers specific for IFN-β and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of IFN-β mRNA using the comparative Ct (ΔΔCt) method. The results are typically expressed as fold change relative to the vehicle-treated, stimulated control.[10]
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. eriba.umcg.nl [eriba.umcg.nl]
- 7. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the cGAS-STING Pathway: A Comparative Guide to cGAS Inhibitors
For researchers, scientists, and drug development professionals, the cyclic GMP-AMP synthase (cGAS) represents a critical target for therapeutic intervention in a range of autoimmune and inflammatory diseases. This guide provides a comparative overview of the in vitro and in vivo efficacy of small molecule inhibitors of cGAS, offering supporting experimental data and detailed protocols to aid in the evaluation and selection of appropriate research tools.
While specific quantitative data for a compound designated "cGAS-IN-2" is not available in the public domain at this time, this guide will focus on a well-characterized cGAS inhibitor, RU.521, and other published inhibitors to provide a comparative framework.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal that can indicate viral or bacterial infection, as well as cellular damage. Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus and the subsequent activation of the kinase TBK1. Activated TBK1 phosphorylates the transcription factor IRF3, which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFNs) and other inflammatory cytokines. This cascade ultimately orchestrates an immune response to clear the source of the cytosolic DNA.
Caption: The cGAS-STING signaling pathway.
Comparative In Vitro Efficacy of cGAS Inhibitors
The potency of cGAS inhibitors is typically determined through biochemical and cell-based assays. Biochemical assays directly measure the inhibition of the cGAS enzyme's catalytic activity, while cell-based assays assess the inhibitor's ability to block the downstream signaling cascade in a cellular context. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the efficacy of these compounds.
| Compound | Biochemical IC50 (Human cGAS) | Biochemical IC50 (Mouse cGAS) | Cell-Based IC50 (Human THP-1 cells) | Cell-Based IC50 (Mouse Macrophages) | Reference |
| RU.521 | Not reported | 0.11 µM | 2.95 - 5 µM | 0.70 µM | [1][2] |
| G108 | Not reported | Not reported | 2.95 µM | Not reported | [2] |
| G140 | Not reported | Not reported | 1.70 µM | Not reported | [2] |
| G150 | Not reported | Not reported | 1.96 µM | Not reported | [2] |
| Compound 3 (covalent) | Not reported | 0.74 µM (similar to RU.521) | 0.51 µM | Not reported | [1] |
Comparative In Vivo Efficacy of cGAS Inhibitors
The in vivo efficacy of cGAS inhibitors is evaluated in animal models of diseases where the cGAS-STING pathway is implicated, such as autoimmune disorders and inflammatory conditions. A commonly used model is dextran sulfate sodium (DSS)-induced colitis, which mimics aspects of inflammatory bowel disease.
| Compound | Animal Model | Key Findings | Reference |
| RU.521 | Mouse model of Aicardi-Goutières syndrome | Reduced interferon production | [1] |
| Compound 3 (covalent) | DSS-induced mouse colitis model | Demonstrated promising therapeutic efficacy | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the efficacy of cGAS inhibitors.
In Vitro cGAS Enzyme Inhibition Assay (Pyrophosphatase-Coupled)
This assay measures the enzymatic activity of cGAS by detecting the production of pyrophosphate (PPi), a byproduct of cGAMP synthesis.
Caption: Workflow for a pyrophosphatase-coupled cGAS enzyme assay.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human or mouse cGAS protein with a dsDNA activator (e.g., herring testes DNA).
-
Compound Addition: Add the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a mixture of ATP and GTP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
PPi Detection: Add a pyrophosphatase enzyme, which hydrolyzes the PPi produced by cGAS into two molecules of inorganic phosphate.
-
Colorimetric Reading: Add a reagent that reacts with inorganic phosphate to produce a colored product (e.g., malachite green).
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based cGAS Inhibition Assay (THP-1 Reporter Cells)
This assay utilizes a human monocytic cell line (THP-1) that has been engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).
Protocol:
-
Cell Seeding: Seed THP-1 ISG reporter cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the cGAS inhibitor at various concentrations for a short pre-incubation period (e.g., 1 hour).
-
Stimulation: Transfect the cells with a dsDNA stimulus (e.g., herring testes DNA) to activate the cGAS-STING pathway.
-
Incubation: Incubate the cells for a longer period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control and calculate the IC50 value.
In Vivo DSS-Induced Colitis Model
This model is used to evaluate the therapeutic potential of cGAS inhibitors in an inflammatory setting.
Protocol:
-
Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Induction of Colitis: Administer DSS (e.g., 2-3%) in the drinking water for a period of 5-7 days.
-
Treatment: Administer the cGAS inhibitor (e.g., via oral gavage or intraperitoneal injection) daily, starting either before or after the induction of colitis.
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect the colons to measure their length and perform histological analysis to assess inflammation, tissue damage, and immune cell infiltration.
Conclusion
The development of potent and selective cGAS inhibitors holds significant promise for the treatment of a variety of inflammatory and autoimmune diseases. While the direct comparative data for "this compound" remains to be published, the information available for compounds like RU.521 and others provides a valuable benchmark for the field. The experimental protocols outlined in this guide offer a starting point for researchers looking to evaluate novel cGAS inhibitors and contribute to the growing body of knowledge in this exciting area of drug discovery. As new data emerges, this guide can be updated to include direct comparisons with novel chemical entities.
References
Validating cGAS Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of inhibitors targeting cyclic GMP-AMP synthase (cGAS) within a cellular context. We present supporting experimental data for prominent cGAS inhibitors and detail the protocols for key validation assays. This document aims to equip researchers with the necessary information to select and implement the most suitable target engagement strategies for their cGAS-focused drug discovery programs.
Comparison of cGAS Inhibitors
While the specific inhibitor "cGAS-IN-2" is not prominently documented in publicly available scientific literature, this guide will compare the cellular target engagement of other well-characterized cGAS inhibitors: a novel covalent inhibitor designated as "compound 3", the selective mouse cGAS inhibitor RU.521, and the high-affinity human cGAS inhibitor PF-06928215.
| Inhibitor | Target Species | Mechanism of Action | Cellular IC50 | Binding Affinity (KD) | Cellular Activity |
| Compound 3 | Mouse cGAS | Covalent binding to Cys419 | 0.51 ± 0.05 µM[1] | Direct binding confirmed[1] | Demonstrates therapeutic efficacy in a mouse model of colitis[1] |
| RU.521 | Mouse cGAS (potent), Human cGAS (less potent) | Competitive inhibitor binding to the substrate pocket | ~0.7 µM (murine cells)[2], ~0.8 µM (human THP-1 cells)[2] | - | Reduces interferon expression in primary macrophages from autoimmune mice[3] |
| PF-06928215 | Human cGAS | High-affinity binding to the active site | 4.9 µM (biochemical assay)[4] | 200 nM[4][5] | No significant activity in cellular assays measuring IFN-β expression[4][6] |
cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage.[7] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[7][8] cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER).[9] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3.[7] Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.[7][8]
Caption: The cGAS-STING signaling cascade.
Experimental Protocols for Target Engagement Validation
Validating that a compound directly binds to cGAS in a cellular environment is a critical step in drug development. The following are detailed protocols for widely used target engagement assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement by measuring changes in the thermal stability of a target protein upon ligand binding in intact cells.[10][11]
Experimental Workflow:
References
- 1. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. repository.escholarship.umassmed.edu [repository.escholarship.umassmed.edu]
- 7. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The cGAS/STING Pathway—A New Potential Biotherapeutic Target for Gastric Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
Assessing the Selectivity Profile of cGAS-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cyclic GMP-AMP synthase (cGAS) inhibitor, cGAS-IN-2, alongside other notable cGAS inhibitors. The information presented is intended to aid researchers in evaluating the selectivity and potential applications of these compounds in the study of the cGAS-STING signaling pathway and related therapeutic areas.
Introduction to cGAS and its Inhibition
The cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a pivotal role in the innate immune system. Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a danger signal often associated with viral or bacterial infections, as well as cellular damage—cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can lead to autoimmune and inflammatory diseases. Consequently, the development of potent and selective cGAS inhibitors is a significant area of therapeutic research.
Potency Comparison of cGAS Inhibitors
The following table summarizes the reported biochemical potencies (IC50 values) of this compound and other well-characterized cGAS inhibitors against human (h-cGAS) and murine (m-cGAS) orthologs. This data provides a quantitative measure of their direct inhibitory activity on the enzyme.
| Inhibitor | h-cGAS IC50 (µM) | m-cGAS IC50 (µM) | Reference(s) |
| This compound | 0.01512 | Not Publicly Available | [1] |
| RU.521 | 2.94 | 0.11 | [1][2] |
| PF-06928215 | 4.9 | Not Publicly Available | [3] |
| G140 | 0.014 | 0.442 | [4][5] |
| G150 | 0.0102 | > 25 (inactive) | [3][6] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Selectivity Profile of cGAS Inhibitors
A critical aspect of a chemical probe or drug candidate is its selectivity—the ability to interact with its intended target while minimizing off-target effects. While comprehensive, head-to-head selectivity screening data across a broad panel of enzymes (e.g., kinases, other nucleotidyltransferases) for all the listed inhibitors is not publicly available, some insights into their selectivity have been reported.
This compound: A comprehensive public selectivity profile for this compound against a broad panel of other enzymes is not currently available. Therefore, its off-target activities remain to be fully characterized in the public domain.
G140 and G150: Studies have shown that G140 and G150 exhibit high selectivity for cGAS, with no significant off-target effects observed against a range of other innate immune sensors.[5]
RU.521: This inhibitor has been reported to not potently suppress cellular activation by other immunogenic stimuli such as ligands for RIG-I, TLRs, or direct stimulation with type I interferons, suggesting a degree of selectivity for the cGAS-dependent pathway.[7][8]
PF-06928215: While a potent binder to cGAS, PF-06928215 did not show inhibitory activity in cellular assays measuring dsDNA-induced interferon-beta expression.[9] Its broader selectivity profile against other enzymes is not extensively detailed in public literature.
Signaling Pathway and Experimental Workflows
To provide a better context for the assessment of these inhibitors, the following diagrams illustrate the cGAS-STING signaling pathway and a general workflow for evaluating inhibitor selectivity.
References
- 1. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. regenhealthsolutions.info [regenhealthsolutions.info]
- 6. Probe RU.521 | Chemical Probes Portal [chemicalprobes.org]
- 7. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of cGAS Inhibitors
In the landscape of immunological and inflammatory disease research, the cyclic GMP-AMP synthase (cGAS)-STING pathway has emerged as a critical signaling cascade. Its overactivation is implicated in a range of autoimmune disorders, making the development of cGAS inhibitors a promising therapeutic strategy. This guide provides a comparative analysis of the pharmacokinetic properties of several key cGAS inhibitors, offering researchers and drug development professionals a valuable resource for evaluating and selecting compounds for further investigation.
Key Pharmacokinetic Parameters of cGAS Inhibitors
The therapeutic efficacy of a cGAS inhibitor is not solely dependent on its inhibitory potency but also on its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the available pharmacokinetic data for a selection of cGAS inhibitors.
| Compound | Animal Model | Dose and Route | T1/2 (h) | CL (L/h/kg) | Vd (L/kg) | Oral Bioavailability (%F) | Reference |
| 30d-S | Rat | 10 mg/kg (oral) | 4.88 | 1.16 | 7.98 | 35% | [1] |
| Rat | 2 mg/kg (intravenous) | 4.09 | 0.54 | 3.12 | - | [1] | |
| XQ2B | Mouse | 10 mg/kg (intravenous) | - | - | - | Not Reported | [2] |
| G150 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Likely Poor | [3] |
| RU.521 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4][5][6] |
| PF-06928215 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
Note: "-" indicates that the data was not available in the cited literature. The pharmacokinetic profile of many cGAS inhibitors, particularly early-stage compounds like G150, RU.521, and PF-06928215, is not yet well-characterized in the public domain. PF-06928215, despite its high affinity, has been reported to lack cellular activity, which may have limited its in vivo pharmacokinetic evaluation[7]. G150 has been described as a parent compound for the development of more bioavailable inhibitors, suggesting its own pharmacokinetic properties may be suboptimal[3]. RU.521 is a potent inhibitor of murine cGAS but shows significantly lower activity against the human enzyme, which may have influenced the extent of its pharmacokinetic profiling for human therapeutic applications[4][5][6].
Experimental Methodologies
The pharmacokinetic parameters presented in this guide were determined through a series of in vivo and in vitro experiments. The following sections detail the typical experimental protocols employed in these studies.
In Vivo Pharmacokinetic Studies
Animal Models: Pharmacokinetic studies are commonly conducted in rodent models, such as rats and mice, to evaluate the in vivo behavior of drug candidates.
Administration and Dosing: For oral bioavailability studies, the test compound is administered via oral gavage. For intravenous administration, the compound is typically injected into a major vein, such as the tail vein. Dosing regimens are determined based on the compound's potency and tolerability.
Blood Sampling: Following administration, blood samples are collected at predetermined time points to characterize the drug's concentration-time profile. Common sampling time points include 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Sample Analysis: The concentration of the cGAS inhibitor in plasma or serum samples is quantified using sensitive analytical techniques, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method allows for the accurate and specific measurement of the drug and its metabolites.
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
In Vitro Assays
A variety of in vitro assays are utilized to assess the inhibitory activity of cGAS inhibitors and to predict their in vivo behavior.
Enzyme Activity Assays: The direct inhibitory effect of a compound on cGAS enzymatic activity is often measured using methods that quantify the production of cGAMP, the product of the cGAS-catalyzed reaction. These assays can be performed using purified recombinant cGAS and may involve techniques such as fluorescence polarization or mass spectrometry.
Cell-Based Assays: To assess a compound's activity in a more physiologically relevant context, cell-based assays are employed. These assays typically involve stimulating cells (e.g., THP-1 monocytes or murine macrophages) with a DNA agonist to activate the cGAS-STING pathway and then measuring the inhibition of downstream signaling events, such as the production of interferon-β (IFN-β) or the activation of interferon-stimulated genes (ISGs).
Visualizing Key Pathways and Processes
To further aid in the understanding of cGAS inhibition and its evaluation, the following diagrams, generated using the DOT language, illustrate the cGAS-STING signaling pathway and a typical experimental workflow for pharmacokinetic studies.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for pharmacokinetic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. invivogen.com [invivogen.com]
- 5. Medicinal chemistry strategies towards the development of non-covalent SARS-CoV-2 Mpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.authorservices.springernature.com [info.authorservices.springernature.com]
Validating cGAS-IN-2's Effect on IFN-β Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cGAS-IN-2 and other cyclic GMP-AMP synthase (cGAS) inhibitors, focusing on their efficacy in modulating Interferon-beta (IFN-β) production. The information presented herein is intended to assist researchers in designing and interpreting experiments to validate the effects of these compounds.
Introduction to cGAS and IFN-β Production
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING). This activation cascade leads to the phosphorylation of IRF3 and the subsequent transcription of type I interferons, most notably IFN-β. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target.
Comparison of cGAS Inhibitors
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and several alternative cGAS inhibitors against IFN-β production or related endpoints. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell types, and assay methods.
| Inhibitor | Target | Reported IC50 | Cell Type | Assay Method | Reference |
| This compound (compound 109) | h-cGAS | 0.01512 µM (Biochemical) | Not specified in publicly available data | Not specified in publicly available data | [1] |
| RU.521 | m-cGAS | ~0.7 µM | Murine Macrophages (RAW 264.7) | IFN-β reporter assay | [2] |
| h-cGAS | ~0.8 µM | Human Monocytes (THP-1) | ISG reporter assay | [2] | |
| G140 | h-cGAS | 14.0 nM (Biochemical) | Not specified | Biochemical assay | [3] |
| G150 | h-cGAS | 10.2 nM (Biochemical) | Not specified | Biochemical assay | [3] |
| Perillaldehyde (PAH) | m-cGAS / h-cGAS | 151.6 ± 8.9 µM | Murine Fibroblasts (L929) | Ifnb1 mRNA expression (RT-qPCR) | [4] |
| 40.3 ± 2.93 µM | Murine Embryonic Fibroblasts (MEF) | Ifnb1 mRNA expression (RT-qPCR) | [4] | ||
| 55.79 ± 3.25 µM | Human Foreskin Fibroblasts (HFF) | IFNB1 mRNA expression (RT-qPCR) | [4] | ||
| XQ2B | h-cGAS | Not explicitly quantified as IC50 for IFN-β | Human Monocytes (THP-1) | Inhibition of IFNB1 mRNA and IFN-β protein | [4] |
| H-151 | STING | Dose-dependent reduction | Murine Macrophages (RAW264.7) | IFN-β protein measurement | [4] |
Note: Biochemical IC50 values reflect the direct inhibition of the cGAS enzyme activity, while cellular IC50 values represent the compound's efficacy in a more physiologically relevant context, taking into account factors like cell permeability and metabolism. A significant discrepancy between biochemical and cellular IC50 values is often observed.[4][5]
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the experimental approach to validating cGAS inhibitors, the following diagrams illustrate the cGAS-STING signaling pathway and a general experimental workflow.
Caption: The cGAS-STING signaling pathway, initiated by cytosolic dsDNA, leading to the production of IFN-β.
Caption: A generalized workflow for assessing the inhibitory effect of a cGAS inhibitor on IFN-β production.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are representative protocols for key experiments involved in validating cGAS inhibitors.
Cell Culture and Treatment
-
Cell Lines: Human monocytic THP-1 cells or murine macrophage RAW 264.7 cells are commonly used. THP-1 cells require differentiation into a macrophage-like state, typically with Phorbol 12-myristate 13-acetate (PMA).
-
Seeding: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a range of concentrations of the cGAS inhibitor (e.g., this compound) for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target engagement.
-
Stimulation: Transfect a cGAS ligand, such as Herring Testes DNA (HT-DNA) or Interferon Stimulatory DNA (ISD), into the cells to activate the cGAS pathway. A vehicle control (transfection reagent alone) should be included.
Measurement of IFN-β mRNA by RT-qPCR
-
RNA Isolation: At a specified time point post-stimulation (e.g., 6-8 hours), lyse the cells and isolate total RNA using a commercially available kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the IFNB1 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of IFNB1 mRNA using the ΔΔCt method. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of Secreted IFN-β Protein by ELISA
-
Supernatant Collection: At a later time point post-stimulation (e.g., 18-24 hours), collect the cell culture supernatant.
-
ELISA Procedure: Use a commercially available IFN-β ELISA kit.[6][7][8]
-
Coat a 96-well plate with a capture antibody specific for IFN-β.
-
Add the collected supernatants and a standard curve of recombinant IFN-β to the wells.
-
Incubate to allow IFN-β to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again and add a substrate that will be converted by the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve and use it to determine the concentration of IFN-β in the samples. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
IFN-β Promoter-Driven Luciferase Reporter Assay
-
Cell Line: Use a cell line that stably expresses a luciferase reporter gene (e.g., Firefly luciferase) under the control of the IFN-β promoter.[9][10][11]
-
Treatment and Stimulation: Follow the same procedure for inhibitor treatment and dsDNA stimulation as described above.
-
Lysis and Luciferase Assay: At a suitable time point post-stimulation (e.g., 18-24 hours), lyse the cells and measure luciferase activity using a luminometer and a luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The validation of this compound's effect on IFN-β production requires a systematic approach involving robust in vitro cellular assays. By comparing its performance with other known cGAS inhibitors and employing detailed and well-controlled experimental protocols, researchers can accurately determine its potency and selectivity. The data and methodologies presented in this guide serve as a valuable resource for scientists and drug development professionals working to advance our understanding and therapeutic targeting of the cGAS-STING pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.elabscience.com [file.elabscience.com]
- 7. pblassaysci.com [pblassaysci.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 10. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.7. Transfection and luciferase reporter assay [bio-protocol.org]
Comparative Efficacy of cGAS-IN-2 and Other Small Molecule Inhibitors of Cyclic GMP-AMP Synthase (cGAS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor cGAS-IN-2 against other known inhibitors of cyclic GMP-AMP synthase (cGAS), a key enzyme in the innate immune response to cytosolic DNA. The objective of this document is to offer a clear, data-driven comparison to aid in the selection of appropriate research tools for studying the cGAS-STING pathway.
Introduction to cGAS and its Inhibition
Cyclic GMP-AMP synthase (cGAS) is a pivotal cytosolic DNA sensor that, upon binding to double-stranded DNA (dsDNA), catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), leading to a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While crucial for host defense against pathogens, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of potent and specific cGAS inhibitors is a significant area of therapeutic research.
Comparative Performance of cGAS Inhibitors
This section presents a comparative summary of this compound and other well-characterized cGAS inhibitors. The data is compiled from publicly available research and presented to facilitate objective comparison.
Biochemical and Cellular Potency
The following table summarizes the inhibitory potency of this compound, PF-06928215, G150, and RU.521. Potency is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Inhibitor | Target Species | Biochemical IC50 (μM) | Cell Line | Cellular IC50 (μM) | Reference |
| This compound (compound 109) | Human | 0.01512 | - | Not Reported | [Vendor Data] |
| PF-06928215 | Human | 4.9 | THP-1 | No cellular activity observed | [1] |
| G150 | Human | 0.0102 | THP-1 | 1.96 | [2][3] |
| Primary Human Macrophages | ~2.0 (estimated from graph) | [3] | |||
| RU.521 | Murine | 0.11 | RAW 264.7 | 0.70 | [4] |
| Human | Not potently inhibited | THP-1 | 0.8 (used concentration) | [5][6] |
Note: While this compound exhibits high biochemical potency against human cGAS, to date, no studies reporting its activity in cellular assays have been identified. This represents a significant data gap in the direct comparison of its performance against other inhibitors in a physiological context. PF-06928215, despite its high binding affinity, lacks cellular activity, which may be due to poor cell permeability or other factors. G150 demonstrates potent inhibition of human cGAS both biochemically and in human cell lines, making it a valuable tool for studying the human cGAS-STING pathway[2][3]. RU.521 is a potent inhibitor of murine cGAS and has been shown to be effective in mouse models of autoimmune disease, though it is less potent against the human enzyme[4][6].
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
cGAS-STING Signaling Pathway and Point of Inhibition
Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to the production of Type I interferons. This compound inhibits cGAS enzymatic activity.
Experimental Workflow for Assessing cGAS Inhibitor Activity
Caption: Workflow for evaluating cGAS inhibitor efficacy in cell-based assays, from cell treatment to data analysis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the activity of cGAS inhibitors. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Cell Culture and Treatment
-
Cell Lines:
-
THP-1: Human monocytic cell line, often differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA).
-
RAW 264.7: Murine macrophage-like cell line.
-
Primary Macrophages: Isolated from human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow.
-
-
Protocol:
-
Culture cells in appropriate media and conditions until they reach the desired confluence.
-
For THP-1 cells, differentiate with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Pre-incubate cells with varying concentrations of the cGAS inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Transfect cells with a cGAS ligand, such as interferon-stimulatory DNA (ISD) or herring testes DNA (HT-DNA), using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubate for a specified time (e.g., 6-24 hours) before harvesting cells and/or supernatant for downstream analysis.
-
Quantification of IFN-β mRNA by RT-qPCR
-
Principle: This assay measures the level of IFNB1 gene expression as an indicator of cGAS-STING pathway activation.
-
Protocol:
-
After treatment, lyse the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up a quantitative PCR (qPCR) reaction using primers specific for IFNB1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in IFNB1 expression in inhibitor-treated cells compared to control cells.
-
Quantification of cGAMP by ELISA
-
Principle: This competitive ELISA directly measures the intracellular concentration of 2'3'-cGAMP, the product of the cGAS enzymatic reaction.
-
Protocol:
-
Following cell treatment, lyse the cells and collect the lysate.
-
Perform the cGAMP ELISA according to the manufacturer's instructions (e.g., Arbor Assays, Cayman Chemical)[7].
-
Briefly, samples and standards are added to a plate pre-coated with an anti-cGAMP antibody, followed by the addition of a cGAMP-HRP conjugate.
-
After incubation and washing, a substrate is added, and the colorimetric change is measured at 450 nm.
-
The concentration of cGAMP in the samples is determined by comparison to a standard curve.
-
Quantification of Secreted IFN-β by ELISA
-
Principle: This assay measures the amount of IFN-β protein secreted into the cell culture supernatant.
-
Protocol:
-
After the desired incubation time, collect the cell culture supernatant.
-
Perform the IFN-β ELISA according to the manufacturer's protocol.
-
This typically involves capturing the IFN-β in the supernatant with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a measurable signal.
-
Quantify the IFN-β concentration by comparing the signal to a standard curve.
-
Conclusion
This compound is a highly potent biochemical inhibitor of human cGAS. However, the lack of available data on its cellular activity makes direct comparisons with other inhibitors challenging. For researchers studying the human cGAS-STING pathway in cellular systems, G150 currently represents a well-characterized option with demonstrated biochemical and cellular potency. For studies involving murine models, RU.521 remains a potent and validated tool. Further investigation into the cellular efficacy of this compound is warranted to fully understand its potential as a research tool and therapeutic lead. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. regenhealthsolutions.info [regenhealthsolutions.info]
- 5. invivogen.com [invivogen.com]
- 6. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth-promoting function of the cGAS-STING pathway in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of cGAS-IN-2
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides a comprehensive overview of the recommended procedures for the proper disposal of cGAS-IN-2, a small molecule inhibitor. While specific safety data sheets (SDS) for this compound are not publicly available, this guide is based on established best practices for the disposal of similar laboratory chemicals and aims to foster a culture of safety and environmental responsibility.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, must adhere to federal, state, and local regulations.[1][2][3] The primary goal is to protect laboratory personnel, the public, and the environment from potential hazards.[4][5] Key principles include waste minimization, proper segregation, clear labeling, and the use of appropriate disposal routes.[3][6]
Hazard Assessment and Personal Protective Equipment (PPE)
The toxicological properties of many research chemicals like this compound have not been thoroughly investigated.[7][8] Therefore, it is prudent to treat this compound as potentially hazardous. Always handle this compound and its waste products while wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety goggles or glasses.[9]
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat.[8]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[7]
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[6] Do not mix different categories of waste.
Table 1: Chemical Waste Stream Segregation
| Waste Stream Category | Description & Examples | Recommended Collection Container |
| Solid this compound Waste | Unused or expired pure compound, contaminated labware (e.g., pipette tips, tubes, gloves).[4] | Clearly labeled, sealed, and compatible solid waste container.[5] |
| Non-Halogenated Solvent Waste | Solutions of this compound in solvents like DMSO, ethanol, or methanol. | Labeled, sealed, and compatible solvent waste container.[6][10] |
| Halogenated Solvent Waste | Solutions of this compound in solvents like dichloromethane or chloroform. | Separate labeled, sealed, and compatible halogenated solvent waste container.[1] |
| Aqueous Waste | Dilute aqueous solutions containing this compound from experimental procedures. | Labeled, sealed, and compatible aqueous waste container. |
| Sharps Waste | Needles or blades contaminated with this compound. | Puncture-proof sharps container labeled as "chemically contaminated".[2] |
Step-by-Step Disposal Procedures
-
Identification and Labeling:
-
Container Management:
-
Use containers that are compatible with the chemical waste. For example, do not store corrosive materials in metal cans.[1]
-
Keep waste containers closed at all times, except when adding waste.[1][3] This prevents the release of vapors and potential spills.
-
Do not overfill containers; a general rule is to fill to no more than 90% capacity.[5]
-
-
Storage:
-
Disposal Request:
-
Once a waste container is full, arrange for its collection by your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
-
-
Spill Cleanup:
Prohibited Disposal Methods
-
Drain Disposal: Do not dispose of this compound or its solutions down the drain.[3] The environmental impact of many small molecules is unknown, and this practice is generally prohibited for non-biodegradable and potentially toxic chemicals.[11][12] Drain disposal is typically only permitted for dilute, non-toxic inorganic salts and some biodegradable materials, and is subject to local regulations.[2][13]
-
Regular Trash Disposal: Do not dispose of this compound or any chemically contaminated labware in the regular trash.[4]
-
Evaporation: Allowing volatile solvents containing this compound to evaporate in a fume hood is not an acceptable method of disposal.[6]
Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate a typical experimental workflow involving a small molecule inhibitor and the subsequent decision-making process for waste disposal.
References
- 1. geo.utexas.edu [geo.utexas.edu]
- 2. uwlax.edu [uwlax.edu]
- 3. ccsd.net [ccsd.net]
- 4. risk.byu.edu [risk.byu.edu]
- 5. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 6. nswai.org [nswai.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. newwavewelding.com [newwavewelding.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. policies.dartmouth.edu [policies.dartmouth.edu]
- 12. phfscience.nz [phfscience.nz]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Operational Guidance for Handling cGAS-IN-2
Disclaimer: This document provides essential safety and logistical information for handling the cGAS inhibitor, cGAS-IN-2, based on general laboratory safety principles for novel chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals are strongly advised to obtain the official SDS from their supplier before commencing any work with this compound. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with a high degree of caution.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a potent small molecule inhibitor with unknown specific hazards, a conservative approach to personal protection is mandatory to minimize exposure. The following PPE is recommended for all procedures involving this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes, aerosols, and accidental contact with the eyes and face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Provides a barrier against skin absorption. It is advisable to double-glove. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary. | Recommended when handling the solid compound or when there is a risk of aerosol generation. The specific type of respirator should be determined by a workplace hazard assessment. |
Operational and Handling Plan
A clear and systematic workflow is crucial for safely handling this compound. The following diagram outlines the key stages of the operational process, from receiving the compound to its final disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid or Solution) | Collect in a designated, sealed, and clearly labeled hazardous chemical waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated Solvents | Collect in a designated hazardous liquid waste container, ensuring compatibility with other contents. |
| Contaminated PPE (Gloves, etc.) | Place in a designated hazardous waste bag for incineration. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
cGAS-STING Signaling Pathway
This compound is an inhibitor of the cGAS enzyme, which plays a crucial role in the innate immune response by detecting cytosolic DNA. Understanding this pathway is essential for researchers working with this inhibitor.
Caption: Inhibition of the cGAS enzyme by this compound blocks the downstream signaling cascade.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
